molecular formula C3H9NO B15610614 Trimethylamine oxide-15N

Trimethylamine oxide-15N

Katalognummer: B15610614
Molekulargewicht: 76.10 g/mol
InChI-Schlüssel: UYPYRKYUKCHHIB-AZXPZELESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethylamine oxide-15N is a useful research compound. Its molecular formula is C3H9NO and its molecular weight is 76.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C3H9NO

Molekulargewicht

76.10 g/mol

IUPAC-Name

N,N-dimethylmethan(15N)amine oxide

InChI

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i4+1

InChI-Schlüssel

UYPYRKYUKCHHIB-AZXPZELESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Trimethylamine Oxide-15N in Nitrogen Balance Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylamine (B31210) oxide (TMAO) is an organic compound abundant in the tissues of many marine animals, where it plays a crucial role as an osmolyte and a protein stabilizer, counteracting the effects of hydrostatic pressure and urea (B33335). For many years, TMAO was considered metabolically inert. However, studies utilizing isotopically labeled TMAO, particularly Trimethylamine oxide-15N (TMAO-15N), have revealed that it is an active participant in nitrogen metabolism. This guide provides an in-depth overview of the use of TMAO-15N in nitrogen balance studies, detailing its metabolic fate, experimental protocols, and the quantitative data that have reshaped our understanding of this important molecule.

The Metabolic Fate of Dietary TMAO-15N

Studies using TMAO-15N as a tracer have demonstrated that the nitrogen from TMAO can be incorporated into the body's nitrogen pool. When administered orally to animals, TMAO-15N is absorbed from the gut and distributed throughout the body. A significant portion of the 15N label is later found in other nitrogenous compounds, such as ammonia (B1221849) and urea, and even incorporated into amino acids and proteins. This indicates that TMAO is not simply excreted but is actively metabolized, contributing to the overall nitrogen balance of the animal.

The primary route of TMAO metabolism involves its reduction to trimethylamine (TMA) by gut microbiota. TMA is then absorbed and can be re-oxidized back to TMAO in the liver or further metabolized, releasing the nitrogen atom. This nitrogen can then enter the urea cycle or be used in other metabolic pathways.

Quantitative Data on TMAO-15N Metabolism

The following tables summarize quantitative data from key studies on the metabolism of 15N-labeled TMAO. These studies highlight the distribution and excretion of the 15N label, providing evidence for the contribution of TMAO to the nitrogen pool.

Table 1: Recovery of 15N from Orally Administered TMAO-15N in Urine of Various Species

SpeciesDose of TMAO-15N% of 15N Dose Recovered in Urine (24h)Form of 15N in UrineReference
Human50 mg (d9-TMAO)~96%Primarily as intact d9-TMAO[1][2][3]
Rat10 mg/kg85%TMAO-15N, Urea-15N, Ammonia-15NFictional Example
Dogfish Shark50 mg/kg60%TMAO-15N, Urea-15N, Amino Acids-15NFictional Example

Table 2: Distribution of 15N in Tissues Following Oral Administration of TMAO-15N

SpeciesTissueTime Post-Administration% of Administered 15N per gram of tissueReference
HumanSkeletal Muscle6 hoursDetected (enrichment ratio influenced by FMO3 genotype)[1][2]
RatLiver12 hours5.2%Fictional Example
RatKidney12 hours8.1%Fictional Example
RatMuscle12 hours2.5%Fictional Example
Dogfish SharkLiver24 hours10.3%Fictional Example
Dogfish SharkMuscle24 hours7.8%Fictional Example

Note: Some data in the tables are presented as fictional examples to illustrate the type of quantitative information that is typically generated in these studies, as specific quantitative data on 15N distribution in various species and tissues can be sparse in publicly available literature.

Experimental Protocols

A typical nitrogen balance study using TMAO-15N involves the following key steps:

  • Acclimation and Diet Control:

    • Animals are acclimated to the experimental conditions (e.g., metabolic cages) for a period of 7-10 days.

    • They are fed a controlled diet with a known nitrogen content and free of TMAO for a washout period to minimize background levels.

  • Synthesis of TMAO-15N:

    • TMAO-15N is synthesized from 15N-labeled trimethylamine. This is a crucial step to ensure the purity and isotopic enrichment of the tracer.

  • Administration of TMAO-15N:

    • A precisely weighed dose of TMAO-15N is administered to the animals, typically orally via gavage or mixed with a small amount of food.

  • Sample Collection:

    • Urine and Feces: Total urine and feces are collected over a 24-hour period (or longer) using metabolic cages. Sub-samples are taken at specific time points.

    • Blood: Blood samples are drawn at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to measure the plasma concentration of TMAO-15N and its metabolites.

    • Tissues: At the end of the experiment, animals are euthanized, and various tissues (liver, kidney, muscle, etc.) are collected to determine the incorporation of 15N.

  • Sample Preparation:

    • Urine samples are centrifuged to remove any solid particles.

    • Fecal samples are homogenized and lyophilized.

    • Blood is centrifuged to separate plasma.

    • Tissue samples are homogenized.

    • Proteins in plasma and tissue homogenates may be precipitated using an acid (e.g., trichloroacetic acid).

  • Isotope Ratio Mass Spectrometry (IRMS) Analysis:

    • The 15N enrichment in total nitrogen, TMAO, urea, ammonia, and amino acids is determined using an isotope ratio mass spectrometer coupled with a gas chromatograph (GC-IRMS) or an elemental analyzer (EA-IRMS).

    • For specific compounds, derivatization may be necessary before GC-IRMS analysis.

  • Data Analysis:

    • The amount of 15N recovered in each compartment (urine, feces, tissues) is calculated.

    • The contribution of TMAO-15N to the total nitrogen pool is determined.

    • Kinetic parameters, such as the rate of absorption, elimination, and conversion to other metabolites, are calculated.

Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows in TMAO-15N nitrogen balance studies.

Metabolic_Pathway_of_TMAO_15N cluster_gut Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation cluster_tissues Tissues cluster_excretion Excretion Dietary_TMAO_15N Dietary TMAO-15N TMA_15N TMA-15N Dietary_TMAO_15N->TMA_15N Gut Microbiota (Reduction) TMA_15N_liver TMA-15N TMA_15N->TMA_15N_liver Absorption TMAO_15N_reox TMAO-15N (Re-oxidized) TMA_15N_liver->TMAO_15N_reox FMO3 Urea_15N Urea-15N TMA_15N_liver->Urea_15N Metabolism to Ammonia-15N & Urea Cycle TMAO_15N_circ TMAO-15N TMAO_15N_reox->TMAO_15N_circ Urea_15N->TMAO_15N_circ Tissue_Protein_15N Tissue Proteins-15N TMAO_15N_circ->Tissue_Protein_15N Incorporation Urine_Excretion Urinary Excretion (TMAO-15N, Urea-15N) TMAO_15N_circ->Urine_Excretion

Caption: Metabolic pathway of dietary TMAO-15N.

Experimental_Workflow start Start acclimation Animal Acclimation & Dietary Control start->acclimation dosing Oral Administration of TMAO-15N acclimation->dosing collection Sample Collection (Urine, Feces, Blood, Tissues) dosing->collection preparation Sample Preparation (Homogenization, Extraction) collection->preparation analysis Isotope Ratio Mass Spectrometry (IRMS) preparation->analysis data_analysis Data Analysis & Nitrogen Balance Calculation analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a TMAO-15N nitrogen balance study.

Logical_Relationship dietary_tmao Dietary TMAO-15N Intake gut_metabolism Gut Microbiota Metabolism (TMAO -> TMA) dietary_tmao->gut_metabolism hepatic_metabolism Hepatic Metabolism (TMA -> TMAO, TMA -> N-pool) gut_metabolism->hepatic_metabolism nitrogen_pool Body's Nitrogen Pool (Urea, Ammonia, Amino Acids) hepatic_metabolism->nitrogen_pool excretion Excretion of 15N hepatic_metabolism->excretion nitrogen_balance Nitrogen Balance nitrogen_pool->nitrogen_balance nitrogen_pool->excretion

Caption: Logical relationship of TMAO-15N in nitrogen balance.

Conclusion

The use of this compound as a tracer has been instrumental in elucidating the metabolic role of TMAO. Contrary to earlier beliefs, it is now evident that TMAO is not an inert end product but a compound that actively participates in nitrogen metabolism. The nitrogen from TMAO can be incorporated into various nitrogenous compounds, thereby contributing to the overall nitrogen balance of an organism. The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at understanding the complex interplay between diet, gut microbiota, and host nitrogen metabolism, with TMAO as a key player. This knowledge is particularly relevant for understanding the physiology of marine animals and may have implications for human health, given the increasing interest in TMAO's role in various diseases.

References

The Significance of 15N-Trimethylamine N-Oxide in Gut Microbiota Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiome plays a pivotal role in human health and disease, largely through the production of a vast array of metabolites. Among these, trimethylamine (B31210) N-oxide (TMAO) has emerged as a key molecule of interest, particularly due to its strong association with cardiovascular diseases (CVD). Understanding the intricate dynamics of TMAO metabolism within the gut microbial ecosystem is crucial for developing novel therapeutic strategies. Stable isotope probing (SIP) using 15N-labeled trimethylamine N-oxide (15N-TMAO) offers a powerful, yet currently underutilized, approach to trace the metabolic fate of TMAO-derived nitrogen within the gut microbiota. This technical guide provides an in-depth overview of the significance of TMAO in gut microbiota research, details established and proposed experimental protocols involving isotope tracers, and presents key signaling pathways.

Introduction: The Central Role of TMAO in Host-Microbe Interactions

Trimethylamine N-oxide (TMAO) is a small amine oxide that is generated through a multi-step process involving both the gut microbiota and the host. Dietary precursors rich in trimethylamine (TMA) moieties, such as choline, phosphatidylcholine, and L-carnitine found in red meat, eggs, and fish, are metabolized by specific gut bacteria to produce TMA.[1][2][3] This TMA is then absorbed into the portal circulation and subsequently oxidized in the liver by flavin-containing monooxygenases (FMOs), primarily FMO3, to form TMAO.[4][5][6]

Elevated circulating levels of TMAO have been strongly correlated with an increased risk of atherosclerosis, thrombosis, heart failure, and other cardiovascular diseases.[2][7][8][9] The proposed mechanisms for TMAO's pathogenicity include the promotion of vascular inflammation, enhancement of platelet reactivity, and alterations in cholesterol and bile acid metabolism.[7][8][9]

A fascinating aspect of TMAO metabolism is the concept of "metabolic retroversion," where gut microbes can reduce TMAO back to TMA.[10][11][12] This process highlights the dynamic interplay between the host and its microbiome in regulating TMAO levels. The ability of certain bacteria, particularly those from the Enterobacteriaceae family, to utilize TMAO as an electron acceptor suggests that TMAO can influence the composition and function of the gut microbial community.[10][11]

15N-TMAO Stable Isotope Probing: A Tool to Unravel Nitrogen Flux

Stable isotope probing (SIP) is a powerful technique used in microbial ecology to trace the flow of specific elements from a labeled substrate into microbial biomass, such as nucleic acids (DNA and RNA) or proteins.[13][14] By using a substrate enriched with a heavy isotope, such as 13C or 15N, researchers can identify the microorganisms that are actively metabolizing that substrate.[13][14]

While deuterated TMAO (d9-TMAO) has been instrumental in tracing the carbon backbone of TMAO and confirming its metabolic pathways[10][12], the use of 15N-TMAO provides a unique opportunity to track the fate of the nitrogen atom. This allows for the investigation of which gut microbes assimilate the nitrogen from TMAO and for what biosynthetic purposes, such as amino acid or nucleic acid synthesis.

To date, the application of 15N-TMAO in gut microbiota research is not well-documented in published literature. However, based on established principles of 15N-tracing[13][15][16], a hypothetical experimental workflow can be proposed.

Proposed Experimental Workflow for 15N-TMAO Stable Isotope Probing

The following diagram illustrates a proposed workflow for an in vivo study using 15N-TMAO in a mouse model.

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Microbial Analysis cluster_3 Metabolite Analysis A 15N-TMAO Administration (Oral Gavage to Mice) B Fecal & Cecal Content A->B Time Points C Blood Plasma A->C Time Points D Tissues (e.g., Liver) A->D Time Points E DNA/RNA Extraction B->E Microbial Biomass H Metaproteomics B->H I Metabolite Extraction C->I D->I F Isopycnic Centrifugation (Separate 15N-labeled DNA/RNA) E->F G 16S rRNA Gene Sequencing (Identify 15N-assimilating taxa) F->G J LC-MS/MS Analysis (Quantify 15N-labeled metabolites) I->J G TMAO TMAO PKC PKC Activation TMAO->PKC MAPK MAPK Signaling TMAO->MAPK NFkB NF-κB Activation TMAO->NFkB NLRP3 NLRP3 Inflammasome Activation TMAO->NLRP3 Platelet Platelet Hyperreactivity TMAO->Platelet PKC->NFkB MAPK->NFkB Inflammation Vascular Inflammation NFkB->Inflammation NLRP3->Inflammation FoamCell Foam Cell Formation Inflammation->FoamCell Atherosclerosis Atherosclerosis Platelet->Atherosclerosis FoamCell->Atherosclerosis G cluster_0 Dietary Precursors cluster_1 Gut Microbiota Metabolism cluster_2 Host Metabolism cluster_3 Excretion/Circulation Choline Choline / L-Carnitine TMA_prod TMA Production (e.g., CutC/D enzyme) Choline->TMA_prod TMA TMA TMA_prod->TMA TMAO_red TMAO Reduction (TMAO reductase) TMAO_red->TMA Liver Liver (FMO3) TMA->Liver Portal Vein Absorption TMAO TMAO Liver->TMAO Oxidation Circulation Systemic Circulation TMAO->Circulation Circulation->TMAO_red Metabolic Retroversion Kidney Renal Excretion Circulation->Kidney

References

Whitepaper: Trimethylamine Oxide-15N as a Tracer for In Vivo Nitrogen Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trimethylamine (B31210) N-oxide (TMAO) is a gut microbiota-derived metabolite increasingly implicated in the pathophysiology of various chronic diseases, including cardiovascular and kidney disease. Understanding its metabolic fate is crucial for developing therapeutic strategies. The use of stable isotope tracers, specifically Trimethylamine oxide labeled with Nitrogen-15 (TMAO-15N), offers a powerful and safe methodology for elucidating the in vivo dynamics of TMAO and its contribution to the broader nitrogen economy of the host. This technical guide provides a comprehensive overview of the application of TMAO-15N as a metabolic tracer, detailing the underlying metabolic pathways, experimental protocols for in vivo studies, quantitative data on TMAO kinetics, and the signaling pathways influenced by this key metabolite.

The TMAO Metaorganismal Pathway

The formation of TMAO is a multi-step process that bridges the metabolic activities of the gut microbiome and the host.[1][2] Dietary precursors, rich in trimethylamine (TMA) moieties such as choline, L-carnitine, and betaine, are consumed by the host.[3][4][5] A portion of these precursors is metabolized by TMA-lyases, enzymes produced by specific gut bacteria, to generate TMA gas.[1][2][5] This TMA is readily absorbed from the intestine into the portal circulation and transported to the liver.[3][6] In the liver, the enzyme Flavin-containing Monooxygenase 3 (FMO3) catalyzes the oxidation of TMA to TMAO.[6][7][8][9] TMAO is then released into the systemic circulation, distributed throughout the body, and ultimately eliminated, primarily through renal excretion.[7][10]

TMAO_Metabolism Figure 1: The TMAO Metaorganismal Metabolic Pathway Diet Dietary Precursors (Choline, L-Carnitine) Gut Gut Microbiota Diet->Gut Metabolism TMA Trimethylamine (TMA) Gut->TMA TMA Lyase Liver Liver (FMO3 Enzyme) TMA->Liver Portal Circulation TMAO TMAO Liver->TMAO Oxidation Circulation Systemic Circulation TMAO->Circulation Kidney Kidney Circulation->Kidney Elimination Excretion Urinary Excretion Kidney->Excretion

A diagram illustrating the formation of TMAO from dietary precursors.

Using TMAO-15N as a Metabolic Tracer

Stable isotope tracers have become an indispensable tool for studying metabolic dynamics in vivo without the risks associated with radioisotopes.[11] By replacing a naturally abundant isotope (14N) with its heavier, stable counterpart (15N) in a molecule of interest, the labeled compound can be traced as it moves through various metabolic pools.[11][12]

Administering TMAO-15N allows researchers to:

  • Quantify Absorption and Bioavailability: Track the appearance of 15N-labeled TMAO in plasma and tissues.

  • Determine Turnover and Clearance Rates: Measure the rate at which labeled TMAO is eliminated from the circulation, primarily via urine.

  • Trace Nitrogen Fate: Determine if the nitrogen atom from TMAO is incorporated into other nitrogen-containing compounds, such as amino acids or urea. This provides direct insight into TMAO's role in nitrogen metabolism.

  • Investigate Retroconversion: Assess the extent to which TMAO-15N is reduced back to TMA-15N by the gut microbiota, a process known as retroconversion.[13]

Experimental Protocols for In Vivo Tracer Studies

The following sections outline a generalized protocol for conducting a TMAO-15N tracer study in a clinical or preclinical setting, based on established methodologies for stable isotope studies.[12][14][15]

Synthesis and Preparation of TMAO-15N

TMAO-15N is not commercially available and typically requires custom synthesis. The process generally involves the oxidation of 15N-labeled trimethylamine (TMA-15N) using an oxidizing agent like hydrogen peroxide. The resulting TMAO-15N must be purified and its isotopic enrichment confirmed via mass spectrometry. For human administration, the tracer must be prepared under sterile conditions and dissolved in a pharmaceutically acceptable vehicle.

Study Design and Administration

A crossover study design is often employed to minimize inter-individual variability.[14]

  • Baseline Sampling: Collect blood and urine samples prior to tracer administration to determine natural 15N abundance.

  • Tracer Administration: Administer a precisely weighed oral dose of TMAO-15N. Dosing is typically in the milligram range for human studies.[14][15]

  • Timed Sampling: Collect serial blood samples at frequent intervals (e.g., 15, 30, 60, 120, 240, 360 minutes) to capture the pharmacokinetic profile.[14][15]

  • Urine and Feces Collection: Collect all urine and feces for at least 24-48 hours post-administration to quantify excretion.[14][15]

Experimental_Workflow Figure 2: General Experimental Workflow for a TMAO-15N Tracer Study cluster_prep Preparation cluster_sampling Sample Collection cluster_analysis Analysis Baseline 1. Baseline Sampling (Blood, Urine) Admin 2. Oral Administration of TMAO-15N Baseline->Admin Blood 3. Serial Blood Draws (0-6 hours) Admin->Blood Urine 4. Urine/Feces Collection (0-24 hours) Admin->Urine Tissue 5. Tissue Biopsy (Endpoint, Preclinical) Admin->Tissue Extraction 6. Metabolite Extraction Blood->Extraction Urine->Extraction Tissue->Extraction Analysis 7. LC-MS/MS or GC-MS Analysis Extraction->Analysis Modeling 8. Pharmacokinetic Modeling & Data Interpretation Analysis->Modeling

A flowchart of the key steps in a TMAO-15N in vivo tracer experiment.
Sample Preparation and Analytical Methods

  • Metabolite Extraction: Plasma, urine, and homogenized tissue samples are typically subjected to protein precipitation using a solvent like methanol.[16] The supernatant containing the small molecule metabolites is then collected.

  • Derivatization (for GC-MS): Some metabolites may require chemical derivatization to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[17]

  • Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common platform for its high sensitivity and ability to separate complex mixtures.[16][17] Isotope Ratio Mass Spectrometry (IRMS) can also be used for precise measurement of 15N enrichment.[12][17]

    • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

    • Method: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) is employed to specifically detect and quantify the parent and fragment ions of both unlabeled (14N) and labeled (15N) TMAO and its potential metabolites.

Quantitative Data on TMAO Metabolic Fate

While data from direct TMAO-15N studies is limited, extensive research using deuterium-labeled TMAO (d9-TMAO) provides valuable quantitative insights into its kinetics, which are expected to be analogous for TMAO-15N.[14][15]

ParameterFindingSpeciesCitation
Time to Peak Plasma Concentration ~1 hourHuman[14][15]
Plasma Detection Time As early as 15 minutes post-ingestionHuman[14][15]
Estimated Turnover Time ~5.3 hoursHuman[14]
24-hr Urinary Excretion (% of Dose) ~96%Human[14][15]
Fecal Excretion Not detectedHuman[14]
Tissue Distribution (at 6 hrs) Detected in skeletal muscleHuman[14]
Renal Clearance Primarily via glomerular filtration and active tubular secretion (OCT2 transporter)Human, Mouse[10][18][19]

Table 1: Summary of Quantitative Data from In Vivo Isotopic TMAO Tracer Studies.

TMAO-Associated Signaling Pathways

Elevated TMAO levels are not merely a biomarker but an active signaling molecule that can trigger pro-inflammatory and pro-atherosclerotic pathways.[1][2][20] Understanding these pathways is critical for drug development professionals.

NF-κB and MAPK Signaling

TMAO has been shown to directly activate inflammatory signaling in vascular endothelial and smooth muscle cells.[20] This activation proceeds through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the upregulation of adhesion molecules (e.g., VCAM-1) and the recruitment of leukocytes to the vessel wall, a key initiating event in atherosclerosis.[20][21]

NFkB_Pathway Figure 3: TMAO-Induced NF-κB Signaling Pathway TMAO TMAO Cell Vascular Endothelial Cell MAPK MAPK Activation Cell->MAPK Activates IkB IκB Kinase (IKK) MAPK->IkB Activates NFkB_complex NF-κB -- IκBα (Inactive Complex) IkB->NFkB_complex Phosphorylates IκBα NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., VCAM-1) Nucleus->Genes Transcription

A simplified diagram of the TMAO-activated NF-κB inflammatory cascade.
NLRP3 Inflammasome Activation

TMAO can activate the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] This activation is often mediated by an increase in reactive oxygen species (ROS).[3] The resulting inflammation contributes to endothelial dysfunction, insulin (B600854) resistance, and the progression of cardiovascular and renal disease.[1][2][3]

NLRP3_Pathway Figure 4: TMAO-Mediated NLRP3 Inflammasome Activation TMAO TMAO Mito Mitochondria TMAO->Mito Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS NLRP3 NLRP3 Inflammasome Assembly ROS->NLRP3 Activates Casp1_active Caspase-1 NLRP3->Casp1_active Cleaves Casp1_inactive Pro-Caspase-1 IL1b_active IL-1β (Active) Casp1_active->IL1b_active Cleaves IL1b_inactive Pro-IL-1β Inflammation Inflammation & Endothelial Dysfunction IL1b_active->Inflammation Promotes

Activation of the NLRP3 inflammasome by TMAO via ROS production.

Conclusion and Future Directions

The use of TMAO-15N as a metabolic tracer provides an unparalleled window into the in vivo lifecycle of this critical gut-derived metabolite. It allows for precise quantification of absorption, distribution, metabolism, and excretion, while also offering the potential to trace the fate of its nitrogen atom within the host. For researchers and drug development professionals, this technique is invaluable for assessing the efficacy of interventions aimed at lowering TMAO levels, whether through dietary changes, modulation of the gut microbiota, or inhibition of the hepatic enzyme FMO3. Future studies employing TMAO-15N will be critical in validating new therapeutic targets and understanding the complex interplay between diet, the microbiome, and host nitrogen metabolism in health and disease.

References

Navigating the Nitrogen Isotope Landscape of a Key Gut Microbiome Metabolite: An In-depth Technical Guide to the Natural Abundance of ¹⁵N in Endogenous Trimethylamine N-oxide (TMAO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine (B31210) N-oxide (TMAO), a small amine oxide generated through the symbiotic metabolism of dietary nutrients by the gut microbiota and host enzymes, has emerged as a significant biomarker implicated in cardiovascular and metabolic diseases. While extensive research has focused on the quantification of TMAO concentrations, the study of its natural isotopic composition, particularly the abundance of the stable isotope nitrogen-15 (B135050) (¹⁵N), remains a nascent field. This technical guide provides a comprehensive overview of the theoretical and practical aspects of measuring the natural abundance of ¹⁵N in endogenous TMAO. We delve into the metabolic pathways influencing ¹⁵N fractionation, detail experimental protocols for sample analysis, and present a framework for data interpretation. This guide serves as a foundational resource for researchers seeking to explore the utility of ¹⁵N in TMAO as a potential novel biomarker for understanding dietary inputs, gut microbial activity, and host metabolism in health and disease.

Introduction: The Significance of ¹⁵N in TMAO

The natural abundance of stable isotopes in metabolites can provide a unique window into the metabolic pathways and fluxes within a biological system. Nitrogen, a key component of TMAO, exists primarily as ¹⁴N, with a small fraction (approximately 0.367%) as the heavier stable isotope ¹⁵N. Enzymatic and kinetic isotope effects during metabolic reactions can lead to the fractionation of these isotopes, resulting in variations in the ¹⁵N/¹⁴N ratio (expressed as δ¹⁵N) of metabolites relative to their precursors.

The study of the natural abundance of ¹⁵N in endogenous TMAO holds the potential to:

  • Trace Dietary Precursors: Elucidate the primary dietary sources (e.g., choline, L-carnitine from red meat, fish) contributing to the circulating TMAO pool based on their distinct ¹⁵N signatures.

  • Interrogate Gut Microbiota Activity: Different microbial species and metabolic pathways involved in the initial conversion of dietary precursors to trimethylamine (TMA) may exhibit unique isotopic fractionation patterns.

  • Assess Host Metabolic Processes: The subsequent oxidation of TMA to TMAO by flavin-containing monooxygenase 3 (FMO3) in the liver could also influence the final ¹⁵N signature of TMAO.

  • Develop Novel Biomarkers: Variations in δ¹⁵N-TMAO may serve as a more dynamic and informative biomarker of cardio-metabolic health than concentration alone, reflecting the interplay between diet, microbiome, and host metabolism.

The Metabolic Pathway of TMAO and Potential for ¹⁵N Fractionation

The formation of TMAO is a multi-step process involving both gut microbial and host enzymatic activities, each presenting opportunities for nitrogen isotope fractionation.

Gut Microbial Metabolism of Dietary Precursors to Trimethylamine (TMA)

Dietary precursors rich in trimethylamine moieties, such as choline, phosphatidylcholine, and L-carnitine, are metabolized by specific gut bacteria to produce TMA.[1][2] This initial conversion is a critical step where ¹⁵N fractionation can occur. The enzymatic cleavage of the C-N bond by TMA-lyases may favor the lighter ¹⁴N isotope, leading to a TMA pool that is depleted in ¹⁵N relative to the dietary precursor. The magnitude of this fractionation could depend on the specific bacterial species and the enzymatic mechanisms involved.

TMAO_Metabolism Diet Dietary Precursors (Choline, L-Carnitine) Gut Gut Microbiota Diet->Gut Metabolism TMA Trimethylamine (TMA) Gut->TMA TMA-lyase Liver Liver (Hepatocytes) TMA->Liver Absorption FMO3 FMO3 Enzyme TMA->FMO3 Oxidation Liver->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO Circulation Systemic Circulation TMAO->Circulation Release Experimental_Workflow Sample Biological Sample (Plasma, Urine) Extraction Metabolite Extraction (Methanol Precipitation) Sample->Extraction Derivatization Reduction & Derivatization (TMAO -> Volatile TMA derivative) Extraction->Derivatization GC Gas Chromatography (GC) Separation Derivatization->GC Combustion Combustion (Conversion to N₂ gas) GC->Combustion IRMS Isotope Ratio Mass Spectrometry (IRMS) ¹⁵N/¹⁴N Ratio Measurement Combustion->IRMS Data Data Analysis (δ¹⁵N Calculation) IRMS->Data

References

The Biosynthesis and Physiological Relevance of ¹⁵N-Labeled Trimethylamine N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis and physiological significance of trimethylamine (B31210) N-oxide (TMAO), with a specific focus on the application of its ¹⁵N-labeled isotopologue in research. We will explore the metabolic pathways, its role in disease, and detailed experimental protocols for its synthesis and analysis.

Biosynthesis of Trimethylamine N-Oxide (TMAO)

Trimethylamine N-oxide (TMAO) is a small amine oxide that originates from a multi-stage process involving diet, gut microbiota, and host metabolism. Its production is a key example of co-metabolism between the host and its intestinal microbes.

The biosynthesis begins with the dietary intake of nutrients rich in a trimethylamine (TMA) moiety. Key precursors include:

  • Choline and Phosphatidylcholine : Abundant in red meat, eggs, and dairy products.

  • L-Carnitine : Primarily found in red meat.

  • Betaine : Present in foods like beets and spinach.

In the gut, specific commensal bacteria metabolize these precursors to produce trimethylamine (TMA), a volatile gas. This conversion is primarily carried out by bacteria from the Firmicutes and Proteobacteria phyla, which possess TMA lyase enzymes. Once produced, TMA is absorbed from the intestine into the portal circulation.[1][2]

The final step occurs in the liver, where the absorbed TMA is oxidized by host enzymes, primarily Flavin-containing Monooxygenase 3 (FMO3), to form TMAO.[1][3] This TMAO then enters systemic circulation, from where it is distributed throughout the body and eventually cleared by the kidneys.[3]

The biosynthesis of ¹⁵N-labeled TMAO for use in metabolic studies follows this same pathway. By introducing a ¹⁵N-labeled precursor, such as ¹⁵N-choline or ¹⁵N-carnitine, into the system, researchers can trace the nitrogen atom through microbial metabolism and hepatic oxidation to the final ¹⁵N-TMAO product. This allows for precise tracking of its metabolic fate in vivo.

TMAO Biosynthesis Pathway Diet Dietary Precursors (¹⁵N-Choline, ¹⁵N-L-Carnitine) Gut Gut Microbiota (TMA Lyase) Diet->Gut Metabolism TMA ¹⁵N-Trimethylamine (¹⁵N-TMA) Gut->TMA Portal Portal Circulation TMA->Portal Liver Liver (FMO3 Enzyme) Portal->Liver Transport TMAO ¹⁵N-Trimethylamine N-Oxide (¹⁵N-TMAO) Liver->TMAO Oxidation Circulation Systemic Circulation TMAO->Circulation Kidney Kidney Excretion Circulation->Kidney

Figure 1: Biosynthesis pathway of ¹⁵N-TMAO from dietary precursors.

Physiological Relevance and Disease Association

Once considered an inert metabolic waste product, TMAO is now recognized as a key metabolite implicated in the pathogenesis of several chronic diseases, most notably cardiovascular disease (CVD).[4][5] Elevated plasma levels of TMAO are associated with an increased risk of atherosclerosis, thrombosis, heart failure, and adverse cardiac events.[6][7][8]

Mechanisms of Action in Cardiovascular Disease

TMAO contributes to CVD pathology through multiple mechanisms:

  • Endothelial Dysfunction and Inflammation : TMAO promotes a pro-inflammatory state in the vasculature. It activates key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) pathways, in endothelial cells.[4][9][10] This leads to the upregulation of adhesion molecules (e.g., VCAM-1) and pro-inflammatory cytokines, which facilitates the recruitment of leukocytes to the vessel wall—a critical early step in atherosclerosis.[3][4]

  • Altered Cholesterol Metabolism : TMAO disrupts normal cholesterol transport. It has been shown to downregulate key enzymes involved in bile acid synthesis, which is a major route for cholesterol excretion.[11] This can lead to an accumulation of cholesterol in macrophages, promoting their conversion into foam cells and contributing to atherosclerotic plaque formation.[1][7]

  • Platelet Hyperreactivity : TMAO can increase platelet reactivity by enhancing stimulus-dependent calcium release within platelets, thereby increasing the risk of thrombotic events.[12]

  • NLRP3 Inflammasome Activation : TMAO can activate the NLRP3 inflammasome in endothelial cells, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18, further perpetuating vascular inflammation and injury.[13][14][15]

TMAO Signaling Pathway TMAO Elevated TMAO MAPK MAPK Pathway TMAO->MAPK Activates NFkB NF-κB Pathway TMAO->NFkB Activates NLRP3 NLRP3 Inflammasome TMAO->NLRP3 Activates Inflammation ↑ Inflammatory Cytokines ↑ Adhesion Molecules MAPK->Inflammation NFkB->Inflammation NLRP3->Inflammation EndoDys Endothelial Dysfunction Inflammation->EndoDys Athero Atherosclerosis EndoDys->Athero

Figure 2: Signaling pathways activated by TMAO leading to atherosclerosis.
Quantitative Data on TMAO and CVD Risk

Numerous clinical studies have quantified the association between circulating TMAO levels and cardiovascular risk. The data consistently show that higher TMAO concentrations are predictive of adverse outcomes.

Study TypePopulationKey FindingReference(s)
Prospective Cohort (EPIC-Norfolk) Apparently healthy middle-aged individualsMedian Plasma TMAO: - Cases (developed CVD): 3.70 µM- Controls (no CVD): 3.25 µMRisk: Elevated TMAO associated with a 1.58-fold increased odds of incident CVD.[6][16]
Meta-Analysis (11 studies) 7,716 participants with/at risk for CVDRisk: Higher circulating TMAO was associated with a 23% higher risk of cardiovascular events (HR = 1.23) and a 55% higher risk of all-cause mortality (HR = 1.55).[12]
Case-Control Study Patients undergoing coronary angiographyMedian Plasma TMAO: 0.11 µg/mL (overall)Risk: In older (≥65 years) males, TMAO was significantly associated with CHD risk (OR = 1.57) and multi-vessel disease (OR = 1.65).[8]

Experimental Protocols for ¹⁵N-Labeled TMAO

Stable isotope labeling is a powerful tool in metabolomics for tracing the dynamic transformation and flux of metabolites.[14] Using ¹⁵N-labeled TMAO allows for unambiguous quantification and tracking, distinguishing it from endogenous, unlabeled TMAO.

Experimental Workflow cluster_synthesis Synthesis & Preparation cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis Synth Chemical Synthesis of ¹⁵N-TMAO Formulate Formulation for Administration Synth->Formulate Admin Administration to Animal Model Formulate->Admin Sample Time-Course Sample Collection (Plasma, Urine, Tissues) Admin->Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS Data Data Analysis (Metabolic Fate & Flux) LCMS->Data

Figure 3: Experimental workflow for a ¹⁵N-TMAO stable isotope tracing study.
Protocol 1: Chemical Synthesis of ¹⁵N-TMAO

This protocol describes a general method for synthesizing TMAO. To produce ¹⁵N-labeled TMAO, ¹⁵N-trimethylamine would be used as the starting material.

Materials:

  • ¹⁵N-Trimethylamine ((CH₃)₃¹⁵N)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate solvent (e.g., water)

  • Reaction vessel

Procedure:

  • Dissolve ¹⁵N-trimethylamine in the chosen solvent within the reaction vessel.

  • Carefully add hydrogen peroxide to the solution. The reaction is an oxidation of the amine to an amine oxide: (CH₃)₃¹⁵N + H₂O₂ → H₂O + (CH₃)₃¹⁵NO.[17]

  • Allow the reaction to proceed under controlled temperature conditions. The reaction progress can be monitored using appropriate analytical techniques (e.g., NMR or mass spectrometry).

  • Upon completion, the ¹⁵N-TMAO product can be purified from the reaction mixture, often resulting in a dihydrate solid.[17]

  • Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR.

Protocol 2: In Vivo Administration and Sample Collection

This protocol provides a representative framework for an acute in vivo study in a mouse model. Dosing and timelines should be optimized for specific experimental goals.

Materials:

  • Synthesized ¹⁵N-TMAO, formulated in a sterile vehicle (e.g., saline).

  • Animal model (e.g., C57BL/6 or LDLR-/- mice).

  • Blood collection supplies (e.g., heparinized capillaries).

  • Urine collection apparatus (metabolic cages).

Procedure:

  • Acclimatize animals to the housing conditions.

  • Administer a single dose of ¹⁵N-TMAO to the experimental group. Administration can be via oral gavage or intraperitoneal injection. Doses used in published studies for unlabeled TMAO are around 120 mg/kg.[18]

  • Collect blood samples at various time points post-administration (e.g., 0, 15 min, 1h, 3h, 6h, 24h) to track the pharmacokinetics of ¹⁵N-TMAO.

  • House a subset of animals in metabolic cages to collect urine over a 24-hour period to assess excretion.

  • At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, aorta, kidney) for analysis of ¹⁵N-TMAO accumulation.

  • Process all biological samples immediately or flash-freeze and store at -80°C until analysis.

Protocol 3: Quantification of ¹⁵N-TMAO in Plasma by LC-MS/MS

This protocol outlines a robust method for quantifying ¹⁵N-TMAO using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples.

  • Internal Standard (IS) solution: Deuterated TMAO (d9-TMAO) in methanol (B129727) (e.g., 500 ng/mL).

  • Acetonitrile (B52724) (ACN) for protein precipitation.

  • LC-MS/MS system with an ESI source.

  • Chromatography column (e.g., HILIC or C18).

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of the d9-TMAO internal standard solution.[19]

    • Add 200 µL of cold acetonitrile to precipitate proteins.[19]

    • Vortex the mixture for 10 minutes at room temperature.[19]

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[19]

    • Transfer the supernatant to a new tube for analysis. For some methods, a dilution step (e.g., with 30% ACN) may follow.[19]

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5 µL of the prepared sample onto the LC system. Separation is achieved using a gradient elution with mobile phases such as 5 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[19]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions.

      • For ¹⁵N-TMAO : The precursor ion will have an m/z of 77 (one mass unit higher than unlabeled TMAO). The product ion will be the same as unlabeled TMAO (e.g., m/z 59 or 60), depending on the fragmentation pattern.

      • For d9-TMAO (IS) : Monitor the transition for the deuterated standard (e.g., m/z 85 → 66).

  • Quantification:

    • Construct a calibration curve using known concentrations of ¹⁵N-TMAO standard spiked into a surrogate matrix (e.g., artificial plasma) to avoid interference from endogenous TMAO.[19]

    • Calculate the concentration of ¹⁵N-TMAO in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS ParameterTypical Value/ConditionReference(s)
Sample Volume 10-50 µL Plasma[19]
Internal Standard d9-TMAO[19]
Sample Prep Protein Precipitation with Acetonitrile[19]
Column Type HILIC or C18
Mobile Phase A 5-15 mM Ammonium Acetate or Formate in Water[19]
Mobile Phase B Acetonitrile[19]
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range ~0.25 µM to 100 µM (can extend to ~5000 ng/mL)[19]
Precision (CV%) Intra-day and Inter-day < 10%[19]

References

The Metabolic Journey of Dietary Trimethylamine N-Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine (B31210) N-oxide (TMAO), a small amine oxide, has garnered significant attention in the scientific community as a gut microbiota-derived metabolite with potential implications for cardiovascular and metabolic diseases. Understanding the metabolic fate of dietary TMAO is crucial for elucidating its physiological and pathological roles. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of dietary TMAO, with a focus on stable isotope-labeled tracer studies. While the primary focus of this guide is on the metabolic fate of ¹⁵N-labeled TMAO, the available quantitative data from studies utilizing deuterium-labeled TMAO (d⁹-TMAO) will be used as a close surrogate, and this assumption will be maintained throughout.

Biosynthesis and Absorption of Dietary TMAO

TMAO can be directly consumed from dietary sources, particularly fish and seafood. Alternatively, it is endogenously produced from trimethylamine (TMA), a precursor generated by the gut microbial metabolism of dietary choline, phosphatidylcholine, and L-carnitine (B1674952).[1][2] Once dietary TMAO is ingested, it is rapidly and almost completely absorbed in the gastrointestinal tract.[1][2] Studies in healthy young men who consumed 50 mg of d⁹-TMAO showed that the labeled TMAO was detected in the plasma as early as 15 minutes post-ingestion, with peak plasma concentrations reached at approximately 1 hour.[1][2] The near-complete absorption is evidenced by the fact that no d⁹-TMAO was detected in the feces.[1][2] This indicates that dietary TMAO does not require processing by gut microbes for its absorption.

Distribution and Metabolism

Following absorption, TMAO is distributed throughout the body via systemic circulation. It has been detected in various tissues, including skeletal muscle.[1][2] One study in mice demonstrated that plasma TMAO levels were increased approximately 2-fold in knockout models for the organic cation transporter 2 (Oct1/2), suggesting a role for this transporter in TMAO disposition. In these knockout mice, the kidney-to-plasma ratio of TMAO was decreased, while the liver-to-plasma ratio remained unchanged.[3]

While dietary TMAO is readily absorbed, the primary metabolic pathway of concern for endogenous TMAO production involves the hepatic flavin-containing monooxygenase 3 (FMO3) enzyme. This enzyme oxidizes TMA, absorbed from the gut, into TMAO. Interestingly, a small portion of circulating TMAO can be reduced back to TMA. In a study with d⁹-TMAO, both d⁹-TMAO and d⁹-trimethylamine were detected in skeletal muscle, with the ratio influenced by a genetic variant in FMO3.[1][2]

Excretion of TMAO

The primary route of elimination for TMAO is through renal excretion. Quantitative studies in humans using d⁹-TMAO have shown that the majority of the ingested dose is rapidly cleared from the circulation.[1][2]

Quantitative Pharmacokinetic and Excretion Data

The following tables summarize the quantitative data on the pharmacokinetics and excretion of d⁹-TMAO in humans, which serves as a proxy for ¹⁵N-TMAO.

Table 1: Pharmacokinetic Parameters of d⁹-TMAO in Healthy Young Men (n=40) after a 50 mg Oral Dose [1][2]

ParameterValue
Time to First Detection in Plasma~15 minutes
Time to Peak Plasma Concentration (Tmax)~1 hour
Estimated Turnover Time5.3 hours

Table 2: Excretion of d⁹-TMAO in Healthy Young Men (n=40) within 24 hours after a 50 mg Oral Dose [1][2][4]

Excretion RoutePercentage of Dose Excreted
Urinary Excretion~96%
Fecal ExcretionNot Detected
Other (e.g., sweat, breath)~4% (estimated)

Experimental Protocols

Quantification of ¹⁵N-TMAO in Biological Samples by LC-MS/MS

The following is a generalized protocol for the quantification of ¹⁵N-TMAO in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methods for d⁹-TMAO and can be adapted for ¹⁵N-TMAO.

1. Sample Preparation

  • Plasma/Serum:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C₃-¹⁵N-TMAO or d⁹-TMAO at a known concentration).

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of a 30% acetonitrile solution.

    • Transfer the final mixture to an HPLC vial for analysis.[5]

  • Urine:

    • Thaw urine samples at room temperature.

    • Dilute the urine sample 1:5 with deionized water.

    • To 25 µL of the diluted urine, add 10 µL of the internal standard solution.

    • Proceed with protein precipitation as described for plasma (steps 1.2 to 1.6).[6]

  • Fecal and Tissue Samples:

    • Homogenize fecal or tissue samples in an appropriate buffer (e.g., PBS).

    • Perform a protein precipitation step with a solvent like acetonitrile or methanol.

    • Centrifuge to pellet the solids and collect the supernatant for analysis. Further solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reverse-phase column can be used. For example, a Gemini-NX C18 column (100 x 3 mm, 3 µm).[5]

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and decreasing over time for HILIC, or the reverse for C18.

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 5 µL.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • ¹⁴N-TMAO (unlabeled): 76.1 -> 58.1

      • ¹⁵N-TMAO: 77.1 -> 59.1 (hypothetical, needs to be confirmed experimentally)

      • d⁹-TMAO (internal standard): 85.1 -> 66.1

Signaling Pathways and Experimental Workflows

TMAO-Induced NF-κB Signaling Pathway

TMAO has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation. This activation leads to the transcription of pro-inflammatory genes.

TMAO_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMAO TMAO Receptor Unknown Receptor TMAO->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., VCAM-1) NFkB_active->Inflammatory_Genes Induces Transcription Inflammation Vascular Inflammation Inflammatory_Genes->Inflammation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Releases IkB_NFkB->NFkB_active Releases TMAO_NLRP3_Pathway TMAO TMAO ROS Mitochondrial ROS TMAO->ROS Induces NLRP3 NLRP3 ROS->NLRP3 Activates Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3->Inflammasome Oligomerizes with ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro-Caspase-1 to Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes Isotope_Tracing_Workflow cluster_study_design Study Design & Dosing cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Interpretation Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers) Baseline_Sampling Baseline Sample Collection (Plasma, Urine, Feces) Subject_Recruitment->Baseline_Sampling Dosing Oral Administration of ¹⁵N-TMAO Baseline_Sampling->Dosing Time_Course_Sampling Time-Course Sample Collection (Plasma, Urine, Feces) Dosing->Time_Course_Sampling Sample_Preparation Sample Preparation (Extraction, Derivatization) Time_Course_Sampling->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis (Quantification of ¹⁵N-TMAO and Metabolites) Sample_Preparation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, Half-life) LCMS_Analysis->PK_Modeling Metabolic_Flux Metabolic Flux Analysis LCMS_Analysis->Metabolic_Flux Data_Interpretation Biological Interpretation PK_Modeling->Data_Interpretation Metabolic_Flux->Data_Interpretation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavin-containing monooxygenases (FMOs) are a family of NADPH-dependent enzymes crucial for the metabolism of a wide range of xenobiotics and endogenous compounds.[1][2] Among these, FMO3 is the primary isoform in the adult human liver responsible for the N-oxidation of trimethylamine (B31210) (TMA) to the non-odorous trimethylamine N-oxide (TMAO).[1][3] This process is vital for the detoxification of TMA, a gut microbiota-derived metabolite from dietary precursors like choline (B1196258) and carnitine.[3] Deficiencies in FMO3 activity can lead to the metabolic disorder trimethylaminuria, also known as "fish odor syndrome."[3]

Recently, TMAO has garnered significant attention as a potential biomarker for cardiovascular disease risk.[4] Consequently, the accurate measurement of FMO3 activity is of great interest in both clinical diagnostics and drug development. The use of stable isotope-labeled compounds, such as Trimethylamine-15N (TMA-15N), offers a powerful tool to probe FMO3 activity in vivo and in vitro. This technical guide provides an in-depth overview of the use of TMA-15N in assessing FMO activity, including detailed experimental protocols, data presentation, and visualization of the underlying biochemical pathways.

Data Presentation

Table 1: Kinetic Parameters of Human FMO3 for Trimethylamine (TMA)

ParameterRecombinant Human FMO3Human Liver Microsomes
Km (μM) 28 ± 1[1]13.0 - 54.8[1]
Vmax (nmol TMAO/nmol FMO3/min) 36.3 ± 5.7[1]Not directly comparable
Turnover Number (nmol TMAO/nmol FMO3/min) ~30 (at 0.5 mM TMA)[1]Not applicable

Table 2: Urinary Excretion of TMA and TMAO in Healthy Individuals

AnalyteTypical Urinary ConcentrationTMA:TMAO Ratio
TMA <18 μmol/mmol creatinine[5]< 5:95[5]
TMAO Significantly higher than TMA> 95% of total TMA/TMAO[5]

Signaling and Metabolic Pathways

The conversion of dietary precursors to TMA and its subsequent oxidation to TMAO involves a multi-step process spanning the gut microbiome and host metabolism.

Metabolic Pathway of TMAO Formation

Dietary components such as choline, phosphatidylcholine, and L-carnitine are metabolized by gut microbiota into TMA.[6] This TMA is then absorbed into the portal circulation and transported to the liver, where it is oxidized to TMAO by FMO3.[6]

TMA_Metabolism cluster_gut Gut Lumen cluster_liver Liver Hepatocyte Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism TMA TMA Gut Microbiota->TMA FMO3 FMO3 TMA->FMO3 Portal Circulation TMAO TMAO FMO3->TMAO N-oxidation Systemic Circulation Systemic Circulation TMAO->Systemic Circulation Urinary Excretion Urinary Excretion Systemic Circulation->Urinary Excretion

Figure 1: Metabolic pathway of TMAO formation.
Catalytic Cycle of Flavin-Containing Monooxygenase (FMO)

The enzymatic conversion of TMA to TMAO by FMO3 follows a well-defined catalytic cycle involving the cofactors FAD and NADPH.

FMO_Cycle FMO(FAD) FMO(FAD) FMO(FADH2) FMO(FADH2) FMO(FAD)->FMO(FADH2) NADPH -> NADP+ FMO(FADH-OOH) FMO(FADH-OOH) FMO(FADH2)->FMO(FADH-OOH) O2 FMO(FADH-OH) FMO(FADH-OH) FMO(FADH-OOH)->FMO(FADH-OH) TMA -> TMAO FMO(FADH-OH)->FMO(FAD) H2O

Figure 2: Catalytic cycle of FMO for TMA oxidation.

Experimental Protocols

The following protocols describe in vivo and in vitro methods for assessing FMO activity using TMA-15N as a probe.

In Vivo Assessment of FMO3 Activity using an Oral TMA-15N Load Test

This protocol is adapted from established choline and TMA loading tests for FMO3 phenotyping.[7]

1. Objective: To determine the in vivo capacity of FMO3 to N-oxygenate TMA by measuring the ratio of urinary TMA-15N to TMAO-15N following an oral dose of TMA-15N.

2. Materials:

  • TMA-15N hydrochloride (stable isotope-labeled substrate)
  • Sterile water for oral administration
  • Urine collection containers
  • Hydrochloric acid (HCl) for urine preservation
  • Internal standards: d9-TMA and d9-TMAO for LC-MS/MS analysis
  • LC-MS/MS system

3. Experimental Workflow:

InVivo_Workflow Subject Preparation Subject Preparation Baseline Urine Collection Baseline Urine Collection Subject Preparation->Baseline Urine Collection Oral Administration of 15N-TMA Oral Administration of 15N-TMA Baseline Urine Collection->Oral Administration of 15N-TMA Timed Urine Collection Timed Urine Collection Oral Administration of 15N-TMA->Timed Urine Collection Urine Sample Preparation Urine Sample Preparation Timed Urine Collection->Urine Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Urine Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 3: In vivo FMO3 activity assay workflow.

4. Procedure:

  • Subject Preparation: Subjects should fast overnight.
  • Baseline Urine Collection: A pre-dose (0-hour) urine sample is collected.
  • Oral Administration: A single oral dose of TMA-15N hydrochloride (e.g., 250 mg) dissolved in water is administered.
  • Timed Urine Collection: Urine is collected at timed intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose.
  • Sample Preservation: Immediately after collection, an aliquot of each urine sample is acidified to pH ~2 with HCl and stored at -80°C until analysis.[8]

5. Sample Preparation for LC-MS/MS Analysis:

  • Thaw urine samples on ice.
  • To 50 µL of urine, add internal standards (d9-TMA and d9-TMAO).
  • Perform protein precipitation with acetonitrile.
  • Centrifuge to pellet precipitated proteins.
  • Transfer the supernatant for LC-MS/MS analysis.[9]

6. LC-MS/MS Analysis:

  • Use a suitable HILIC or reversed-phase column for separation.
  • Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
  • Monitor the specific precursor-to-product ion transitions for TMA-15N, TMAO-15N, d9-TMA, and d9-TMAO.

7. Data Analysis:

  • Calculate the concentrations of TMA-15N and TMAO-15N in each urine sample using the internal standards for calibration.
  • Determine the percentage of the administered TMA-15N dose excreted as TMA-15N and TMAO-15N at each time interval.
  • Calculate the ratio of TMAO-15N to total (TMA-15N + TMAO-15N) excreted to assess FMO3 activity.

In Vitro FMO3 Activity Assay using Human Liver Microsomes

This protocol is based on established in vitro FMO activity assays.[1][8]

1. Objective: To determine the kinetic parameters (Km and Vmax) of FMO3 for the N-oxidation of TMA-15N.

2. Materials:

  • Human liver microsomes (HLM)
  • TMA-15N hydrochloride
  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Phosphate (B84403) buffer (pH 7.4)
  • Internal standards: d9-TMA and d9-TMAO
  • LC-MS/MS system

3. Experimental Workflow:

InVitro_Workflow Prepare Incubation Mixtures Prepare Incubation Mixtures Pre-incubation Pre-incubation Prepare Incubation Mixtures->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Terminate Reaction Terminate Reaction Incubation->Terminate Reaction Sample Preparation Sample Preparation Terminate Reaction->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 4: In vitro FMO3 activity assay workflow.

4. Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
  • Initiate Reaction: Start the reaction by adding varying concentrations of TMA-15N.
  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes) during which the reaction is linear.
  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing the internal standards.[7]
  • Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
  • LC-MS/MS Analysis: Quantify the formation of TMAO-15N as described in the in vivo protocol.
  • Data Analysis: Plot the rate of TMAO-15N formation against the TMA-15N concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The use of TMA-15N as a stable isotope probe provides a robust and sensitive method for assessing FMO3 activity. The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the role of FMO3 in health and disease, as well as to evaluate the impact of new chemical entities on this important metabolic pathway. The combination of in vivo and in vitro assays allows for a thorough characterization of FMO3 function, from whole-body metabolism to enzyme kinetics. The continued application of these techniques will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of FMO3 and its metabolite, TMAO.

References

Foundational Studies on Trimethylamine N-oxide (TMAO) in Cardiovascular Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Foundational experimental studies specifically utilizing 15N-labeled trimethylamine (B31210) N-oxide (15N-TMAO) as a metabolic tracer in cardiovascular disease models are not extensively documented in publicly available literature. The majority of stable isotope studies have employed deuterated TMAO (d9-TMAO) as an internal standard for quantification. This guide, therefore, synthesizes the wealth of knowledge from foundational TMAO research in cardiovascular disease models and proposes a framework for future investigations using 15N-TMAO to elucidate its metabolic fate and mechanisms of action.

Introduction: The Role of TMAO in Cardiovascular Disease

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has emerged as a significant predictor of adverse cardiovascular events.[1][2][3] TMAO is formed from dietary precursors rich in trimethylamine (TMA) moieties, such as choline (B1196258), phosphatidylcholine, and L-carnitine, which are abundant in red meat, eggs, and dairy products.[1] Gut bacteria metabolize these precursors into TMA, which is then absorbed and oxidized to TMAO in the liver, primarily by the enzyme flavin-containing monooxygenase 3 (FMO3).[4][5] Elevated circulating TMAO levels have been associated with an increased risk of atherosclerosis, heart failure, and thrombosis in both clinical and preclinical studies.[3][6]

Quantitative Data from Foundational TMAO Studies

The following tables summarize quantitative data from key studies on TMAO in cardiovascular disease models. It is important to note that these studies primarily used unlabeled TMAO for interventions and deuterated TMAO for analytical quantification, not 15N-TMAO for metabolic tracing.

Table 1: Effects of TMAO on Atherosclerosis in Animal Models

Animal ModelTMAO InterventionDurationKey FindingsReference
ApoE-/- mice0.12% TMAO in drinking water16 weeksIncreased aortic root atherosclerotic lesion area by ~2.5-fold compared to control.(Wang Z, et al. Nature. 2011)
LDLR-/- mice1.2% Choline diet (to increase endogenous TMAO)12 weeksSignificantly increased atherosclerotic plaque size without altering plasma lipid levels.(Wang Z, et al. Nature. 2011)
C57BL/6J mice1% Choline diet8 weeksPromoted macrophage foam cell formation and altered cholesterol metabolism.(Koeth RA, et al. Nat Med. 2013)

Table 2: Circulating TMAO Levels in Human Cardiovascular Disease

Patient CohortConditionMean TMAO Level (μM)Key FindingsReference
4,007 patients undergoing elective coronary angiographyStable3.7 (lowest quartile) vs. >6.2 (highest quartile)Higher TMAO levels were associated with a 2.54-fold increased risk of major adverse cardiac events.(Tang WHW, et al. N Engl J Med. 2013)
1,208 patients with chronic heart failure after myocardial infarctionChronic Heart FailureMedian: 4.8TMAO was a significant predictor of major adverse cardiac events (Hazard Ratio: 2.31).(Li XS, et al. J Am Heart Assoc. 2017)
2,235 patients with stable coronary artery diseaseStable CADMedian: 3.9Elevated TMAO levels were associated with a higher risk of all-cause mortality over 5 years.(Senthong V, et al. J Am Heart Assoc. 2016)

Experimental Protocols in Foundational TMAO Research

Animal Models of Atherosclerosis
  • Model: Apolipoprotein E-deficient (ApoE-/-) or Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice are commonly used. These mice spontaneously develop atherosclerotic plaques, a process that is accelerated by a high-fat diet.

  • Dietary Intervention:

    • Control Group: Fed a standard chow or a high-fat "Western" diet.

    • TMAO Group: The control diet is supplemented with TMAO in the drinking water (e.g., 0.12% w/v) or directly in the chow.

    • Precursor Group: The control diet is supplemented with TMAO precursors like choline (e.g., 1% w/v) or L-carnitine to study the effect of endogenously produced TMAO.

  • Duration: Typically 8 to 16 weeks.

  • Outcome Measures:

    • Quantification of atherosclerotic lesion area in the aortic root and total aorta using Oil Red O staining.

    • Measurement of plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).

    • Analysis of inflammatory markers in plasma and aortic tissue.

    • Quantification of TMAO levels in plasma and tissues using LC-MS/MS.

Murine Model of Heart Failure
  • Model: Transverse aortic constriction (TAC) is a common surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.

  • Intervention: Mice are fed a control diet or a diet supplemented with TMAO or its precursors for a period before and after the TAC surgery.

  • Duration: Typically 4 to 8 weeks post-TAC.

  • Outcome Measures:

    • Echocardiographic assessment of cardiac function (e.g., ejection fraction, fractional shortening).

    • Histological analysis of cardiac fibrosis and hypertrophy.

    • Gene expression analysis of markers of cardiac remodeling and inflammation.

    • Measurement of plasma and cardiac tissue TMAO levels.

Quantification of TMAO by Stable Isotope Dilution LC-MS/MS
  • Principle: This is the gold standard for accurate TMAO quantification. A known amount of a stable isotope-labeled internal standard (typically d9-TMAO) is added to the biological sample (e.g., plasma, tissue homogenate).

  • Sample Preparation: Proteins are precipitated from the sample using a solvent like methanol. The supernatant containing TMAO and the internal standard is then analyzed.

  • LC-MS/MS Analysis:

    • Chromatography: The sample is injected into a liquid chromatography system to separate TMAO from other molecules.

    • Mass Spectrometry: The separated compounds are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratio transitions for both endogenous TMAO and the d9-TMAO internal standard.

  • Quantification: The concentration of endogenous TMAO is calculated by comparing the peak area ratio of endogenous TMAO to the d9-TMAO internal standard against a calibration curve.

Visualizing TMAO Pathways and Experimental Workflows

Signaling Pathways Implicated in TMAO-Induced Atherosclerosis

TMAO_Atherosclerosis_Pathway TMAO TMAO Macrophage Macrophage TMAO->Macrophage EndothelialCells Endothelial Cells TMAO->EndothelialCells Platelets Platelets TMAO->Platelets Increases Reactivity Liver Liver TMAO->Liver ScavengerReceptors Scavenger Receptors (CD36, SR-A1) Macrophage->ScavengerReceptors Upregulates FoamCell Foam Cell Formation ScavengerReceptors->FoamCell Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis Inflammation Inflammation (NF-κB, MAPK activation) EndothelialCells->Inflammation Promotes Inflammation->Atherosclerosis Thrombosis Thrombosis Platelets->Thrombosis Thrombosis->Atherosclerosis BileAcid Reduced Bile Acid Synthesis Liver->BileAcid Inhibits RCT Impaired Reverse Cholesterol Transport BileAcid->RCT RCT->Atherosclerosis

Caption: TMAO promotes atherosclerosis through multiple signaling pathways.

Experimental Workflow for a TMAO Study in an Atherosclerosis Model

TMAO_Workflow Start Start: ApoE-/- Mice Diet Dietary Intervention (Control vs. TMAO) Start->Diet Duration 8-16 Weeks Diet->Duration SampleCollection Sample Collection (Blood, Aorta, Liver) Duration->SampleCollection Analysis Analysis SampleCollection->Analysis Lesion Atherosclerotic Lesion Quantification Analysis->Lesion TMAO_Quant TMAO Quantification (LC-MS/MS) Analysis->TMAO_Quant Inflammation Inflammatory Marker Analysis (e.g., qPCR, IHC) Analysis->Inflammation Lipids Plasma Lipid Profiling Analysis->Lipids Data Data Interpretation and Conclusion Lesion->Data TMAO_Quant->Data Inflammation->Data Lipids->Data

Caption: A typical experimental workflow for studying TMAO in atherosclerosis.

Logical Relationship of the TMAO Metabolic Pathway

TMAO_Metabolism Diet Dietary Precursors (Choline, L-Carnitine) GutMicrobiota Gut Microbiota (TMA Lyases) Diet->GutMicrobiota TMA Trimethylamine (TMA) GutMicrobiota->TMA Liver Liver (FMO3) TMA->Liver Absorption TMAO TMAO Liver->TMAO Oxidation Circulation Systemic Circulation TMAO->Circulation Kidneys Kidneys Circulation->Kidneys CVD Cardiovascular Disease Pathogenesis Circulation->CVD Excretion Urinary Excretion Kidneys->Excretion

Caption: The metabolic pathway of TMAO from diet to its role in CVD.

Proposed Framework for Foundational 15N-TMAO Tracer Studies

To deepen our understanding of TMAO's role in cardiovascular disease, 15N-TMAO can be used as a metabolic tracer. Below are proposed experimental designs.

Objective: To Trace the Metabolic Fate and Tissue Distribution of 15N-TMAO in an Atherosclerotic Mouse Model.
  • Experimental Design:

    • Synthesize or procure 15N-labeled TMAO.

    • Utilize ApoE-/- mice on a high-fat diet.

    • Administer a single bolus of 15N-TMAO via oral gavage or intraperitoneal injection.

    • Collect blood and tissues (aorta, heart, liver, kidney, skeletal muscle, brain) at various time points (e.g., 1, 4, 12, 24, 48 hours) post-administration.

    • Analyze samples using high-resolution LC-MS/MS to detect and quantify 15N-TMAO and potential 15N-labeled metabolites.

  • Potential Quantitative Data:

    • Pharmacokinetic parameters of 15N-TMAO (absorption, distribution, metabolism, and excretion rates).

    • Tissue-specific accumulation of 15N-TMAO, with a particular focus on the aorta and heart.

    • Identification and quantification of any downstream metabolites of TMAO containing the 15N label.

  • Expected Insights: This study would reveal the biodistribution of TMAO and whether it or its metabolites accumulate in cardiovascular tissues, potentially exerting direct effects.

Objective: To Investigate the Incorporation of 15N from TMAO into Proteins or Other Molecules in Cardiac Tissue During Heart Failure.
  • Experimental Design:

    • Utilize the TAC mouse model of heart failure.

    • Administer 15N-TMAO chronically in the drinking water for several weeks post-TAC.

    • At the study endpoint, harvest hearts and other tissues.

    • Perform metabolomic and proteomic analyses on tissue homogenates using LC-MS/MS to search for the incorporation of the 15N label into amino acids, proteins, or other nitrogen-containing molecules.

  • Potential Quantitative Data:

    • Relative abundance of 15N-labeled molecules in cardiac tissue.

    • Identification of specific proteins or metabolic pathways that incorporate the 15N from TMAO.

  • Expected Insights: This research could uncover novel metabolic pathways and molecular interactions of TMAO in the stressed myocardium, providing new mechanistic links between elevated TMAO and heart failure progression.

Conclusion

While direct experimental evidence from 15N-TMAO tracer studies in cardiovascular disease models is currently limited, the existing body of research on TMAO provides a robust foundation for its role as a key player in cardiovascular pathology. The proposed framework for utilizing 15N-TMAO offers a clear path forward to unraveling the precise metabolic fate and mechanisms of action of this important gut-derived metabolite. Such studies are crucial for the development of novel diagnostic and therapeutic strategies targeting the TMAO pathway to mitigate cardiovascular risk.

References

The Role of 15N-Labeled Trimethylamine N-Oxide in Unraveling Marine Organism Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylamine (B31210) N-oxide (TMAO) is a pivotal osmolyte and protein stabilizer in marine organisms, playing a crucial role in their adaptation to challenging environments. The advent of stable isotope labeling, particularly with 15N-TMAO and its precursors, has provided an unprecedented window into the metabolic pathways governing its synthesis, uptake, and turnover. This technical guide delves into the core methodologies and findings related to the use of 15N-labeled compounds in elucidating the intricate metabolism of TMAO in marine fauna. By tracing the journey of the 15N isotope, researchers can precisely map the transformation of dietary precursors into TMAO, quantify its distribution across various tissues, and understand its broader role in the marine nitrogen cycle. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and key metabolic pathways, offering a foundational resource for researchers and professionals in marine biology, biochemistry, and pharmacology.

Introduction to Trimethylamine N-Oxide (TMAO) in Marine Ecosystems

Trimethylamine N-oxide is a small organic compound abundant in the tissues of many marine animals, including fish, sharks, and invertebrates.[1][2] Its primary functions are to act as a potent osmolyte, helping to maintain cellular water balance in hyperosmotic seawater, and as a chemical chaperone, protecting proteins from the denaturing effects of high pressure and urea.[3][4] The concentration of TMAO in marine organisms can be substantial, varying by species, diet, and environmental conditions.[5]

The biosynthesis of TMAO is a multi-step process that often begins with dietary precursors such as choline (B1196258), L-carnitine, and betaine.[6][7] Gut microbiota play a critical role in metabolizing these precursors into trimethylamine (TMA), which is then absorbed by the host and oxidized to TMAO, primarily in the liver by flavin-containing monooxygenase (FMO) enzymes.[6][8] Understanding the dynamics of this metabolic pathway is essential for comprehending how marine organisms adapt to their environment and for assessing the physiological implications of TMAO.

The Advent of 15N Stable Isotope Tracing

The use of stable isotopes as tracers has revolutionized the study of metabolic pathways. By introducing a molecule labeled with a heavy isotope, such as 15N, into a biological system, researchers can track the movement and transformation of that molecule with high precision. In the context of TMAO metabolism, 15N-labeled precursors or 15N-TMAO itself can be administered to an organism, and the subsequent incorporation of 15N into TMAO and other metabolites can be quantified using mass spectrometry. This approach provides definitive evidence of metabolic pathways and allows for the calculation of important parameters like synthesis rates, turnover times, and tissue-specific accumulation.

A landmark study in this area involved the dietary administration of [15N]choline to the teleost fish, tilapia (Oreochromis niloticus), which resulted in the formation of [15N]TMAO in the muscle tissue.[8] This experiment unequivocally demonstrated the conversion of dietary choline to TMAO and highlighted the integral role of intestinal microorganisms in the initial conversion to TMA.[8]

Experimental Protocols for 15N-TMAO Metabolic Studies

The following sections outline the key experimental methodologies for conducting 15N-TMAO tracer studies in marine organisms, based on established protocols for stable isotope analysis and the pivotal findings from studies utilizing 15N-labeled precursors.

Synthesis and Administration of 15N-Labeled Precursors

The first step in a 15N-TMAO tracer study is the acquisition or synthesis of a 15N-labeled precursor, most commonly [15N]choline or [15N]L-carnitine. These labeled compounds can be incorporated into the diet of the study organism.

Protocol for Dietary Administration of [15N]Choline:

  • Diet Preparation: Prepare a controlled diet for the marine organism under investigation. The basal diet should have a known composition of nitrogen-containing compounds.

  • Incorporation of 15N-Precursor: Supplement the diet with a precise amount of [15N]choline chloride. The final concentration will depend on the specific research question and the sensitivity of the analytical instruments.

  • Feeding Regimen: Acclimate the organisms to the basal diet before introducing the 15N-labeled diet. The feeding period with the labeled diet will vary depending on the expected metabolic rate of the organism, ranging from several hours to several days.

  • Control Group: A control group should be maintained on the identical diet but without the 15N-labeled precursor.

Sample Collection and Preparation

Following the administration of the 15N-labeled precursor, various tissues are collected to analyze the isotopic enrichment of TMAO and other metabolites.

Protocol for Tissue Collection and Homogenization:

  • Euthanasia and Dissection: At predetermined time points, euthanize the organisms according to approved ethical protocols. Rapidly dissect and collect tissues of interest (e.g., muscle, liver, intestine, blood plasma).

  • Sample Storage: Immediately freeze the collected tissues in liquid nitrogen and store them at -80°C to halt metabolic activity.

  • Homogenization: Homogenize the frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline). The homogenization method (e.g., mechanical disruption, sonication) should be optimized for the specific tissue type.

  • Protein Precipitation: For plasma or tissue homogenates, precipitate proteins by adding a solvent like acetonitrile. Centrifuge the mixture and collect the supernatant, which will contain the small molecule metabolites, including TMAO.

Isotopic Analysis by Mass Spectrometry

The concentration and isotopic enrichment of TMAO in the prepared samples are determined using mass spectrometry, typically coupled with liquid chromatography (LC-MS).

Protocol for LC-MS Analysis of 15N-TMAO:

  • Chromatographic Separation: Inject the supernatant from the sample preparation step into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Use a column suitable for separating polar compounds like TMAO (e.g., a HILIC column).

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer. The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of both unlabeled TMAO and 15N-labeled TMAO.

  • Quantification: Create a standard curve using known concentrations of unlabeled TMAO. The concentration of TMAO in the samples is determined by comparing their peak areas to the standard curve.

  • Isotopic Enrichment Calculation: The isotopic enrichment of 15N in the TMAO pool is calculated by determining the ratio of the peak area of 15N-TMAO to the sum of the peak areas of 15N-TMAO and unlabeled TMAO.

Quantitative Data from 15N-TMAO Tracer Studies

The primary output of 15N-TMAO tracer studies is quantitative data on the dynamics of TMAO metabolism. These data are crucial for understanding the physiological significance of TMAO in marine organisms. The following tables provide a structured summary of the types of quantitative data that can be obtained from such experiments.

Table 1: Isotopic Enrichment of TMAO in Tilapia Muscle Following Dietary [15N]Choline Administration

Time Point (hours)15N Enrichment in Muscle TMAO (Atom % Excess)
00.0
61.5 ± 0.3
123.2 ± 0.5
245.8 ± 0.7
488.1 ± 1.1

Note: The data in this table are representative values based on the expected outcomes of a 15N-choline tracer study and are intended for illustrative purposes.

Table 2: Tissue-Specific Distribution of Newly Synthesized 15N-TMAO

Tissue15N-TMAO Concentration (µg/g tissue) 24h post-administration
Liver15.2 ± 2.1
Muscle45.8 ± 5.3
Gills8.5 ± 1.2
Intestine5.1 ± 0.9
Plasma2.5 ± 0.4 (µg/mL)

Note: This table illustrates the expected differential accumulation of newly synthesized TMAO in various tissues, highlighting muscle as a primary storage site.

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

TMAO_Biosynthesis_Pathway cluster_diet Dietary Precursors cluster_gut Gut Microbiota cluster_host Host Metabolism (Marine Organism) 15N-Choline 15N-Choline Gut_Bacteria Gut Bacteria (TMA Lyase) 15N-Choline->Gut_Bacteria Metabolism L-Carnitine L-Carnitine L-Carnitine->Gut_Bacteria Betaine Betaine Betaine->Gut_Bacteria 15N-TMA 15N-Trimethylamine (TMA) Gut_Bacteria->15N-TMA Produces Liver Liver (Flavin-containing Monooxygenase - FMO) 15N-TMA->Liver Absorption & Transport 15N-TMAO 15N-Trimethylamine N-Oxide (TMAO) Liver->15N-TMAO Oxidation Tissues Muscle, Gills, etc. 15N-TMAO->Tissues Distribution & Accumulation

Biosynthesis pathway of 15N-TMAO from dietary 15N-choline.

Experimental_Workflow cluster_preparation Phase 1: Preparation & Administration cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Sample Processing & Analysis cluster_data Phase 4: Data Interpretation A Prepare 15N-labeled diet (e.g., with 15N-Choline) B Administer labeled diet to marine organism (e.g., fish) A->B C Collect tissues at specific time points (Muscle, Liver, Plasma) B->C D Homogenize tissue and precipitate proteins C->D E Extract small molecules (including TMAO) D->E F Analyze by LC-MS for 15N-TMAO and total TMAO E->F G Calculate 15N enrichment and concentration F->G H Determine metabolic rates and tissue distribution G->H

Workflow for a 15N-TMAO metabolic tracer experiment.

Conclusion and Future Directions

The use of 15N-labeled compounds has been instrumental in confirming and quantifying the metabolic pathways of TMAO in marine organisms. The conversion of dietary precursors like choline by gut microbiota and subsequent oxidation in the liver is a key process that can now be studied in detail. The ability to trace the fate of 15N has provided invaluable insights into the uptake, synthesis, and tissue distribution of this vital osmolyte.

For researchers, scientists, and drug development professionals, these methodologies offer a powerful toolset. Understanding the intricacies of TMAO metabolism can inform studies on fish physiology, aquaculture nutrition, and even the development of drugs that might target metabolic pathways in marine organisms or their microbial symbionts. Future research will likely focus on applying these techniques to a wider range of marine species, investigating the impact of environmental stressors on TMAO metabolism, and exploring the potential for pharmacological modulation of these pathways. The continued application of stable isotope tracing will undoubtedly continue to deepen our understanding of the biochemical adaptations that allow life to thrive in the marine environment.

References

Methodological & Application

Synthesis of Trimethylamine N-oxide-15N for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ¹⁵N-labeled trimethylamine (B31210) N-oxide (TMAO-¹⁵N), a crucial tool for metabolic research, particularly in studies related to cardiovascular and neurological diseases. The synthesis involves the oxidation of commercially available ¹⁵N-labeled trimethylamine hydrochloride using hydrogen peroxide. This application note includes a step-by-step experimental protocol, characterization methods, and expected data, presented in a clear and accessible format for researchers.

Introduction

Trimethylamine N-oxide (TMAO) is a gut microbiota-dependent metabolite that has been increasingly implicated in the pathogenesis of various diseases, including atherosclerosis, thrombosis, and heart failure. To elucidate the metabolic pathways and flux of TMAO in biological systems, stable isotope-labeled internal standards are indispensable. TMAO-¹⁵N serves as an ideal tracer for metabolic studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise quantification and differentiation from endogenous, unlabeled TMAO. This protocol outlines a straightforward and efficient method for the synthesis of TMAO-¹⁵N.

Chemical Reaction

The synthesis of trimethylamine N-oxide-¹⁵N is achieved through the oxidation of trimethylamine-¹⁵N using hydrogen peroxide.

(CH₃)₃¹⁵N + H₂O₂ → (CH₃)₃¹⁵N⁺-O⁻ + H₂O

Experimental Protocol

This protocol is adapted from the methodology described in Chinese patent CN103012219A[1].

Materials:

  • Trimethylamine-¹⁵N hydrochloride ((CH₃)₃¹⁵N·HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Deionized water

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature control

  • Büchner funnel and filter flask

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Part 1: Liberation of Free Trimethylamine-¹⁵N
  • In a well-ventilated fume hood, dissolve a known quantity of trimethylamine-¹⁵N hydrochloride in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of a concentrated sodium hydroxide solution from a dropping funnel to the stirred solution. This will liberate the free trimethylamine-¹⁵N gas.

  • The liberated gas can be collected by bubbling it into a pre-weighed, cooled solvent (e.g., ethanol (B145695) or water) to create a solution of known concentration, or used directly in the next step if the reaction is performed in a closed system. For this protocol, we will proceed with an aqueous solution.

Part 2: Oxidation to Trimethylamine N-oxide-¹⁵N
  • To the aqueous solution of trimethylamine-¹⁵N, slowly add a 1.01 to 1.60 molar equivalent of 30% hydrogen peroxide solution via a dropping funnel.[1][2] The addition should be performed while stirring and maintaining the reaction temperature between 68°C and 75°C.[1][2]

  • After the addition is complete, maintain the reaction mixture at this temperature for 6 hours with continuous stirring to ensure the reaction goes to completion.[1][2]

  • After 6 hours, cool the reaction mixture to below 40°C to initiate the crystallization of trimethylamine N-oxide-¹⁵N dihydrate.[1] For complete crystallization, the mixture can be left to stand at room temperature.[1]

Part 3: Purification and Isolation
  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with anhydrous diethyl ether to aid in drying.

  • The obtained product is the dihydrate of trimethylamine N-oxide-¹⁵N. To obtain the anhydrous form, the crystals can be dried in a vacuum oven at 60-65°C.[1]

  • The mother liquor can be concentrated using a rotary evaporator to yield a second crop of crystals.[1]

Characterization of Trimethylamine N-oxide-¹⁵N

The successful synthesis and isotopic labeling of TMAO-¹⁵N must be confirmed through analytical techniques.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is a key method for confirming the mass of the synthesized product.

  • Expected Molecular Ion Peak: For [(CH₃)₃¹⁵NO + H]⁺, the expected m/z is 77.0893. The one-mass-unit shift from the unlabeled TMAO (m/z 76.0917 for [(CH₃)₃¹⁴NO + H]⁺) confirms the incorporation of the ¹⁵N isotope.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹⁵N NMR are crucial for structural confirmation and to verify the position of the isotopic label.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent methyl protons. The chemical shift will be similar to that of unlabeled TMAO.

  • ¹⁵N NMR: The ¹⁵N NMR spectrum will show a single resonance. A significant downfield shift is expected upon N-oxidation. For comparison, studies on N-methylpiperidine derivatives have shown a deshielding effect (a shift to a higher ppm value) of +56 to +90 ppm upon N-oxidation.[3]

Quantitative Data Summary

ParameterValueReference
Molar Ratio of (CH₃)₃¹⁵N to H₂O₂1 : 1.01-1.60[1][2]
Reaction Temperature68-75 °C[1][2]
Reaction Time6 hours[1][2]
Crystallization Temperature< 40 °C[1]
Drying Temperature (anhydrous)60-65 °C[1]
Expected Yield> 85%[1][2]
Analytical DataExpected Value
Mass Spectrometry (ESI+)
m/z for [(CH₃)₃¹⁵NO + H]⁺77.0893
m/z for unlabeled [(CH₃)₃¹⁴NO + H]⁺76.0917
NMR Spectroscopy
¹H NMR (δ, ppm)Singlet
¹⁵N NMRSingle resonance, significant downfield shift compared to (CH₃)₃¹⁵N

Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product start Trimethylamine-¹⁵N Hydrochloride ((CH₃)₃¹⁵N·HCl) liberation Liberation of Free Amine + NaOH start->liberation oxidation Oxidation + H₂O₂ (1.01-1.60 eq) 68-75°C, 6h liberation->oxidation crystallization Crystallization < 40°C oxidation->crystallization filtration Filtration crystallization->filtration drying Drying 60-65°C filtration->drying end Trimethylamine N-oxide-¹⁵N ((CH₃)₃¹⁵NO) drying->end Characterization_Flow cluster_product Synthesized Product cluster_analysis Analytical Characterization cluster_ms_results Expected MS Result cluster_nmr_results Expected NMR Results product TMAO-¹⁵N Crystals ms Mass Spectrometry (ESI-MS) product->ms nmr NMR Spectroscopy product->nmr ms_result m/z = 77.0893 Confirmation of ¹⁵N incorporation ms->ms_result h1_nmr ¹H NMR: Singlet for methyl protons nmr->h1_nmr n15_nmr ¹⁵N NMR: Single peak, downfield shift nmr->n15_nmr

References

Application Note: Quantitative Analysis of Trimethylamine Oxide-15N (TMAO-15N) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 15N-labeled trimethylamine (B31210) N-oxide (TMAO-15N) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite linked to various human health conditions, particularly cardiovascular diseases. The use of stable isotope-labeled TMAO, such as TMAO-15N, is crucial for metabolic studies to trace its formation, distribution, and excretion. This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The methodology is analogous to well-established methods for deuterated TMAO (d9-TMAO) and provides the necessary accuracy, precision, and sensitivity for pharmacokinetic and metabolic research.[1][2][3]

Introduction

Trimethylamine N-oxide (TMAO) is an organic compound that has garnered significant attention in the scientific community as a potential biomarker for cardiovascular disease risk.[1][2] It is formed in the liver from trimethylamine (TMA), a byproduct of gut microbial metabolism of dietary precursors like choline, phosphatidylcholine, and L-carnitine. To understand the in vivo kinetics and metabolism of TMAO, stable isotope-labeled tracers such as Trimethylamine oxide-15N (TMAO-15N) are invaluable tools. This application note provides a detailed protocol for the extraction and quantification of TMAO-15N from human plasma, which is essential for researchers in pharmacology, drug development, and clinical research. The method is based on the principle of stable isotope dilution using a deuterated internal standard (d9-TMAO) for accurate quantification.

Experimental

Materials and Reagents
  • TMAO-15N Hydrochloride (Tracer)

  • d9-Trimethylamine N-oxide (d9-TMAO) (Internal Standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of TMAO-15N from plasma samples.[1][3]

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (d9-TMAO in methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

Liquid Chromatography

Chromatographic separation is achieved using a HILIC column to retain the polar TMAO molecule.

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC (100 mm × 2.1 mm, 1.7 µm) or equivalent[4]

  • Mobile Phase A: 15 mM Ammonium Formate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • TMAO-15N: Precursor ion (Q1) m/z 77.1 → Product ion (Q3) m/z 59.1

    • d9-TMAO (Internal Standard): Precursor ion (Q1) m/z 85.1 → Product ion (Q3) m/z 66.1[1][3]

  • Collision Energy: Optimized for each transition (typically 15-25 V)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Data Presentation

Quantitative data from various validated LC-MS/MS methods for TMAO analysis in plasma are summarized below for easy comparison. The principles of these methods are directly applicable to TMAO-15N analysis.

ParameterMethod 1 (HILIC-LC-MS/MS)Method 2 (Reversed-Phase LC-MS/MS)Method 3 (UHPLC-MS/MS)
Linearity Range 0.1 - 200 µM[5]1 - 5,000 ng/mL[3]0.15 - 400 µmol/L[4]
Lower Limit of Quantification (LLOQ) 0.05 µM[1][2]1 ng/mL[3]0.12 µmol/L[4]
Intra-day Precision (%CV) < 6.4%[1][2]1.40 - 7.62%[3]≤ 8%[4]
Inter-day Precision (%CV) < 9.9%[1][2]1.65 - 7.15%[3]≤ 8%[4]
Accuracy/Recovery 97.3 - 101.6%[1][2]96.36 - 111.43%[3]95 - 109%[4]
Internal Standard d9-TMAO[1][2]d9-TMAO[3]d9-TMAO[4]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of TMAO-15N and d9-TMAO in methanol.

  • Working Solutions: Prepare serial dilutions of the TMAO-15N stock solution in a surrogate matrix (e.g., artificial plasma or stripped plasma) to create calibration standards with concentrations ranging from 0.1 µM to 200 µM.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5 µM, 5 µM, and 100 µM) in the surrogate matrix.

  • Internal Standard Working Solution: Prepare a 1 µg/mL working solution of d9-TMAO in methanol.

Protocol 2: Plasma Sample Analysis
  • Arrange thawed plasma samples, calibration standards, and QC samples in a 96-well plate or individual microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution to each sample, standard, and QC, except for blank samples (to which 10 µL of methanol is added).

  • Add 200 µL of cold acetonitrile to all tubes.

  • Seal the plate or cap the tubes and vortex for 1 minute at room temperature.

  • Centrifuge the plate or tubes at 4000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new plate or HPLC vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (d9-TMAO) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation (20,000 x g, 10 min) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hilic HILIC Separation injection->hilic ms_detect MS/MS Detection (MRM Mode) hilic->ms_detect integration Peak Integration ms_detect->integration quantification Quantification vs. Calibration Curve integration->quantification report Final Concentration Report quantification->report

Caption: Experimental workflow for TMAO-15N analysis in plasma.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs plasma_sample Plasma Sample (containing TMAO-15N) extraction Extraction (Protein Precipitation) plasma_sample->extraction internal_standard Internal Standard (d9-TMAO) internal_standard->extraction lc_separation LC Separation (HILIC) extraction->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection peak_area_analyte Peak Area (TMAO-15N) ms_detection->peak_area_analyte peak_area_is Peak Area (d9-TMAO) ms_detection->peak_area_is concentration Concentration of TMAO-15N peak_area_analyte->concentration peak_area_is->concentration

Caption: Logical relationship of analytical components.

References

Application Note: Quantification of ¹⁵N-Labeled Trimethylamine N-Oxide in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of ¹⁵N-labeled trimethylamine (B31210) N-oxide (¹⁵N-TMAO) in biological samples, such as plasma and urine, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite linked to various human diseases, and stable isotope-labeled versions are crucial for metabolic studies. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes representative quantitative data and a workflow diagram to ensure reproducible and accurate results for researchers, scientists, and drug development professionals.

Introduction

Trimethylamine N-oxide (TMAO) is an organic compound generated from dietary precursors like choline (B1196258) and carnitine through the metabolic activity of the gut microbiota and subsequent oxidation in the liver.[1][2] Elevated levels of circulating TMAO have been associated with an increased risk of cardiovascular diseases, chronic kidney disease, and other metabolic disorders.[1][3] Consequently, the accurate quantification of TMAO in biological matrices is of significant interest in clinical research and drug development.[3]

Stable isotope-labeled internal standards are essential for precise quantification by LC-MS/MS as they correct for variations in sample preparation and matrix effects.[4] While deuterated TMAO (d₉-TMAO) is commonly used, ¹⁵N-labeled TMAO (¹⁵N-TMAO) serves as a valuable tool in metabolic fate and flux studies. This protocol details a robust LC-MS/MS method for the quantification of ¹⁵N-TMAO, which can be adapted for various biological samples.

Experimental Protocol

Materials and Reagents
  • ¹⁵N-Trimethylamine N-oxide (¹⁵N-TMAO)

  • d₉-Trimethylamine N-oxide (d₉-TMAO) - Internal Standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., human plasma, urine)

Sample Preparation

A simple protein precipitation method is effective for the extraction of ¹⁵N-TMAO from biological samples.[1][5]

  • Thaw biological samples (plasma, urine) on ice.

  • To a 50 µL aliquot of the sample, add 10 µL of the internal standard working solution (d₉-TMAO in water).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new microcentrifuge tube.

  • For plasma samples, it is recommended to dilute the supernatant 1:1 with 30% acetonitrile in water before injection.[1] For urine samples, a dilution of 1:20 with water may be necessary.[6]

  • Transfer the final diluted supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is achieved using a C18 reversed-phase column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Column (e.g., Gemini-NX C18, 100 x 3 mm, 3 µm)[1]
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Gradient Elution As described in the table below[1]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.007030
1.502080
2.707030
6.007030

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Capillary Voltage 3000 V[1]
Nozzle Voltage 1500 V[1]
Nebulizer Gas 20 psi[1]
Drying Gas Flow 14 L/min[1]
Drying Gas Temp. 200°C[1]
Sheath Gas Flow 10 L/min[1]
Sheath Gas Temp. 350°C[1]

MRM Transitions:

The MRM transitions for ¹⁵N-TMAO are determined based on its molecular weight and expected fragmentation pattern, which is similar to that of unlabeled TMAO. The precursor ion for ¹⁵N-TMAO ([M+H]⁺) is m/z 77.1. The major product ions result from the neutral loss of a methyl radical and water.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
¹⁵N-TMAO 77.160.120
d₉-TMAO (IS) 85.366.220[1]
TMAO (unlabeled) 76.258.220[1]

Data Presentation

The following table summarizes typical method validation parameters that should be established for this assay.[1][7][8]

ParameterTypical Performance
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Signaling Pathway of TMAO Formation

TMAO_Pathway Diet Dietary Precursors (Choline, Carnitine) Gut Gut Microbiota Diet->Gut TMA Trimethylamine (TMA) Gut->TMA Metabolism Liver Liver (FMO3) TMA->Liver Portal Vein TMAO Trimethylamine N-oxide (TMAO) Liver->TMAO Oxidation Circulation Systemic Circulation TMAO->Circulation

Caption: Metabolic pathway of TMAO formation from dietary precursors.

Experimental Workflow for ¹⁵N-TMAO Quantification

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) IS_Spike Spike Internal Standard (d₉-TMAO) Sample->IS_Spike Precipitation Protein Precipitation (200 µL ACN) IS_Spike->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample (5 µL) Supernatant->Injection Separation LC Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the quantification of ¹⁵N-TMAO in biological samples.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of ¹⁵N-TMAO in biological samples. The described method, which utilizes a simple protein precipitation step and a robust chromatographic separation, offers high sensitivity and specificity. By following this protocol, researchers can achieve reliable and reproducible quantification of ¹⁵N-TMAO, facilitating further investigation into the metabolic role of TMAO in health and disease.

References

Application Notes and Protocols for the Identification of 15N-Trimethylamine N-oxide (TMAO) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of 15N-labeled Trimethylamine (B31210) N-oxide (¹⁵N-TMAO) using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers in academia and the pharmaceutical industry engaged in metabolomics, drug development, and studies related to the gut microbiome and cardiovascular health.

Introduction to ¹⁵N-TMAO and its Significance

Trimethylamine N-oxide (TMAO) is a small amine oxide that has garnered significant attention as a gut microbiota-derived metabolite linked to the progression of cardiovascular diseases (CVD). Dietary precursors such as choline (B1196258) and L-carnitine, abundant in red meat and other animal products, are metabolized by gut bacteria to trimethylamine (TMA). TMA is subsequently absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO. Elevated levels of TMAO in circulation have been associated with an increased risk of atherosclerosis, thrombosis, and other adverse cardiovascular events. The use of stable isotope labeling with ¹⁵N in TMAO (¹⁵N-TMAO) allows for precise tracking and quantification of this metabolite in biological systems, providing a powerful tool for studying its metabolic fate and pathological roles.

NMR Spectroscopic Techniques for ¹⁵N-TMAO Identification

NMR spectroscopy is a robust analytical technique for the structural elucidation and quantification of metabolites in complex biological samples. Both one-dimensional (1D) ¹H NMR and two-dimensional (2D) heteronuclear correlation techniques are valuable for the analysis of ¹⁵N-TMAO.

1D ¹H NMR Spectroscopy

Principle: 1D ¹H NMR is a rapid and quantitative method for detecting TMAO. The nine equivalent methyl protons of TMAO give rise to a sharp singlet in the ¹H NMR spectrum, providing a strong signal for detection and quantification.

Challenges and Solutions: A primary challenge in analyzing biological samples like serum or plasma is the significant overlap of the TMAO signal with other metabolites. The TMAO methyl singlet appears in a crowded region of the spectrum, often overlapping with signals from betaine (B1666868) and glucose[1]. To overcome this, adjusting the pH of the sample can be employed. Lowering the pH to approximately 5.3 causes a downfield shift of the TMAO proton signal to a less congested region (around 3.29-3.30 ppm), thereby improving its resolution for accurate quantification[2].

2D ¹H-¹⁵N HSQC Spectroscopy

Principle: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive 2D NMR technique that correlates the chemical shifts of directly bonded ¹H and ¹⁵N nuclei. For ¹⁵N-TMAO, this experiment would show a correlation peak between the methyl protons and the ¹⁵N nucleus, providing unambiguous identification.

Quantitative Data for TMAO in Human Serum

1D ¹H NMR spectroscopy has been successfully applied for the quantitative analysis of TMAO in human serum and plasma. The following tables summarize the analytical performance of a validated NMR-based TMAO assay and the distribution of TMAO concentrations in a healthy population[2][8].

Parameter Value (µM)
Limit of Blank (LOB)1.6[2][5][9]
Limit of Detection (LOD)3.0[2][5][9]
Limit of Quantitation (LOQ)3.3[2][5][9]
Linearity Range3.3 - 3000[5][9][10]
Within-run Imprecision4.3% - 14.5%[5][9]
Within-lab Imprecision4.3% - 14.5%[5][9]

Table 1: Analytical performance of a ¹H NMR-based assay for TMAO quantification in human serum.

Percentile TMAO Concentration (µM)
2.5%< 3.3
25%< 3.3
50% (Median)< 3.3
75%6.7
97.5%21.1

Table 2: Distribution of TMAO concentrations in serum from a reference cohort of 153 healthy, fasting donors[2][8].

Experimental Protocols

Sample Preparation for ¹H NMR of Serum/Plasma

This protocol is adapted from a validated method for high-throughput analysis of TMAO in clinical samples[8].

Materials:

Procedure:

  • Thaw frozen serum or plasma samples in a water bath.

  • Mix the samples thoroughly using a vortex mixer.

  • For each sample, mix 240 µL of serum/plasma with 80 µL of citrate buffer (a 3:1 v/v ratio). This will adjust the final sample pH to approximately 5.3.

  • Vortex the mixture gently.

  • Transfer 600 µL of the final mixture into a 5 mm NMR tube.

  • Ensure there are no air bubbles in the sample.

Protocol for 1D ¹H NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.

Acquisition Parameters:

  • Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) with water suppression (e.g., WET sequence).

  • Temperature: 47 °C (to minimize variations in water chemical shift).

  • Spectral Width: ~10 ppm

  • Number of Scans (NS): 48 (for adequate signal-to-noise in low concentration samples)[2].

  • Relaxation Delay (D1): 5 seconds

  • Acquisition Time (AQ): ~1.2 seconds

  • Total Experiment Time: ~6 minutes per sample

Data Processing:

  • Apply a zero-filling to 64k data points.

  • Apply an exponential window function with a line broadening of 0.1 Hz.

  • Perform Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum using an internal standard (e.g., TSP) or to a known resonance (e.g., the anomeric proton of glucose at δ 5.20 ppm, which is pH-invariant)[2].

  • Quantify the TMAO peak at ~3.29-3.30 ppm using a non-negative least squares fitting algorithm to deconvolve overlapping signals[2][8].

Protocol for 2D ¹H-¹⁵N HSQC of ¹⁵N-TMAO

This is a general protocol for a sensitivity-enhanced ¹H-¹⁵N HSQC experiment suitable for small molecules. Optimization may be required based on the specific instrument and sample concentration.

Instrumentation:

  • 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe with ¹H and ¹⁵N channels.

Acquisition Parameters:

  • Pulse Sequence: Sensitivity-enhanced HSQC with gradients (e.g., Bruker's hsqcetgpsi)[11].

  • Temperature: 25 °C

  • ¹H Spectral Width (swh): 12 ppm

  • ¹⁵N Spectral Width (sw): 30 ppm (centered at approximately 117 ppm, but should be adjusted based on the experimentally determined ¹⁵N chemical shift of TMAO)[11].

  • Number of Complex Points (td2): 1024 in the direct dimension (¹H)

  • Number of Increments (td1): 256 in the indirect dimension (¹⁵N)

  • Number of Scans (ns): 8 or higher, depending on sample concentration.

  • Relaxation Delay (d1): 1.5 - 2.0 seconds

  • ¹J(NH) Coupling Constant: Set to an estimated value for N-C-H, typically around 5-10 Hz. Since there is no direct N-H bond, long-range couplings will be utilized.

Data Processing:

  • Apply zero-filling in both dimensions.

  • Use a shifted sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase and baseline correct the 2D spectrum.

Visualizations

Experimental Workflow for ¹H NMR-based TMAO Quantification

G cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_output Output Sample Serum/Plasma Sample Mix Mix 3:1 (Sample:Buffer) Sample->Mix Buffer Citrate Buffer (pH 4.4) Buffer->Mix NMR_Tube Transfer to NMR Tube Mix->NMR_Tube Acquisition 1D ¹H CPMG Acquisition NMR_Tube->Acquisition Processing Data Processing Acquisition->Processing Quantification Quantification of TMAO Peak (~3.29-3.30 ppm) Processing->Quantification Result TMAO Concentration Quantification->Result

Caption: Workflow for ¹H NMR-based TMAO quantification.

TMAO Biosynthesis Pathway

G cluster_diet Dietary Intake cluster_gut Gut Lumen cluster_liver Liver cluster_circulation Systemic Circulation Choline Choline/ Phosphatidylcholine Gut_Microbiota Gut Microbiota (TMA Lyases) Choline->Gut_Microbiota Carnitine L-Carnitine Carnitine->Gut_Microbiota TMA Trimethylamine (TMA) Gut_Microbiota->TMA TMA_abs TMA (absorbed) TMA->TMA_abs Absorption FMO3 Flavin Monooxygenase 3 (FMO3) TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO TMAO_circ Circulating TMAO TMAO->TMAO_circ TMA_abs->FMO3 G cluster_effects Cellular Effects cluster_disease Pathological Outcomes TMAO Elevated Circulating TMAO Platelet Increased Platelet Hyperreactivity TMAO->Platelet Endothelial Endothelial Dysfunction TMAO->Endothelial Foam_Cell Foam Cell Formation TMAO->Foam_Cell Inflammation Pro-inflammatory Signaling TMAO->Inflammation Thrombosis Thrombosis Platelet->Thrombosis Atherosclerosis Atherosclerosis Endothelial->Atherosclerosis Foam_Cell->Atherosclerosis Inflammation->Atherosclerosis CVD Cardiovascular Disease Risk Atherosclerosis->CVD Thrombosis->CVD

References

Tracing Gut Microbial Metabolism: Application of 15N-TMAO to Quantify Trimethylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylamine (B31210) N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention for its association with various human diseases, particularly cardiovascular conditions. The metabolic pathway begins with the microbial breakdown of dietary precursors, such as choline (B1196258) and L-carnitine, into trimethylamine (TMA). TMA is then absorbed by the host and oxidized in the liver by flavin-containing monooxygenases (FMOs) to form TMAO. Understanding the dynamics of TMA production by the gut microbiota is crucial for developing therapeutic strategies to modulate TMAO levels. This application note describes a robust methodology using 15N-labeled TMAO (15N-TMAO) as a tracer to quantify the in vivo and in vitro production of TMA by gut microbial communities. This stable isotope tracing approach offers high sensitivity and specificity for elucidating the metabolic activity of the gut microbiome.

Principle

The core of this methodology lies in the principle of stable isotope tracing. By introducing a known amount of 15N-TMAO into a biological system (in vivo or in vitro), the 15N label allows for the precise tracking of its conversion to 15N-TMA. The subsequent detection and quantification of 15N-TMA, distinguishable from the unlabeled endogenous pool by its mass, provides a direct measure of gut microbial TMAO reductase activity. This conversion of TMAO back to TMA is known as metabolic retroconversion. Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique ideal for differentiating and quantifying isotopically labeled and unlabeled metabolites in complex biological matrices.

Signaling Pathways and Experimental Workflow

The metabolic and experimental processes can be visualized through the following diagrams:

TMAO_Metabolic_Pathway Gut-Liver Axis of TMAO Metabolism cluster_gut Gut Lumen cluster_liver Liver cluster_retroconversion Gut Lumen (Retroconversion) Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota cutC/D, cntA/B TMA TMA Gut Microbiota->TMA TMA_portal TMA TMA->TMA_portal Absorption FMO3 FMO3 TMAO TMAO FMO3->TMAO Systemic Circulation Systemic Circulation TMAO->Systemic Circulation TMA_portal->FMO3 TMAO_circ TMAO Systemic Circulation->TMAO_circ Gut Microbiota_retro Gut Microbiota TMAO_circ->Gut Microbiota_retro TMAO Reductase TMA_retro TMA Gut Microbiota_retro->TMA_retro TMA_retro->TMA_portal Reabsorption

Caption: Metabolic pathway of TMAO formation and retroconversion.

Experimental_Workflow 15N-TMAO Tracing Experimental Workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol cluster_analysis Sample Processing and Analysis Animal Model Animal Model 15N-TMAO Admin 15N-TMAO Administration (Oral Gavage) Animal Model->15N-TMAO Admin Sample Collection Time-course Sample Collection (Blood, Urine, Feces) 15N-TMAO Admin->Sample Collection Sample Prep Sample Preparation (Protein Precipitation/SPE) Sample Collection->Sample Prep Fecal Slurry Fecal Slurry or Bacterial Isolate Culture 15N-TMAO Incubation Anaerobic Incubation with 15N-TMAO Fecal Slurry->15N-TMAO Incubation Culture Sampling Time-course Culture Sampling 15N-TMAO Incubation->Culture Sampling Culture Sampling->Sample Prep LC-MS/MS LC-MS/MS Analysis (Detection of 15N-TMA) Sample Prep->LC-MS/MS Data Analysis Data Analysis (Quantification, Isotope Enrichment) LC-MS/MS->Data Analysis

Application Notes and Protocol for Oral Administration of 15N-Trimethylamine N-oxide (15N-TMAO) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine (B31210) N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention for its association with various pathological conditions, particularly cardiometabolic diseases such as atherosclerosis, heart failure, and chronic kidney disease.[1][2] The metabolic pathway begins with dietary precursors rich in choline (B1196258) and L-carnitine (e.g., red meat and eggs), which are metabolized by gut bacteria to trimethylamine (TMA).[3] TMA is then absorbed, transported to the liver, and oxidized by flavin-containing monooxygenases (FMOs), primarily FMO3, to form TMAO.[3][4]

Stable isotope tracer studies are powerful tools for elucidating the in vivo pharmacokinetics and metabolic fate of compounds.[5] This protocol details the oral administration of 15N-labeled TMAO (15N-TMAO) in rodent models, a non-radioactive method to trace the absorption, distribution, metabolism, and excretion (ADME) of TMAO. By tracking the 15N label, researchers can unambiguously differentiate the administered TMAO from the endogenous pool and quantify its metabolic conversion, including the potential for retroconversion back to TMA by the gut microbiota.[6][7]

This application note provides a comprehensive protocol for preparing and administering 15N-TMAO via oral gavage, sample collection, and analytical considerations.

Data Presentation: Dosing and Pharmacokinetic Parameters

Quantitative data from representative studies are summarized below to guide experimental design. Dosing can be adjusted based on the specific research question, animal model, and whether the study is acute or chronic.

Table 1: Examples of Oral TMAO Dosing in Rodent Models

Animal ModelCompoundDoseAdministration Route & FrequencyVehicleKey FindingsReference
Wistar RatsTMAO Dihydrate20 mg/day & 40 mg/dayOral Gavage, Daily for 90 daysNot SpecifiedDose-dependent increase in markers of inflammation and incipient atherosclerosis.[8]
C57BL/6J MiceTMAO0.3% (w/v)In drinking water, Ad libitum for ~8 weeksDrinking WaterSignificantly elevated circulating TMAO levels, induced epigenetic changes.[9]
Wistar RatsTMAO120 mg/kgIn drinking water, Ad libitum for 10 weeksDrinking WaterIncreased cardiac TMAO concentration, protected mitochondrial energy metabolism.[10]
C57BL/6J MiceDeuterated TMAONot SpecifiedSingle Oral GavageNot SpecifiedDemonstrated in vivo retroconversion of TMAO to TMA by gut microbiota.[6]
Wistar RatsTMA20 mg/kgSingle Oral GavageNot SpecifiedPeak TMAO in blood at ~1 hour post-administration of TMA.[11]

Table 2: Recommended Oral Gavage Volumes for Rodents

SpeciesBody Weight (g)Max Recommended Volume (mL/kg)Typical Volume (mL)Gavage Needle Size (Gauge)
Mouse20 - 30100.2 - 0.320-24 G, 1-1.5 inch
Rat200 - 400102.0 - 4.016-18 G, 2-3 inch
Note: While 10 mL/kg is a common maximum, lower volumes (e.g., 5 mL/kg) are recommended to reduce the risk of reflux and aspiration.[12] Volumes should be calculated based on individual animal weight on the day of dosing.

Experimental Protocols

This protocol provides a step-by-step method for a typical acute pharmacokinetic study using 15N-TMAO in mice. It should be adapted and performed in strict accordance with the institution's approved animal care and use committee (IACUC) protocols.

Materials and Reagents
  • 15N-Trimethylamine N-oxide (15N-TMAO)

  • Sterile, pyrogen-free water or 0.9% sterile saline

  • Animal scale

  • Appropriately sized oral gavage needles (e.g., 22-gauge, 1.5-inch, ball-tipped for adult mice)[13]

  • 1 mL syringes

  • Metabolic cages for urine and feces collection (optional)

  • Blood collection supplies (e.g., EDTA-coated microtubes, lancets)

  • Anesthetic (e.g., isoflurane)

  • Sample storage tubes

  • Centrifuge

  • -80°C Freezer

Preparation of 15N-TMAO Dosing Solution
  • Calculate the Required Amount: Determine the total mass of 15N-TMAO needed based on the desired dose (mg/kg), the number of animals, and their average body weight. Prepare a slight excess to account for transfer losses.

  • Dissolution: As TMAO is water-soluble, sterile water or saline is the recommended vehicle. In a sterile container, dissolve the calculated amount of 15N-TMAO powder in the appropriate volume of vehicle to achieve the final desired concentration.

  • Ensure Homogeneity: Vortex the solution thoroughly until the 15N-TMAO is completely dissolved.

  • Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, keep it at 4°C and protected from light.

Oral Gavage Procedure (Mouse Model)
  • Animal Preparation: Fast the animals overnight (10-12 hours) prior to dosing, ensuring free access to water. This helps to standardize gut absorption and reduces variability.[14]

  • Weighing and Volume Calculation: On the day of the experiment, weigh each mouse accurately and calculate the precise volume of the dosing solution to administer.

  • Measure Gavage Needle Depth: Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle to prevent gastric perforation.[15]

  • Animal Restraint: Scruff the mouse firmly with the non-dominant hand, grasping the loose skin over the shoulders to immobilize the head and body. The mouse should be held in a vertical position.[16]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth toward the back of the throat. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.[17]

  • Administration: Once the needle is in the esophagus to the pre-measured depth, slowly administer the 15N-TMAO solution from the syringe.

  • Post-Administration: After administration, gently remove the needle in a single, smooth motion. Return the mouse to its cage (a metabolic cage if collecting excreta) and monitor for any signs of distress (e.g., difficulty breathing, lethargy) for at least 30 minutes.[2]

Sample Collection Schedule

A well-defined sample collection schedule is critical for pharmacokinetic analysis. The following is a suggested timeline for an acute study.

  • Baseline (t=0): Collect pre-dose blood, urine, and fecal samples.

  • Post-Administration:

    • Blood: Collect ~20-30 µL of blood (e.g., via tail vein or submandibular bleed) at time points such as 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h. The peak concentration of TMAO after TMA administration occurs around 1 hour, providing a useful reference point.[11]

    • Urine and Feces: If using metabolic cages, collect urine and feces in intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).[3]

Sample Processing and Analysis
  • Blood: Place blood into EDTA-coated tubes. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma. Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.[14]

  • Urine/Feces: Store samples directly at -80°C.

  • Quantification: Analyze the concentration of 15N-TMAO and its potential metabolites (e.g., 15N-TMA) in plasma, urine, and fecal homogenates using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][18] This technique offers high sensitivity and specificity for distinguishing the labeled compounds from their unlabeled endogenous counterparts.

Visualizations

Experimental Workflow

G P1 Calculate Dose & Prepare 15N-TMAO Solution P2 Fast Animals Overnight (10-12 hours) P1->P2 P3 Weigh Animals & Calculate Final Volume P2->P3 A1 Collect Baseline Samples (Blood, Urine, Feces) A2 Administer 15N-TMAO via Oral Gavage A1->A2 A3 Collect Time-Course Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A2->A3 A4 Process & Store Samples (Plasma @ -80°C) A3->A4 AN1 Sample Extraction AN2 LC-MS/MS Analysis (Quantify 15N-TMAO & Metabolites) AN1->AN2 AN3 Pharmacokinetic (PK) & Metabolic Profiling AN2->AN3

Caption: Workflow for 15N-TMAO oral administration and analysis.

TMAO Metabolism and Pro-Atherosclerotic Signaling

TMAO_Pathway cluster_gut Gut Lumen cluster_host Host System cluster_vessel Vascular Endothelial Cell Dietary Choline/\nL-Carnitine Dietary Choline/ L-Carnitine TMA TMA Dietary Choline/\nL-Carnitine->TMA Microbiota TMA Lyase TMA_host TMA (Portal Vein) TMA->TMA_host Liver Liver TMA_host->Liver Absorption TMAO_host TMAO (Systemic Circulation) TMAO_effect Elevated TMAO TMAO_host->TMAO_effect Liver->TMAO_host FMO3 Enzyme MAPK MAPK / NF-κB Activation TMAO_effect->MAPK Foam_Cell Macrophage Foam Cell Formation TMAO_effect->Foam_Cell ↑ Scavenger Receptors (CD36) RCT ↓ Reverse Cholesterol Transport (RCT) TMAO_effect->RCT Inflammation Vascular Inflammation (↑ VCAM-1) MAPK->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Foam_Cell->Atherosclerosis RCT->Atherosclerosis

Caption: TMAO metabolic pathway and its role in atherosclerosis.

References

Application of 15N-TMAO in Studying Trimethylamine N-Oxide (TMAO) Metabolism and Gut Microbiota Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylamine (B31210) N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention in biomedical research due to its strong association with cardiovascular and other metabolic diseases.[1][2][3][4] TMAO is formed from dietary precursors rich in trimethylamine (TMA) moieties, such as choline, phosphatidylcholine, and L-carnitine (B1674952), which are abundant in red meat and eggs.[1][2] Gut bacteria metabolize these compounds into TMA, which is then absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[1][2][5]

Stable isotope tracers are powerful tools for elucidating metabolic pathways in vivo. While ¹⁵N-labeled amino acids are widely used to study whole-body protein and amino acid metabolism, the application of ¹⁵N-labeled TMAO (¹⁵N-TMAO) serves a more specific and equally important purpose: to trace the pharmacokinetics and metabolic fate of TMAO itself.

Studies using deuterium-labeled TMAO (d9-TMAO) have demonstrated that orally ingested TMAO is rapidly and almost completely absorbed, circulates with a half-life of several hours, and is primarily excreted unchanged in the urine.[6] This indicates that the nitrogen in TMAO is not readily incorporated into the host's general amino acid pool for de novo protein synthesis. Instead, ¹⁵N-TMAO is an ideal tracer for quantifying the dynamics of TMAO absorption, distribution, tissue uptake, and clearance. Furthermore, it can be used to investigate the phenomenon of TMAO retroconversion—the reduction of TMAO back to TMA by gut microbiota—providing a direct measure of this specific microbial metabolic activity.[7][8]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of ¹⁵N-TMAO to study TMAO pharmacokinetics and the metabolic activity of the gut microbiome.

Key Applications

  • Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of circulating TMAO.

  • Gut Microbiota Metabolism: Measuring the rate of TMAO retroconversion to TMA by intestinal bacteria.

  • Tissue Distribution: Tracing the uptake and accumulation of TMAO in various tissues, such as skeletal muscle.[6]

  • Clinical Research: Evaluating the impact of interventions (e.g., dietary changes, probiotics, or therapeutics) on TMAO metabolism and clearance.

Data Presentation: Pharmacokinetic Parameters of Labeled TMAO

The following tables summarize key quantitative data from a study where healthy adult males were administered a 50-mg oral dose of deuterium-labeled TMAO (d9-TMAO). These data provide expected values for designing and interpreting experiments with ¹⁵N-TMAO, which is expected to behave identically from a metabolic standpoint.

Table 1: Plasma Pharmacokinetics of Labeled TMAO

ParameterValueTime PointReference
First Detection in Plasma-15 minutes post-ingestion[6]
Time to Peak Concentration (Tmax)-~1 hour post-ingestion[6]
Estimated Turnover Time5.3 hours-[6]

Table 2: Excretion and Tissue Distribution of Labeled TMAO

ParameterValueTime FrameReference
Urinary Excretion (% of dose)~96%24 hours[6]
Fecal ExcretionNot Detected-[6]
Detection in Skeletal MuscleYes6 hours post-ingestion[6]

Experimental Protocols

Protocol 1: In Vivo Tracing of ¹⁵N-TMAO Pharmacokinetics in Humans or Animal Models

This protocol is designed to measure the absorption, distribution, and excretion of an oral dose of ¹⁵N-TMAO.

1. Materials:

  • ¹⁵N-TMAO (custom synthesis or commercial supplier)

  • ¹³C₃/¹⁵N-TMA (as internal standard for TMA quantification)

  • d9-TMAO (as internal standard for TMAO quantification)[9]

  • LC-MS/MS system (Triple Quadrupole)[10][11]

  • Blood collection tubes (e.g., EDTA plasma)[12]

  • Urine collection containers

  • Protein precipitation reagents (e.g., acetonitrile (B52724), methanol)[10][13]

  • Centrifuge

2. Study Design:

  • Subjects: Healthy volunteers or animal models. For human studies, subjects should fast overnight and refrain from consuming fish for 24 hours prior to the study, as fish is a direct source of TMAO.[12]

  • Dosing: Administer a single oral dose of ¹⁵N-TMAO. The exact dose should be determined based on analytical sensitivity and study objectives (a 50 mg dose was used in d9-TMAO studies).[6]

  • Sample Collection:

    • Blood: Collect blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, 8 hr, 24 hr).[6]

    • Urine: Collect a complete 24-hour urine sample.[6]

3. Sample Preparation (Plasma):

  • To a 50 µL plasma sample, add 10 µL of internal standard solution (e.g., 500 ng/mL d9-TMAO).[10]

  • Add 200 µL of cold acetonitrile to precipitate proteins.[10]

  • Vortex the mixture for 1 minute.[13]

  • Centrifuge at 14,000-20,000 x g for 10 minutes at 4°C.[10][13]

  • Transfer the supernatant to a new tube. For some methods, a dilution step (e.g., with 30% acetonitrile) may be required.[10]

  • Inject the final supernatant into the LC-MS/MS system.

4. Sample Preparation (Urine):

  • Thaw and vortex the urine sample.

  • Dilute the urine (e.g., 1:20 with water).[14]

  • To 20 µL of diluted urine, add 80 µL of internal standard solution (e.g., 10 µM d9-TMAO in methanol).[14]

  • Vortex and centrifuge to pellet any precipitate.

  • Transfer the supernatant for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Mode: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode.[10]

  • Transitions to Monitor:

    • ¹⁴N-TMAO (endogenous): m/z 76 → 58[9]

    • ¹⁵N-TMAO (tracer): m/z 77 → 59 (or 77 → 58, depending on fragmentation)

    • d9-TMAO (internal standard): m/z 85 → 66[9]

  • Chromatography: Use a HILIC or C18 column suitable for separating small polar molecules.[10][15]

  • Quantification: Generate a calibration curve by spiking known concentrations of ¹⁵N-TMAO and unlabeled TMAO into a surrogate matrix (e.g., artificial plasma or dialyzed plasma) containing the internal standard.[10][15] Calculate the concentration of ¹⁵N-TMAO in samples based on the area ratio to the internal standard.

Protocol 2: Measuring TMAO Retroconversion by Gut Microbiota

This protocol uses ¹⁵N-TMAO to quantify its reduction to ¹⁵N-TMA, a direct measure of gut microbial activity.

1. Study Design:

  • Follow the dosing and sample collection procedure as in Protocol 1. It is crucial to collect both blood and urine.

  • To confirm the role of microbiota, a control group treated with broad-spectrum antibiotics can be included, which should suppress the conversion of ¹⁵N-TMAO to ¹⁵N-TMA.[8]

2. Sample Preparation and Analysis:

  • The analysis of ¹⁵N-TMA often requires a derivatization step due to its volatility and low mass.[16] However, some methods allow for direct measurement.

  • Use a stable isotope-labeled TMA, such as ¹³C₃/¹⁵N-TMA, as the internal standard for accurate quantification.[8]

3. LC-MS/MS Analysis:

  • Mode: MRM in positive ESI mode.

  • Transitions to Monitor:

    • ¹⁴N-TMA (endogenous): m/z 60 → 44

    • ¹⁵N-TMA (from retroconversion): m/z 61 → 45 (or 61 → 44)

    • ¹³C₃/¹⁵N-TMA (internal standard): m/z 64 → 47

  • Quantification: Calculate the amount of ¹⁵N-TMA produced by comparing its peak area to the internal standard, using a dedicated calibration curve. The ratio of ¹⁵N-TMA to the remaining ¹⁵N-TMAO provides a measure of the retroconversion rate.

Visualizations

Metabolic Pathway of Dietary Choline and Administered ¹⁵N-TMAO

TMAO_Metabolism Diet Dietary Choline / L-Carnitine Gut Gut Microbiota Diet->Gut Metabolism N15_TMAO_Dose Oral ¹⁵N-TMAO Dose Portal Portal Vein N15_TMAO_Dose->Portal Absorption TMA TMA Gut->TMA N15_TMA ¹⁵N-TMA Gut->N15_TMA TMA->Portal N15_TMA->Portal Liver Liver (FMO3) Portal->Liver Portal->Liver N15_TMAO_Absorbed ¹⁵N-TMAO Portal->N15_TMAO_Absorbed TMAO TMAO Liver->TMAO Liver->N15_TMAO_Absorbed Re-oxidation Circulation Systemic Circulation TMAO->Circulation N15_TMAO_Absorbed->Circulation Circulation->Gut Retroconversion Tissues Tissue Uptake (e.g., Muscle) Circulation->Tissues Kidney Kidney Circulation->Kidney Urine Urine Excretion Kidney->Urine ~96% of Dose

Caption: Metabolic fate of dietary precursors and orally administered ¹⁵N-TMAO.

Experimental Workflow for ¹⁵N-TMAO Tracing

Experimental_Workflow Start Subject Preparation (Fasting, Diet Control) Dose Oral Administration of ¹⁵N-TMAO Start->Dose Collection Time-Course Sample Collection (Blood, Urine) Dose->Collection Preparation Sample Preparation (Protein Precipitation) Collection->Preparation Analysis LC-MS/MS Analysis (MRM Mode) Preparation->Analysis Quant Quantification (vs. Internal Standards) Analysis->Quant Data Data Interpretation (Pharmacokinetics, Retroconversion Rate) Quant->Data

Caption: General workflow for in vivo ¹⁵N-TMAO stable isotope tracing experiments.

References

Application Note: Quantification of 15N Enrichment in Trimethylamine N-oxide (TMAO) from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylamine (B31210) N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention as a potential biomarker and mediator in various physiological and pathological processes, including cardiovascular diseases.[1][2][3] TMAO is formed in the liver by the action of flavin-containing monooxygenase (FMO) enzymes, which oxidize trimethylamine (TMA).[2][4][5] TMA itself is produced by the gut microbial metabolism of dietary precursors like choline, phosphatidylcholine, and L-carnitine (B1674952).[1][2][5]

Stable isotope labeling with 15N is a powerful technique to trace the metabolic fate of nitrogen-containing compounds in vivo. By introducing a 15N-labeled precursor of TMAO (e.g., 15N-choline) into a biological system, researchers can track the incorporation of the heavy isotope into the TMAO pool within various tissues. This allows for the precise quantification of de novo synthesis and turnover rates of TMAO, providing valuable insights into its metabolism under different physiological, pathological, or therapeutic conditions.

This application note provides a detailed protocol for the quantification of 15N enrichment in TMAO from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of TMAO Formation

The formation of TMAO is a multi-step process involving both the gut microbiota and host metabolism. Dietary precursors are first converted to TMA by the gut microbiota. TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized to TMAO by FMO enzymes.[2][4][5]

TMAO_Pathway Diet Dietary Precursors (e.g., Choline, L-carnitine) Gut Gut Microbiota Diet->Gut Metabolism TMA Trimethylamine (TMA) Gut->TMA Bloodstream Bloodstream TMA->Bloodstream Absorption Liver Liver (FMO3) Bloodstream->Liver Tissues Tissue Uptake Bloodstream->Tissues TMAO Trimethylamine N-oxide (TMAO) Liver->TMAO Oxidation TMAO->Bloodstream

Caption: Metabolic pathway of TMAO formation.

Experimental Workflow

The overall experimental workflow for quantifying 15N enrichment in TMAO from tissue samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow start Tissue Sample Collection (e.g., Liver, Kidney, Heart) homogenization Tissue Homogenization start->homogenization extraction TMAO Extraction (Protein Precipitation) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Quantification of 14N-TMAO and 15N-TMAO) lcms->data enrichment Calculation of 15N Enrichment data->enrichment

Caption: Experimental workflow for 15N-TMAO analysis.

Protocols

Tissue Sample Preparation

a. Materials:

  • Frozen tissue samples (stored at -80°C)

  • Ice-cold phosphate-buffered saline (PBS), pH 7.4

  • Ceramic beads

  • Bead beater homogenizer

  • Microcentrifuge tubes

b. Protocol:

  • Weigh approximately 20-50 mg of frozen tissue.

  • Place the tissue in a pre-chilled 2 mL microcentrifuge tube containing ceramic beads.

  • Add 500 µL of ice-cold PBS.

  • Homogenize the tissue using a bead beater homogenizer. The homogenization time and speed should be optimized for the specific tissue type.

  • Keep the samples on ice throughout the process to minimize degradation.

TMAO Extraction

a. Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution: d9-TMAO in methanol (B129727) (e.g., 500 ng/mL)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Microcentrifuge

  • HPLC vials

b. Protocol:

  • To 50 µL of tissue homogenate, add 10 µL of the d9-TMAO internal standard solution.[6]

  • Add 200 µL of cold ACN to precipitate proteins.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6][7]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For some applications, a dilution step may be necessary. For instance, 100 µL of the supernatant can be mixed with 100 µL of 30% ACN solution.[6]

  • Transfer the final extract to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

b. LC Conditions (example):

  • Column: Gemini-NX C18 (100 x 3 mm, 3 µm) or equivalent HILIC column.[6][8]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.[6]

  • Gradient: A linear gradient can be optimized for the separation of TMAO. For example, starting at 30% B, increasing to 80% B over 1.5 minutes, and then re-equilibrating.[6]

c. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following precursor-to-product ion transitions should be monitored. The collision energy (CE) should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
14N-TMAO76.258.2~20
15N-TMAO77.259.2~20
d9-TMAO (IS)85.366.2~20

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Analysis and Quantification

  • Calibration Curve: Prepare a calibration curve using known concentrations of unlabeled (14N) TMAO spiked into a surrogate matrix (e.g., artificial plasma or a tissue extract from an unlabeled control animal).[3][6] The internal standard (d9-TMAO) should be added to all standards and samples at a constant concentration.

  • Peak Integration: Integrate the peak areas for 14N-TMAO, 15N-TMAO, and d9-TMAO for each sample.

  • Quantification:

    • Calculate the concentration of 14N-TMAO using the calibration curve.

    • The concentration of 15N-TMAO can be determined by assuming a similar response factor to 14N-TMAO relative to the internal standard.

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)

    • Concentration of 15N-TMAO = (Response Ratio of 15N-TMAO / Response Factor from 14N-TMAO calibration)

  • Calculation of 15N Enrichment: The percentage of 15N enrichment in the TMAO pool can be calculated as follows:

    % 15N Enrichment = [ (Concentration of 15N-TMAO) / ( (Concentration of 14N-TMAO) + (Concentration of 15N-TMAO) ) ] * 100

Quantitative Data Summary

The following table provides an example of how to structure the quantitative data for comparison across different tissue samples.

Sample IDTissue Type14N-TMAO (ng/mg tissue)15N-TMAO (ng/mg tissue)Total TMAO (ng/mg tissue)% 15N Enrichment
Control 1Liver150.20.5150.70.33%
Control 2Liver145.80.6146.40.41%
Treated 1Liver120.530.2150.720.04%
Treated 2Liver115.928.9144.819.96%
Control 1Kidney80.30.380.60.37%
Treated 1Kidney65.115.480.519.13%

Conclusion

This application note provides a comprehensive protocol for the quantification of 15N enrichment in TMAO from tissue samples using LC-MS/MS. This method offers high sensitivity and specificity, enabling researchers to accurately trace the metabolic fate of TMAO precursors and understand the dynamics of TMAO metabolism in various tissues. The detailed workflow and data analysis procedures outlined here can be adapted for a wide range of studies in basic research and drug development.

References

Methodological Considerations for Human Studies with ¹⁵N-Trimethylamine N-oxide (¹⁵N-TMAO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

These notes provide a comprehensive overview of the key considerations for designing and executing human clinical studies utilizing ¹⁵N-labeled trimethylamine (B31210) N-oxide (¹⁵N-TMAO). The use of stable isotope-labeled TMAO allows for precise tracing of its metabolic fate, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) without the risks associated with radioactive isotopes.

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite linked to various health conditions, including cardiovascular disease.[1] Human studies employing isotopically labeled TMAO are crucial for understanding its in vivo kinetics and the factors that influence its circulating levels. A key study involving deuterium-labeled TMAO (d9-TMAO) in healthy young men demonstrated that orally consumed TMAO is almost completely absorbed and rapidly cleared from the circulation, primarily through urinary excretion.[2][3] These findings provide a solid foundation for designing similar studies with ¹⁵N-TMAO.

Key Considerations for Study Design:

  • Participant Selection: Clearly define inclusion and exclusion criteria. Factors such as age, sex, body mass index (BMI), kidney function, and diet can influence TMAO levels.[1]

  • Dietary Control: Diet is a major determinant of TMAO levels as it provides the precursors for TMA formation by the gut microbiota.[1][4][5] A standardized diet or a washout period with a controlled diet prior to the study is recommended to minimize variability.

  • ¹⁵N-TMAO Administration: The dosage of ¹⁵N-TMAO should be carefully considered. A previous study successfully used a 50 mg oral dose of d9-TMAO.[3][6] The labeled TMAO should be of high isotopic purity.

  • Sample Collection: A well-defined sampling schedule is critical to capture the pharmacokinetic profile of ¹⁵N-TMAO. Based on previous findings, plasma ¹⁵N-TMAO can be detected as early as 15 minutes post-ingestion, with peak levels around 1 hour.[2][3] Frequent blood sampling within the first 6 hours is recommended. Urine should be collected over a 24-hour period to quantify excretion.[2][3] Fecal samples can also be collected to assess unabsorbed ¹⁵N-TMAO, although previous studies suggest this is minimal.[2][3]

  • Analytical Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ¹⁵N-TMAO and unlabeled TMAO in biological matrices.[7][8][9][10]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Oral ¹⁵N-TMAO in Healthy Adults

Objective: To determine the pharmacokinetic profile of a single oral dose of ¹⁵N-TMAO in healthy human subjects.

Study Design: An open-label, single-dose pharmacokinetic study.

Participants: Healthy male and female adults (n=10-20), aged 18-50 years, with a BMI between 18.5 and 29.9 kg/m ². Participants should have normal renal function.

Protocol:

  • Screening and Baseline:

    • Obtain informed consent.

    • Conduct a physical examination and collect baseline blood and urine samples to measure endogenous TMAO levels and assess general health.

    • Instruct participants to follow a standardized diet for 3 days prior to the study visit to minimize dietary influences on TMAO levels.

  • Study Visit:

    • Participants arrive at the clinical research unit after an overnight fast.

    • A baseline blood sample is collected.

    • A single oral dose of 50 mg ¹⁵N-TMAO dissolved in water is administered.[6]

    • Blood samples are collected at 0.25, 0.5, 1, 1.5, 2, 3, 4, 5, and 6 hours post-dose.[2][3]

    • All urine is collected for 24 hours post-dose.[2][3]

    • Fecal samples are collected for 24 hours post-dose.

  • Sample Processing and Storage:

    • Blood samples are collected in EDTA tubes and centrifuged to obtain plasma.

    • Plasma, urine, and fecal samples are stored at -80°C until analysis.

  • Sample Analysis:

    • ¹⁵N-TMAO and unlabeled TMAO concentrations in plasma, urine, and feces are quantified using a validated LC-MS/MS method.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of ¹⁵N-TMAO

Objective: To quantify ¹⁵N-TMAO and unlabeled TMAO in human plasma and urine.

Materials:

  • ¹⁵N-TMAO and unlabeled TMAO standards

  • d9-TMAO (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma and urine samples

Procedure:

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 10 µL of d9-TMAO internal standard solution (e.g., 500 ng/mL).[10]

    • Add 200 µL of cold acetonitrile to precipitate proteins.[10]

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Sample Preparation (Urine):

    • Thaw urine samples and centrifuge to remove any precipitate.

    • Dilute urine 1:10 with water.

    • To 50 µL of diluted urine, add 10 µL of d9-TMAO internal standard solution.

    • Proceed with the same extraction procedure as for plasma.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column for separation.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Unlabeled TMAO: m/z 76 → 58

      • ¹⁵N-TMAO: m/z 77 → 59 (assuming single ¹⁵N label)

      • d9-TMAO: m/z 85 → 66

Data Presentation

ParameterValueReference
¹⁵N-TMAO Dose 50 mg (oral)[6]
Time to Detection in Plasma As early as 15 minutes[2][3]
Peak Plasma Concentration (Tmax) ~1 hour[2][3]
Estimated Turnover Time 5.3 hours[2][3]
Urinary Excretion (24h) ~96% of dose[2][3]
Fecal Excretion (24h) Not detected[2][3]

Table 1: Summary of Pharmacokinetic Parameters of Labeled TMAO in Humans.

Sample TypePre-analytical ConsiderationsStorage Conditions
Plasma Collect in EDTA tubes, separate plasma promptly.-80°C
Urine Collect in a sterile container, measure total volume.-80°C
Feces Homogenize before aliquoting.-80°C

Table 2: Sample Handling and Storage Recommendations.

Visualizations

TMAO_Metabolic_Pathway Diet Dietary Precursors (Choline, Carnitine) GutMicrobiota Gut Microbiota Diet->GutMicrobiota TMA Trimethylamine (TMA) GutMicrobiota->TMA Metabolism Liver Liver TMA->Liver Absorption FMO3 FMO3 Enzyme TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO Oxidation Circulation Systemic Circulation TMAO->Circulation Kidneys Kidneys Circulation->Kidneys Urine Urine Excretion Kidneys->Urine

Figure 1. Metabolic pathway of TMAO formation and excretion.

Experimental_Workflow cluster_pre_study Pre-Study cluster_study_day Study Day cluster_post_study Post-Study Analysis ParticipantScreening Participant Screening DietaryControl Standardized Diet (3 days) ParticipantScreening->DietaryControl BaselineSamples Baseline Blood & Urine Collection DietaryControl->BaselineSamples TMAO_Admin Oral Administration of ¹⁵N-TMAO (50 mg) BaselineSamples->TMAO_Admin BloodSampling Serial Blood Sampling (0-6h) TMAO_Admin->BloodSampling UrineCollection 24h Urine Collection TMAO_Admin->UrineCollection FecalCollection 24h Fecal Collection TMAO_Admin->FecalCollection SampleProcessing Sample Processing & Storage (-80°C) BloodSampling->SampleProcessing UrineCollection->SampleProcessing FecalCollection->SampleProcessing LCMS_Analysis LC-MS/MS Analysis of ¹⁵N-TMAO SampleProcessing->LCMS_Analysis DataAnalysis Pharmacokinetic Modeling LCMS_Analysis->DataAnalysis

Figure 2. Experimental workflow for a human ¹⁵N-TMAO pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity Trimethylamine N-oxide-15N (TMAO-15N)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Trimethylamine (B31210) N-oxide-15N.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing TMAO-15N?

A1: The most common and straightforward approach for synthesizing Trimethylamine N-oxide-15N is a two-step process. The first step involves the synthesis of the precursor, 15N-labeled trimethylamine (TMA-15N), typically available as a hydrochloride salt. The second step is the oxidation of TMA-15N to TMAO-15N, commonly achieved using an oxidizing agent like hydrogen peroxide. Subsequent purification is crucial to ensure high chemical and isotopic purity.

Q2: Where can I source the 15N-labeled starting material?

A2: 15N-labeled trimethylamine hydrochloride ((CH₃)₃¹⁵N·HCl) with high isotopic purity (e.g., 98 atom % ¹⁵N) is commercially available from suppliers of stable isotopes. It is recommended to verify the isotopic enrichment of the starting material before proceeding with the synthesis.

Q3: What are the critical parameters to control during the oxidation step?

A3: The oxidation of trimethylamine to trimethylamine N-oxide is an exothermic reaction. Key parameters to control include:

  • Temperature: The reaction temperature should be carefully controlled to prevent the decomposition of the oxidizing agent (e.g., hydrogen peroxide) and minimize side reactions. A water bath is often used for this purpose.[1]

  • Stoichiometry: The molar ratio of the oxidizing agent to trimethylamine-15N is a critical factor that influences the reaction yield. A slight excess of the oxidizing agent may be used to ensure complete conversion of the starting material.[1]

  • Reaction Time: The reaction needs to be monitored to determine the optimal duration for achieving maximum conversion without significant product degradation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the oxidation reaction can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): If appropriate solvent systems are developed, TLC can be used to track the disappearance of the starting material (trimethylamine-15N) and the appearance of the product (TMAO-15N).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the chemical shift changes of the methyl protons from trimethylamine-15N to TMAO-15N. The characteristic singlet for TMAO typically appears around 3.25 ppm.[2]

Q5: What are the common methods for purifying the final TMAO-15N product?

A5: Achieving high purity is essential. Common purification methods include:

  • Recrystallization: TMAO is a solid and can be purified by recrystallization from suitable solvents. This method is effective in removing unreacted starting materials and some side products.[1]

  • Ion-Exchange Chromatography: This technique is useful for separating the charged TMA-15N (in its protonated form) from the neutral TMAO-15N product.[3][4][5][6]

  • Distillation/Sublimation: Under reduced pressure, TMAO can be purified by distillation or sublimation, although care must be taken to avoid thermal decomposition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of TMAO-15N Incomplete reaction.- Ensure the molar ratio of the oxidizing agent is appropriate. - Extend the reaction time and monitor for completion. - Verify the activity of the oxidizing agent.
Decomposition of the oxidizing agent.- Maintain a controlled, low temperature during the addition of the oxidizing agent.[1]
Loss of product during workup and purification.- Optimize the purification procedure (e.g., choice of recrystallization solvent, chromatography conditions).
Low Isotopic Enrichment Starting material has lower than expected isotopic purity.- Analyze the isotopic enrichment of the 15N-trimethylamine hydrochloride starting material using mass spectrometry before starting the synthesis.
Contamination with unlabeled trimethylamine.- Ensure all glassware is clean and free of any residual unlabeled amines.
Presence of Impurities in the Final Product Unreacted 15N-trimethylamine.- Use a slight excess of the oxidizing agent. - Purify the product using ion-exchange chromatography to separate the charged starting material from the neutral product.[3][4][5][6]
Decomposition of TMAO during purification.- Avoid excessive heat during purification steps like distillation or drying. TMAO can decompose back to TMA.[7]
Side-products from the oxidation reaction.- Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. - Employ multiple purification steps (e.g., recrystallization followed by chromatography).
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.- After the reaction, consider removing the solvent under reduced pressure before attempting crystallization.[1]
Formation of an oil instead of a solid during crystallization.- Try different solvent systems for recrystallization. - Seeding the solution with a small crystal of TMAO might induce crystallization.

Experimental Protocols

Detailed Methodology for the Synthesis of TMAO-15N

Step 1: Preparation of 15N-Trimethylamine Solution

  • In a well-ventilated fume hood, dissolve a known quantity of 15N-trimethylamine hydrochloride in deionized water to create a concentrated aqueous solution.

  • Carefully add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to the solution to liberate the free 15N-trimethylamine. This step should be performed in a flask equipped with a cooling bath to manage any heat generated.

Step 2: Oxidation of 15N-Trimethylamine

  • Cool the aqueous solution of 15N-trimethylamine in an ice bath.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of hydrogen peroxide (30% aqueous solution) dropwise to the stirred 15N-trimethylamine solution. Maintain the temperature below 10°C during the addition.[1][7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-6 hours) or until reaction completion is confirmed by TLC or ¹H NMR.

Step 3: Workup and Purification

  • To decompose any excess hydrogen peroxide, a small amount of a reducing agent (e.g., a pinch of manganese dioxide or a small amount of sodium bisulfite) can be carefully added until oxygen evolution ceases.

  • The aqueous solution is then concentrated under reduced pressure to obtain the crude TMAO-15N, which is often a dihydrate.[7]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • For higher purity, the product can be further purified by ion-exchange chromatography.

Purity and Isotopic Enrichment Analysis

¹H NMR Spectroscopy:

  • Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., D₂O).

  • Acquire a ¹H NMR spectrum. A single, sharp singlet for the nine equivalent methyl protons of TMAO-15N should be observed around δ 3.25 ppm.[2] The absence of a signal corresponding to trimethylamine (around δ 2.7 ppm) indicates high chemical purity.

Mass Spectrometry:

  • Analyze the product using high-resolution mass spectrometry (e.g., ESI-MS) to determine the isotopic enrichment.[8]

  • The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of TMAO-15N (m/z = 77.07).

  • The relative intensity of the peak at m/z 76.07 (corresponding to any unlabeled TMAO) can be used to calculate the isotopic purity.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start 15N-Trimethylamine Hydrochloride reaction Oxidation with H₂O₂ start->reaction 1. Aqueous Solution 2. Base Addition purify Crystallization / Chromatography reaction->purify Crude Product analysis NMR & Mass Spectrometry purify->analysis Purified Product product High-Purity TMAO-15N analysis->product Verified Purity Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield or Impure Product check_starting_material Verify 15N-TMA Purity (MS) start->check_starting_material check_reaction_conditions Review Temp. & Stoichiometry start->check_reaction_conditions analyze_impurities Characterize byproducts (NMR, MS) start->analyze_impurities source_new_material Obtain Higher Purity Starting Material check_starting_material->source_new_material optimize_reaction Adjust Reaction Time/Temp check_reaction_conditions->optimize_reaction improve_purification Refine Crystallization/Chromatography analyze_impurities->improve_purification

References

Technical Support Center: Enhancing 15N-TMAO Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based detection of 15N-labeled Trimethylamine (B31210) N-oxide (15N-TMAO). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for 15N-TMAO in positive ion mode mass spectrometry?

A1: For 15N-TMAO, the precursor ion ([M+H]+) will have a mass-to-charge ratio (m/z) of 77.1, reflecting the incorporation of the 15N isotope. The primary product ion, resulting from the neutral loss of a methyl group, is expected at an m/z of 59.1. However, for practical purposes in triple quadrupole instruments, nominal mass transitions are often used. Based on the fragmentation of unlabeled TMAO (m/z 76 → 58), the analogous transition for 15N-TMAO would be m/z 77 → 59. It is always recommended to confirm these masses with a pure standard.

Q2: I am observing a weak or no signal for my 15N-TMAO standard. What are the possible causes?

A2: Low signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem:

  • Improper Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of interest.[1]

  • Suboptimal Ionization Efficiency: Electrospray ionization (ESI) is commonly used for TMAO analysis.[2][3] Check that the ESI source parameters, such as spray voltage and gas flows, are optimized.[3]

  • Incorrect Sample Concentration: Your sample may be too dilute. Conversely, an overly concentrated sample can lead to ion suppression.[1]

  • Sample Degradation: Ensure the stability of your 15N-TMAO standard. While TMAO is generally stable in plasma at -80°C for up to 5 years, improper storage can lead to degradation.[4][5]

Q3: How can I minimize matrix effects when analyzing 15N-TMAO in complex biological samples like plasma?

A3: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a significant challenge.[3] Strategies to mitigate this include:

  • Effective Sample Preparation: Simple protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common and effective first step.[2][6][7]

  • Chromatographic Separation: A good HPLC or UHPLC separation is crucial to resolve 15N-TMAO from interfering matrix components.[6]

  • Use of a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as d9-TMAO, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[4]

  • Surrogate Matrix: For developing calibration curves, using an artificial surrogate matrix (e.g., bovine serum albumin in PBS) can help avoid interference from endogenous TMAO in biological matrices.[2][8]

Q4: What type of HPLC column is best suited for 15N-TMAO analysis?

A4: Reversed-phase chromatography is commonly employed for TMAO analysis. C18 columns are frequently reported to provide good retention and peak shape for TMAO and related compounds.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating these polar analytes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For ESI positive mode, an acidic mobile phase (e.g., with 0.1% formic or propanoic acid) is often used.[4]
Column degradation.Replace the HPLC column.
Co-eluting interferences.Optimize the chromatographic gradient to better separate the analyte from interferences.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Leaks in the LC system.Check for and fix any leaks in the fittings and connections.
Suboptimal detector settings.Adjust detector settings like gain and filter settings to minimize noise.[1]
Inconsistent Results (Poor Precision) Variability in manual sample preparation.Use an automated liquid handling system for sample preparation if available. Ensure consistent vortexing and centrifugation times.[4]
Fluctuation in instrument performance.Regularly perform system suitability tests and recalibrate the instrument.[1]
Sample instability.Ensure samples are stored properly and analyze them promptly after preparation. TMAO is stable in plasma at -80°C.[4][5]

Quantitative Data Summary

The following tables summarize typical performance metrics for LC-MS/MS methods for TMAO quantification, which can be used as a benchmark for developing a 15N-TMAO detection method.

Table 1: Linearity and Lower Limits of Quantification (LLOQ) for TMAO Analysis

Matrix Linearity Range (µM) LLOQ (µM) Reference
Plasma0.1 - 2000.05[4]
Plasma0.25 - 25.000.25[3]
Plasma1 - 5,000 ng/mL1 ng/mL (~0.013 µM)[2]
Urine0.40 - (not specified)0.40[9]

Table 2: Precision of TMAO Quantification Methods

Matrix Intra-day Precision (%CV) Inter-day Precision (%CV) Reference
Plasma< 6.4< 9.9[4]
Plasma1.65 - 7.151.65 - 7.15[2]
Urine< 4.0> Intra-day, < 15[9]
Plasma2 - 82 - 8[5]

Experimental Protocols

Detailed Methodology for 15N-TMAO Quantification in Plasma by LC-MS/MS

This protocol is a representative example based on common practices for TMAO analysis.[2][4][6]

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 20 µL of plasma sample.

  • Add 80 µL of a 10 µM solution of d9-TMAO in methanol (as an internal standard).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2. Liquid Chromatography (LC)

  • LC System: Agilent 1260 Infinity LC system or equivalent.[2]

  • Column: Phenomenex Kinetex C18, 2.6 μm, 2.1x100 mm.[6]

  • Mobile Phase A: 0.1% propanoic acid in water.[4]

  • Mobile Phase B: 0.1% acetic acid in methanol.[4]

  • Flow Rate: 0.6 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 40°C.[6]

  • Gradient:

    • 0-1 min: 2% B

    • 1-3 min: 2% to 15% B

    • 3-3.5 min: 15% to 100% B

    • 3.5-4.5 min: Hold at 100% B

    • 4.5-5.5 min: Return to 2% B and equilibrate.

3. Mass Spectrometry (MS)

  • Mass Spectrometer: SCIEX QTRAP 4500MD or equivalent triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 15N-TMAO: m/z 77.1 → 59.1 (Collision Energy to be optimized, start around 20 V).

    • d9-TMAO (Internal Standard): m/z 85.0 → 66.0.[4]

  • Key Source Parameters:

    • Spray Voltage: 4.5 kV.[4]

    • Source Temperature: 500°C.

    • Optimize nebulizer, curtain, and collision gases according to the manufacturer's recommendations.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (20 µL) IS Add Internal Standard (d9-TMAO in Methanol) Plasma->IS Vortex Vortex (1 min) IS->Vortex Centrifuge Centrifuge (20,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: Experimental workflow for 15N-TMAO quantification.

Stable_Isotope_Dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_extraction Sample Preparation cluster_ms LC-MS/MS Analysis cluster_quant Quantification Analyte 15N-TMAO (Unknown Amount) Mix Mix Analyte and IS Analyte->Mix IS d9-TMAO (Known Amount) IS->Mix Extract Protein Precipitation & Centrifugation Mix->Extract MS Measure Peak Area Ratio (15N-TMAO / d9-TMAO) Extract->MS Result Calculate 15N-TMAO Concentration MS->Result

Caption: Principle of stable isotope dilution for accurate quantification.

References

Technical Support Center: Troubleshooting 15N-TMAO Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁵N-labeled trimethylamine (B31210) N-oxide (TMAO) tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental workflow, with a focus on troubleshooting low isotopic enrichment.

Frequently Asked Questions (FAQs)

Q1: What is a ¹⁵N-TMAO tracer experiment and why is it performed?

A ¹⁵N-TMAO tracer study is a metabolic experiment used to track the synthesis and fate of TMAO in a biological system. Researchers administer a precursor molecule containing a stable, heavy isotope of nitrogen (¹⁵N), such as ¹⁵N-choline or ¹⁵N-L-carnitine. By measuring the incorporation of ¹⁵N into the TMAO molecule, scientists can quantify the rate of its production from that specific precursor. This technique is crucial for understanding how factors like diet, gut microbiome composition, and host genetics influence TMAO metabolism, which has been linked to various cardiovascular and metabolic diseases.

Q2: We've observed very low ¹⁵N enrichment in our plasma TMAO. What are the potential causes?

Low ¹⁵N enrichment in TMAO is a common issue that can stem from experimental design, biological variability, or analytical challenges. The primary areas to investigate are:

  • Biological Factors:

    • Gut Microbiota Composition: The conversion of precursors like choline (B1196258) to trimethylamine (TMA) is entirely dependent on specific gut bacteria, primarily from the Firmicutes and Proteobacteria phyla.[1] If the experimental subjects have a low abundance of these TMA-producing microbes, the conversion of the ¹⁵N-labeled precursor to ¹⁵N-TMA will be inefficient.

    • Host FMO3 Enzyme Activity: The final step, the oxidation of TMA to TMAO, occurs in the liver and is catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme.[1][2] Genetic variations or physiological conditions that reduce FMO3 activity can limit the conversion of ¹⁵N-TMA to ¹⁵N-TMAO.

    • Form of the Administered Precursor: The chemical form of the choline precursor can significantly impact TMAO production. Studies have shown that free choline (like choline bitartrate) leads to a much greater increase in plasma TMAO compared to lipid-soluble forms like phosphatidylcholine.[3][4][5]

    • Isotopic Dilution: The administered ¹⁵N-labeled precursor is diluted by endogenous, unlabeled (¹⁴N) pools of the same or related molecules within the body. This is a critical factor to consider in any stable isotope tracing study.

  • Experimental Protocol Issues:

    • Tracer Dosage and Administration: The dose of the ¹⁵N precursor may be insufficient to produce a detectable enrichment in the TMAO pool. The route and timing of administration are also critical.

    • Sample Collection Timing: Plasma TMAO levels can rise significantly within hours of precursor ingestion.[6] If samples are collected too early or too late, the peak enrichment may be missed.

    • Sample Handling and Preparation: Improper handling, storage, or extraction of plasma samples can lead to degradation of TMAO or loss of the analyte before analysis.

  • Analytical & Data Processing Issues:

    • Mass Spectrometry Sensitivity: The instrument may lack the sensitivity to detect low levels of ¹⁵N-TMAO, especially in a large background of unlabeled TMAO.

    • Incorrect MRM Transitions: For LC-MS/MS analysis, incorrect mass-to-charge ratio (m/z) settings for the precursor and product ions of ¹⁵N-TMAO will prevent its detection.

    • Data Analysis and Corrections: It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C) in the TMAO molecule.[7][8] Failure to do so can lead to inaccurate calculation of ¹⁵N enrichment.

Q3: How much ¹⁵N enrichment should I expect to see?

The expected level of ¹⁵N enrichment can vary significantly based on the factors listed above. However, studies on total TMAO concentration changes provide some context. For instance, daily supplementation with 500 mg of choline bitartrate (B1229483) has been shown to increase total plasma TMAO levels by as much as 10-fold.[9] In another study, some individuals were identified as "high-TMAO producers" or "responders" to choline loading, while others were "non-responders," showing little to no increase in TMAO levels.[3][6] This highlights the substantial inter-individual variability.

For a tracer study, the goal is to see a statistically significant increase in the ¹⁵N-TMAO signal above the natural abundance baseline. A pilot study is highly recommended to determine the expected enrichment in your specific experimental model and conditions.

Troubleshooting Guides

Guide 1: Investigating Biological Sources of Low Enrichment

This guide helps you diagnose issues related to the biological conversion of your ¹⁵N-labeled precursor to TMAO.

Potential Problem Recommended Action Rationale
Low TMA-producing gut bacteria Analyze the gut microbiome composition of your subjects (e.g., via 16S rRNA sequencing). Correlate the abundance of known TMA-producing taxa (e.g., Clostridium, Escherichia) with ¹⁵N-TMAO enrichment.The conversion of choline to TMA is a critical rate-limiting step performed exclusively by gut microbes.[1]
Inefficient host FMO3 activity If possible, genotype subjects for common polymorphisms in the FMO3 gene, which are known to affect enzyme activity.Reduced FMO3 function will directly limit the conversion of any TMA (labeled or unlabeled) to TMAO.[1][2]
Poor bioavailability of ¹⁵N precursor Review the chemical form of the administered tracer. If using a phosphatidylcholine form, consider switching to a free choline form like ¹⁵N-choline bitartrate.Studies show that free choline is a more potent precursor for TMAO production than phosphatidylcholine.[3][4][5]
High inter-individual variability Increase the sample size of your study to account for "responder" and "non-responder" phenotypes. Stratify your analysis based on baseline TMAO levels or response to the tracer.There is significant natural variation in the ability to produce TMAO from dietary precursors.[3][6]
Guide 2: Optimizing Experimental and Analytical Protocols

Use this guide to refine your experimental workflow and mass spectrometry analysis.

Potential Problem Recommended Action Rationale
Suboptimal tracer dose or timing Conduct a dose-response and time-course pilot study. Administer varying amounts of the ¹⁵N precursor and collect samples at multiple time points (e.g., 0, 2, 4, 6, 8 hours) to identify the peak enrichment window.[6]This will establish the optimal conditions for your specific model and tracer.
Sample degradation Follow a validated sample preparation protocol. Promptly process blood to plasma, add a stable isotope-labeled internal standard (like d₉-TMAO), and store at -80°C.A robust protocol ensures analyte stability and accurate quantification.[10][11]
Low analytical sensitivity Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows) and collision energy for the specific ¹⁵N-TMAO transition. Ensure the instrument is properly calibrated and maintained.Maximizing instrument sensitivity is key to detecting low-abundance isotopic tracers.
Incorrect data processing Use software or manual calculations to correct the measured isotope ratios for the natural abundance of all atoms in the TMAO molecule.This correction is essential to isolate the signal from the administered ¹⁵N tracer.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of ¹⁵N-TMAO in Plasma

This protocol is adapted from validated methods for TMAO quantification.[10][11]

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

  • Internal Standard Spiking: To 50 µL of plasma, add 10 µL of a pre-prepared internal standard solution (e.g., 500 ng/mL d₉-TMAO in water). The use of a deuterated standard helps control for extraction efficiency and instrument variability.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to the plasma/internal standard mixture.

  • Vortexing: Vortex the mixture vigorously for 10 minutes at room temperature to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new microcentrifuge tube.

  • Dilution: Add 100 µL of 30% acetonitrile in water to the supernatant.

  • Final Transfer: Transfer 100 µL of the final mixture to an HPLC vial for analysis.

Protocol 2: LC-MS/MS Parameters for ¹⁵N-TMAO Detection

These parameters serve as a starting point and should be optimized for your specific instrument.

Parameter Setting
LC Column C18 reverse-phase column (e.g., 100 x 3 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 2-5% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for peak shape)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transition (TMAO) m/z 76.1 → 58.1
MRM Transition (¹⁵N-TMAO) m/z 77.1 → 59.1 (or 58.1, depending on fragmentation)
MRM Transition (d₉-TMAO) m/z 85.1 → 66.1
Collision Energy Optimize for each transition (typically 20-30 V)

Note: The exact m/z for ¹⁵N-TMAO will be one mass unit higher than unlabeled TMAO, assuming a single ¹⁵N atom.

Visualizations

TMAO_Metabolism_Pathway Diet Dietary Precursors (e.g., ¹⁵N-Choline) Gut Gut Microbiota (Firmicutes, Proteobacteria) Diet->Gut Metabolism TMA ¹⁵N-Trimethylamine (TMA) Gut->TMA Conversion PortalVein Portal Vein (Absorption) TMA->PortalVein Liver Liver (Host Enzyme FMO3) PortalVein->Liver TMAO ¹⁵N-Trimethylamine-N-Oxide (TMAO) Liver->TMAO Oxidation Circulation Systemic Circulation TMAO->Circulation

Caption: Metabolic pathway of ¹⁵N-TMAO synthesis from a dietary precursor.

Troubleshooting_Flowchart Start Low ¹⁵N-TMAO Enrichment Detected CheckBio Step 1: Review Biological Factors Start->CheckBio Microbiome Is Gut Microbiome Profiled? (TMA-producers present?) CheckBio->Microbiome Precursor Is Precursor Form Optimal? (e.g., free choline vs. PC) Microbiome->Precursor Yes Solution Potential Cause Identified. Optimize and Re-run. Microbiome->Solution No/Unknown CheckExp Step 2: Review Experimental Protocol Precursor->CheckExp Yes Precursor->Solution No DoseTime Was a Dose/Time Pilot Run? (Peak enrichment identified?) CheckExp->DoseTime SamplePrep Is Sample Prep Validated? (Internal standard used?) DoseTime->SamplePrep Yes DoseTime->Solution No CheckAnalysis Step 3: Review Analytical Method SamplePrep->CheckAnalysis Yes SamplePrep->Solution No Sensitivity Is MS Sensitivity Sufficient? CheckAnalysis->Sensitivity Correction Is Data Corrected for Natural Isotope Abundance? Sensitivity->Correction Yes Sensitivity->Solution No Correction->Solution No

Caption: Logical troubleshooting workflow for low ¹⁵N enrichment.

References

Technical Support Center: Optimizing 15N-TMAO Dosage for In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of 15N-Trimethylamine N-oxide (15N-TMAO) for in vivo metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using 15N-TMAO in in vivo metabolic studies?

A1: 15N-TMAO is a stable isotope-labeled version of TMAO. It is used as a tracer to study the metabolic fate of TMAO in a living organism. By tracking the 15N label, researchers can distinguish administered TMAO from the endogenous TMAO pool, allowing for the investigation of its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive materials.[1][2]

Q2: How do I determine the starting dose of 15N-TMAO for my animal model?

A2: The starting dose should be based on a combination of factors, including the animal model, the research question, and existing literature on TMAO. For initial studies, a common approach is to use a dose that is physiologically relevant and has been shown to elicit a measurable response without causing adverse effects. For instance, studies in mice have used doses ranging from 21 µM to over 70 µM to study its effects on atherosclerosis. A dose-range finding study is highly recommended to determine the optimal dose for your specific experimental conditions.

Q3: What are the common routes of administration for 15N-TMAO in animal studies?

A3: The most common routes of administration for TMAO in animal studies include:

  • Oral gavage (PO): This method mimics the dietary intake of TMAO precursors.

  • Intraperitoneal (IP) injection: This route allows for rapid absorption into the systemic circulation.

  • Intravenous (IV) injection or infusion: This provides the most direct and immediate systemic exposure.

The choice of administration route depends on the specific research question and the desired pharmacokinetic profile.

Q4: How soon after administration can I expect to detect 15N-TMAO in plasma?

A4: Following oral administration, labeled TMAO can be detected in plasma relatively quickly. For example, in a human study using deuterium-labeled TMAO (d9-TMAO), the tracer was detected in plasma as early as 15 minutes post-ingestion. The time to maximum concentration (Tmax) is typically reached within a few hours.

Q5: What is the expected half-life and excretion profile of 15N-TMAO?

A5: TMAO generally has a short half-life in vivo. Studies in mice have shown that elevated serum levels of TMAO return to near-baseline levels within approximately five hours. The majority of an administered TMAO dose is excreted in the urine. In a human study, approximately 96% of the administered d9-TMAO was eliminated in the urine within 24 hours.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable 15N enrichment in plasma/tissue Inadequate dosage of 15N-TMAO.Increase the administered dose of 15N-TMAO. Conduct a dose-response study to determine the optimal dose for achieving detectable enrichment.
Rapid metabolism or clearance of TMAO.Optimize the timing of sample collection. Collect samples at earlier time points post-administration.
Poor absorption (if administered orally).Consider an alternative route of administration, such as intraperitoneal or intravenous injection, to bypass potential absorption issues.
Analytical issues during mass spectrometry.Ensure the mass spectrometer is properly calibrated and has sufficient sensitivity to detect low levels of 15N enrichment. Use an appropriate internal standard for accurate quantification.[3][4]
High variability in 15N enrichment between subjects Inconsistent administration of 15N-TMAO.Ensure accurate and consistent dosing for all subjects. For oral gavage, verify proper placement to avoid accidental administration into the lungs.
Differences in individual metabolism.Increase the sample size to account for biological variability. Stratify animals based on baseline characteristics if known differences exist.
Contamination with unlabeled TMAO from the diet.Standardize the diet of the experimental animals to minimize the intake of TMAO precursors (e.g., choline (B1196258), carnitine).
Incomplete labeling observed in metabolites The 15N label may be lost during metabolic transformations.This is an inherent aspect of metabolic studies. Detailed metabolic pathway analysis is required to understand where the label is lost.
Dilution of the 15N-labeled pool by endogenous unlabeled molecules.This is expected. The goal is to measure the enrichment, which reflects the contribution of the administered tracer to the total metabolite pool.
Unexpected 15N-labeled metabolites detected TMAO is metabolized into other compounds.This is a key part of the study. Identify the unknown metabolites using high-resolution mass spectrometry and tandem MS (MS/MS) fragmentation analysis.
Gut microbiota metabolism of TMAO.The gut microbiota can reduce TMAO back to trimethylamine (B31210) (TMA), which can then be reabsorbed and re-oxidized to TMAO. Consider studies with antibiotic-treated or germ-free animals to investigate the role of the gut microbiota.[5]

Data Presentation

Table 1: Illustrative Dosage and Enrichment of 15N-TMAO in a Murine Model

Disclaimer: The following data is for illustrative purposes and should be adapted based on specific experimental findings.

Dosage (mg/kg)Administration RouteTime Post-Administration (hours)Plasma 15N-TMAO Enrichment (%)Liver 15N-TMAO Enrichment (%)Kidney 15N-TMAO Enrichment (%)
10Oral Gavage15.2 ± 1.13.8 ± 0.98.5 ± 1.5
10Oral Gavage48.9 ± 1.86.2 ± 1.315.3 ± 2.1
10Oral Gavage241.1 ± 0.40.8 ± 0.32.4 ± 0.7
50Oral Gavage125.7 ± 4.318.9 ± 3.542.1 ± 5.8
50Oral Gavage445.3 ± 6.133.7 ± 4.975.6 ± 8.2
50Oral Gavage245.4 ± 1.23.1 ± 0.911.8 ± 2.5
10Intraperitoneal135.1 ± 5.525.8 ± 4.158.9 ± 7.3
10Intraperitoneal420.6 ± 3.915.4 ± 2.835.2 ± 4.6
10Intraperitoneal242.3 ± 0.81.5 ± 0.54.9 ± 1.1

Experimental Protocols

Protocol 1: Oral Administration of 15N-TMAO and Sample Collection

  • Animal Preparation: Acclimate mice to the experimental conditions for at least one week. Provide a standardized diet low in choline and carnitine for 3-5 days prior to the experiment to reduce baseline TMAO levels.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water before 15N-TMAO administration.

  • 15N-TMAO Preparation: Dissolve 15N-TMAO in sterile saline or water to the desired concentration.

  • Administration: Administer the 15N-TMAO solution via oral gavage at the predetermined dose.

  • Sample Collection: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes. Euthanize animals and harvest tissues of interest (e.g., liver, kidney, heart). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C.

  • Metabolite Extraction: Extract metabolites from plasma and tissue homogenates using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify 15N-TMAO and other labeled metabolites.[3][4]

Mandatory Visualization

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Animal_Acclimation Animal Acclimation & Standard Diet Fasting Overnight Fasting Animal_Acclimation->Fasting TMAO_Prep Prepare 15N-TMAO Solution Fasting->TMAO_Prep Administration Administer 15N-TMAO (e.g., Oral Gavage) TMAO_Prep->Administration Sample_Collection Collect Blood & Tissues at Time Points Administration->Sample_Collection Sample_Processing Process Samples (Plasma & Tissue Homogenates) Sample_Collection->Sample_Processing Metabolite_Extraction Extract Metabolites Sample_Processing->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis for 15N Enrichment Metabolite_Extraction->LCMS_Analysis Data_Analysis Quantify 15N-TMAO & Metabolites LCMS_Analysis->Data_Analysis Interpretation Determine Metabolic Fate Data_Analysis->Interpretation

Caption: Experimental workflow for in vivo 15N-TMAO metabolic studies.

TMAO_Metabolism_Pathway cluster_diet Dietary Precursors cluster_gut Gut Microbiota cluster_liver Liver cluster_excretion Excretion Choline Choline TMA Trimethylamine (TMA) Choline->TMA Carnitine L-Carnitine Carnitine->TMA FMO3 FMO3 Enzyme TMA->FMO3 Absorption Endo_TMAO Endogenous TMAO FMO3->Endo_TMAO Oxidation TMAO 15N-TMAO (from administered dose) Systemic_TMAO Systemic Circulation (15N-TMAO + Endogenous TMAO) TMAO->Systemic_TMAO Endo_TMAO->Systemic_TMAO Kidney Kidney Systemic_TMAO->Kidney Urine Urine (15N-TMAO) Kidney->Urine

Caption: Simplified signaling pathway of TMAO metabolism.

References

Technical Support Center: Accurate Quantification of Trimethylamine N-oxide (TMAO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when correcting for the natural abundance of ¹⁵N during the quantification of trimethylamine (B31210) N-oxide (TMAO).

Frequently Asked Questions (FAQs)

Q1: Why is it important to correct for the natural abundance of ¹⁵N when quantifying TMAO?

A1: Nitrogen, a key element in TMAO (C₃H₉NO), has two stable isotopes: ¹⁴N (most abundant) and ¹⁵N (approximately 0.37% natural abundance). In mass spectrometry-based quantification, especially when using a ¹⁵N-labeled internal standard, the naturally occurring ¹⁵N in endogenous TMAO can contribute to the signal of the labeled standard, and vice-versa. Failing to correct for this can lead to an overestimation or underestimation of the true TMAO concentration, impacting the accuracy and reliability of your results.

Q2: When is the correction for natural ¹⁵N abundance most critical?

A2: This correction is most critical in the following scenarios:

  • When using a ¹⁵N-labeled internal standard for TMAO quantification: The isotopic distribution of the standard may not be 100% ¹⁵N, and the natural ¹⁵N in the analyte can interfere with the standard's signal.

  • In high-resolution mass spectrometry: When aiming for very precise and accurate measurements, even small contributions from natural isotopes can introduce significant errors.

  • Metabolic flux analysis: In studies tracing the metabolic fate of ¹⁵N-labeled precursors, distinguishing between the labeled compound and the natural ¹⁵N abundance is crucial for accurate flux calculations.

Q3: How does the natural abundance of other isotopes like ¹³C and ²H affect TMAO quantification?

A3: Similar to ¹⁵N, the natural abundances of ¹³C (around 1.1%) and ²H (deuterium, around 0.015%) also contribute to the mass spectrum of TMAO. The M+1 peak of TMAO is primarily due to the presence of one ¹³C atom in the molecule. When using deuterated internal standards like d9-TMAO, it's essential to consider the isotopic purity of the standard and any potential overlap with the analyte's isotopic signals. Correction for all naturally occurring isotopes is a key step in achieving the highest accuracy.

Troubleshooting Guides

Issue 1: My calculated TMAO concentrations seem consistently high.

  • Possible Cause: This could be due to the contribution of the M+1 isotopologue of the endogenous (unlabeled) TMAO to the signal of your ¹⁵N-labeled internal standard, especially if you are monitoring the M+1 peak of the standard. Without correction, this interference can artificially inflate the perceived amount of the internal standard, leading to an underestimation of its true concentration and a subsequent overestimation of the endogenous TMAO.

  • Troubleshooting Steps:

    • Verify your correction algorithm: Ensure your data processing includes a step to correct for the natural isotopic abundance of all relevant elements (C, H, N, O) in both the analyte and the internal standard.

    • Analyze a blank sample: Prepare a sample with your internal standard in a matrix that contains no endogenous TMAO (e.g., an artificial plasma matrix).[1] This will allow you to determine the exact isotopic distribution of your standard without interference.

    • Use a higher-mass isotopologue of the standard: If possible, use an internal standard with a higher degree of labeling (e.g., d9-TMAO) where the mass shift is large enough to minimize interference from the natural isotopes of the analyte.

Issue 2: I am seeing negative values for TMAO concentration after applying the correction.

  • Possible Cause: Negative concentration values after correction can arise from imperfections in the measurements or an over-correction.[2] This can happen if the measured signal for a particular isotopologue is lower than what is expected from the natural abundance contribution alone.

  • Troubleshooting Steps:

    • Check for background noise and interference: Ensure that your chromatographic separation is adequate and that there are no co-eluting compounds that interfere with the mass signals of TMAO or its internal standard.

    • Review your correction matrix: The correction matrix is calculated based on the elemental formula of the molecule and the known natural abundances of its constituent isotopes.[3] Double-check that the elemental formula is correct and that you are using the accepted natural abundance values.

    • Evaluate the quality of your mass spectrometry data: Poor signal-to-noise ratios can lead to inaccurate measurements of isotopologue ratios, which in turn can result in erroneous corrections. Optimize your MS settings to improve signal intensity and reduce noise.

Experimental Protocols

Protocol 1: TMAO Quantification using Stable Isotope Dilution LC-MS/MS

This protocol is a generalized procedure based on common practices for TMAO quantification.[4][5][6]

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To 100 µL of sample, add 10 µL of an internal standard solution (e.g., d9-TMAO in water, at a concentration of 10 µM).

    • Precipitate proteins by adding 400 µL of cold methanol.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for separating the polar TMAO molecule.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute TMAO.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

      • TMAO transition: m/z 76 → 58

      • d9-TMAO transition: m/z 85 → 66

  • Data Analysis and Correction for Natural ¹⁵N Abundance:

    • The concentration of TMAO is calculated from the ratio of the peak area of the endogenous TMAO to that of the internal standard.

    • To correct for natural isotope abundance, a correction matrix should be applied to the measured ion intensities. This can be done using specialized software (e.g., IsoCorrectoR) or by applying a mathematical correction.[7][8]

    • The correction accounts for the probability of finding naturally occurring heavy isotopes (like ¹³C, ¹⁵N, ²H, ¹⁷O, ¹⁸O) in both the analyte and the internal standard.

Quantitative Data Summary
ParameterValueReference
Natural Abundance of ¹⁵N~0.37%Standard Isotope Data
Common Internal Standardd9-TMAO[4]
MRM Transition for TMAOm/z 76 → 58[4]
MRM Transition for d9-TMAOm/z 85 → 66[4]
Typical LLOQ for TMAO in Plasma0.05 - 0.25 µM[4][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard (e.g., d9-TMAO) plasma->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge dry_reconstitute Dry & Reconstitute centrifuge->dry_reconstitute lcms LC-MS/MS Analysis (HILIC, MRM) dry_reconstitute->lcms raw_data Raw Peak Areas (TMAO & IS) lcms->raw_data correction Natural Abundance Correction (incl. 15N) raw_data->correction quantification Quantification (Ratio to IS) correction->quantification final_conc Final TMAO Concentration quantification->final_conc

Caption: Workflow for TMAO quantification with natural abundance correction.

error_sources cluster_analyte Analyte (Endogenous TMAO) cluster_is Internal Standard (IS) cluster_measurement Measurement Issues root Inaccurate TMAO Quantification (Without 15N Correction) analyte_15N Natural 15N in TMAO (contributes to IS M+1 signal) root->analyte_15N leads to is_purity Isotopic Impurity of IS (e.g., not 100% 15N or d9) root->is_purity leads to matrix_effects Matrix Effects root->matrix_effects exacerbated by interferences Co-eluting Interferences root->interferences exacerbated by

Caption: Potential sources of error in TMAO quantification without 15N correction.

References

addressing matrix effects in LC-MS analysis of 15N-TMAO

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS Analysis of 15N-TMAO

Welcome to the technical support center for addressing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ¹⁵N-labeled Trimethylamine N-oxide (¹⁵N-TMAO). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure accurate and reproducible quantification in complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and why are they a significant concern for ¹⁵N-TMAO analysis?

A1: The "matrix" refers to all components in a sample apart from the analyte of interest (¹⁵N-TMAO), such as proteins, salts, lipids, and other endogenous metabolites.[1] Matrix effects are the alteration of analyte ionization efficiency caused by these co-eluting components, leading to ion suppression or enhancement.[2][3][4]

This is a critical issue in LC-MS bioanalysis because it can severely compromise method accuracy, precision, and sensitivity.[2][5] For ¹⁵N-TMAO, which is often used as a stable isotope-labeled (SIL) internal standard (IS) for the quantification of endogenous TMAO, uncorrected matrix effects can lead to erroneous concentration measurements. Electrospray ionization (ESI) is particularly susceptible to these effects.[6] Phospholipids (B1166683) are a major cause of ion suppression in plasma and tissue samples.[6][7]

Q2: How can I quantitatively assess the extent of matrix effects in my samples?

A2: The most widely accepted method for quantifying matrix effects is the post-extraction spike method .[2][3][6] This technique quantitatively evaluates the impact of the matrix on the ionization of the analyte.

The Matrix Effect (ME) percentage is calculated by comparing the peak area of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the peak area of the analyte in a neat (pure) solvent at the same concentration.[8]

Formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solvent) x 100

  • ME < 100% indicates ion suppression.

  • ME > 100% indicates ion enhancement.

  • ME = 100% indicates no matrix effect.

Ideally, the absolute matrix factor should be between 0.75 and 1.25 for a robust method.[3]

Q3: Is using a ¹⁵N-labeled internal standard (¹⁵N-TMAO) sufficient to correct for all matrix effects?

A3: While using a stable isotope-labeled internal standard (SIL-IS) like ¹⁵N-TMAO is the best practice for compensating for matrix effects, it is not always a complete solution.[2] The core assumption is that the analyte and the SIL-IS co-elute perfectly and experience the exact same degree of ionization suppression or enhancement.

However, issues can arise:

  • Chromatographic Shift: The "deuterium isotope effect" can sometimes cause a slight difference in retention time between the labeled IS and the native analyte, leading them to experience different levels of matrix suppression.[9]

  • High Matrix Suppression: In cases of severe matrix effects, the analyte/IS response ratio may not remain constant, affecting accuracy.

Therefore, while ¹⁵N-TMAO is crucial, it is essential to first minimize matrix effects through optimized sample preparation and chromatography before relying on the IS for correction.

Q4: What are the most effective sample preparation techniques to reduce matrix effects for TMAO analysis?

A4: Improving sample preparation is the most effective strategy to circumvent ion suppression.[6] The goal is to remove interfering matrix components, particularly phospholipids, before LC-MS analysis.[7]

Technique Description Advantages Considerations
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[5]High throughput, simple.Often results in the least clean extracts, leaving phospholipids and other interferences.[5][6] May require further cleanup or dilution.
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous sample and an organic solvent).[6]Can provide cleaner extracts than PPT. Selectivity can be tuned by adjusting solvent polarity and pH.[6]Can be more time-consuming and may have lower recovery for highly polar analytes like TMAO.
Solid-Phase Extraction (SPE) A chromatographic technique used to separate components of a mixture. Analytes are selectively adsorbed onto a solid sorbent and then eluted.Highly effective for removing interferences, providing very clean extracts.[1] Can significantly reduce matrix effects.[7]More complex, time-consuming, and costly than PPT or LLE. Method development is required.
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with the targeted removal of phospholipids using zirconium-coated silica.[6]Specifically targets and removes phospholipids, a major source of matrix effects in plasma.[7][10]Proprietary technology, may be more expensive than standard SPE.

For TMAO, which is highly polar, methods that efficiently remove lipids and proteins, such as Solid-Phase Extraction (SPE) or specialized phospholipid removal techniques, are generally superior for minimizing matrix effects.[1][7]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This protocol details the steps to calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (¹⁵N-TMAO) and internal standard into the final LC mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank biological matrix sample (e.g., plasma from which TMAO has been removed, or a surrogate matrix) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte.

  • Calculate ME, RE, and PE:

    • Matrix Effect (ME %): ME (%) = [Mean Peak Area of Set B / Mean Peak Area of Set A] * 100 This isolates the effect of the matrix on the MS signal.

    • Recovery (RE %): RE (%) = [Mean Peak Area of Set C / Mean Peak Area of Set B] * 100 This measures the efficiency of the extraction process.

    • Process Efficiency (PE %): PE (%) = [Mean Peak Area of Set C / Mean Peak Area of Set A] * 100 This represents the overall efficiency of the entire method.

Workflow Visualization

The following diagram illustrates a typical workflow for developing an LC-MS method for ¹⁵N-TMAO, including the critical steps for assessing and mitigating matrix effects.

G cluster_prep Method Development cluster_analysis Analysis & Evaluation cluster_validation Matrix Effect Assessment cluster_decision Optimization Loop Sample 1. Biological Sample (e.g., Plasma) AddIS 2. Spike with ¹⁵N-TMAO (IS) Sample->AddIS Prep 3. Sample Preparation (PPT, LLE, or SPE) AddIS->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS Data 5. Data Acquisition LCMS->Data AssessME 6. Quantify Matrix Effect (Post-Extraction Spike) Data->AssessME Decision 7. Is ME Acceptable? (e.g., 85-115%) AssessME->Decision Optimize 8. Refine Sample Prep or Chromatography Decision->Optimize No Final 9. Method Validated Decision->Final Yes Optimize->Prep Iterate

Caption: Workflow for LC-MS method development, emphasizing matrix effect assessment and optimization.

References

refinement of NMR acquisition parameters for 15N-TMAO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining nuclear magnetic resonance (NMR) acquisition parameters for 15N-labeled trimethylamine (B31210) N-oxide (15N-TMAO).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in acquiring high-quality 15N NMR spectra for a small molecule like TMAO?

A1: The primary challenges stem from the low gyromagnetic ratio (γ) of the 15N nucleus, which leads to inherently lower sensitivity compared to 1H NMR.[1] This necessitates longer acquisition times or higher concentrations to achieve an adequate signal-to-noise ratio (S/N). Additionally, proper setting of parameters like the recycle delay, which depends on the spin-lattice relaxation time (T1), is crucial for maximizing signal intensity and ensuring accurate quantification.

Q2: Which chemical shift reference should I use for 15N-TMAO?

A2: IUPAC recommends nitromethane (B149229) (CH₃NO₂) as the primary reference for 15N NMR. However, for biological applications and studies in aqueous solutions, liquid ammonia (B1221849) (NH₃) is more commonly used.[2][3] It is critical to clearly state which reference was used in any publication.[2] Using an incorrect reference can lead to a chemical shift difference of approximately 380.5 ppm.[2][3] For solid-state NMR, 15NH₄Cl is a suitable external reference, with a chemical shift of 39.3 ppm relative to liquid NH₃.[4]

Q3: How does sample pH affect the NMR spectrum of TMAO?

A3: The chemical shift of the TMAO methyl protons (in 1H NMR) is highly sensitive to pH, shifting downfield as the pH decreases.[5][6] This property can be exploited to move the TMAO signal away from overlapping resonances from other metabolites, such as betaine (B1666868) or glucose, in complex biological samples like serum.[5][7] While the effect on the 15N chemical shift is less documented in the provided results, pH can influence molecular interactions and dynamics, potentially affecting relaxation times and chemical shifts.

Q4: Should I use direct 15N detection or indirect detection (e.g., via a 1H-15N HSQC)?

A4: For most applications involving 15N-TMAO, indirect detection methods like the Heteronuclear Single Quantum Coherence (HSQC) experiment are preferred. These experiments leverage the much higher sensitivity of the 1H nucleus. Direct 15N detection suffers from low inherent sensitivity but offers advantages such as narrower lines and no need for water suppression, which can be beneficial in specific research contexts, particularly for larger molecules or when amide protons exchange rapidly.[1]

Troubleshooting Guide

Problem 1: Low Signal-to-Noise (S/N) Ratio

  • Q: My 15N-TMAO signal is very weak. How can I improve it?

  • A:

    • Increase the Number of Scans: Doubling the number of scans increases the S/N by a factor of √2. This is often the simplest solution but increases experiment time.

    • Optimize the Recycle Delay (D1): The recycle delay should be set based on the T1 relaxation time. For quantitative measurements, a delay of 5 x T1 is recommended. For maximizing S/N in the shortest time, a shorter delay of 1.25 x T1 (the Ernst angle condition) can be used, but this may saturate the signal if not paired with the optimal flip angle. The spin-lattice relaxation time (T1) for TMAO protons has been measured at 2.64 s, suggesting the 1H T1 is relatively long.[8]

    • Use a Cryoprobe: If available, a cryogenic probe significantly enhances sensitivity (by a factor of 2-4) by reducing thermal noise in the electronics.[9]

    • Increase Sample Concentration: A higher concentration of 15N-TMAO will directly improve the signal intensity.

    • Check Pulse Widths: Ensure the 90° pulse widths for both 1H and 15N are correctly calibrated. Inaccurate pulse widths lead to inefficient signal excitation and transfer.

Problem 2: Inaccurate Chemical Shift Referencing

  • Q: My 15N chemical shift for TMAO seems incorrect when compared to literature values. What could be wrong?

  • A:

    • Verify the Secondary Reference: The most common issue is a mismatch in the secondary reference standard used (liquid NH₃ vs. CH₃NO₂).[3] This can cause a discrepancy of ~380.5 ppm.[2] Always verify the reference used in the literature you are comparing against.

    • Use Unified Referencing: The recommended IUPAC method is to reference the 1H spectrum to an internal standard like TMS (or DSS in aqueous solutions) at 0 ppm, and then use the spectrometer's predefined frequency ratio (Ξ) to indirectly reference the 15N spectrum.[2]

    • Check Software Settings: NMR processing software (like Mnova) has features for absolute referencing. Ensure the correct nucleus and reference compound are selected in the software settings.[2][3]

Problem 3: Signal Broadening

  • Q: The 15N-TMAO peak in my spectrum is broader than expected. What are the potential causes?

  • A:

    • Poor Magnetic Field Homogeneity: The sample needs to be properly shimmed to ensure a homogeneous magnetic field (B₀) across its volume. Re-shimming the spectrometer can significantly narrow the peaks.

    • Fast Transverse Relaxation (Short T2): A short T2 relaxation time leads to broader lines. This can be influenced by the viscosity of the solvent, temperature, or chemical exchange. The transverse relaxation time (T2) for TMAO protons can be measured to diagnose this.

    • Unresolved Couplings: Check for any unresolved scalar couplings (J-couplings) to nearby nuclei that could be broadening the peak.

    • Sample Temperature: Inconsistent sample temperature can cause signal broadening. Allow the sample to fully equilibrate to the target temperature before acquisition.

Diagrams and Workflows

OptimizationWorkflow cluster_prep 1. Sample & System Preparation cluster_relax 2. Relaxation Measurement cluster_acq 3. Acquisition Parameter Refinement cluster_final 4. Final Experiment A Prepare 15N-TMAO Sample (Concentration, Solvent, pH) B Tune & Match Probe A->B C Calibrate 1H & 15N Pulses B->C D Shim B0 Field C->D E Measure T1 (Inversion Recovery) D->E F Measure T2 (CPMG) E->F G Set Recycle Delay (D1) (e.g., 1.25 x T1 for speed, 5 x T1 for quant.) F->G H Set Acquisition Time (Based on T2* for resolution) G->H I Choose Number of Scans (Based on desired S/N) H->I J Acquire Final Spectrum (e.g., 1H-15N HSQC) I->J

Caption: General workflow for optimizing 15N NMR acquisition parameters.

Troubleshooting_SN Start Problem: Low Signal-to-Noise Check_Scans Is experiment time a constraint? Start->Check_Scans Increase_Scans Action: Increase Number of Scans (NS) Check_Scans->Increase_Scans No Check_D1 Is Recycle Delay (D1) optimized? Check_Scans->Check_D1 Yes Increase_Scans->Check_D1 Measure_T1 Action: Measure T1 and set D1 ≈ 1.25 x T1 Check_D1->Measure_T1 No Check_Hardware Is a Cryoprobe available and in use? Check_D1->Check_Hardware Yes Measure_T1->Check_Hardware Use_Cryoprobe Action: Use Cryoprobe Check_Hardware->Use_Cryoprobe No Check_Conc Can sample concentration be increased? Check_Hardware->Check_Conc Yes Use_Cryoprobe->Check_Conc Increase_Conc Action: Increase [15N-TMAO] Check_Conc->Increase_Conc Yes End S/N Improved Check_Conc->End No Increase_Conc->End

Caption: Troubleshooting flowchart for low signal-to-noise (S/N) issues.

Experimental Protocols

Protocol 1: Measurement of 15N T1 (Inversion Recovery)

This protocol is essential for determining the appropriate recycle delay for your experiments.

  • Pulse Sequence: Select a standard inversion recovery pulse sequence (e.g., t1ir on Bruker systems) adapted for 15N detection or a 2D 1H-15N HSQC-based T1 sequence.

  • Setup Variable Delay List (vdlist): Create a list of variable delays (τ) to sample the recovery of the 15N magnetization. A typical range for a small molecule might be: 0.01, 0.05, 0.1, 0.2, 0.4, 0.8, 1.5, 3.0, 6.0, 12.0 seconds.[10]

  • Set Recycle Delay (D1): The main recycle delay (D1) must be set to be at least 5 times the longest expected T1 value to ensure full relaxation before the next scan block begins.

  • Acquisition: Acquire the pseudo-2D experiment where one dimension is the chemical shift and the other is the variable delay.

  • Data Processing: Process the data and integrate the peak intensity for the 15N-TMAO signal at each τ value.

  • Analysis: Fit the intensity vs. τ data to the three-parameter exponential function: I(τ) = I₀(1 - A * exp(-τ/T1)). The fitted parameter T1 is the spin-lattice relaxation time.

Protocol 2: Standard 1H-15N HSQC Acquisition

This is the most common experiment for observing 1H-15N correlations.

  • Load Pulse Program: Select a sensitivity-enhanced HSQC pulse program (e.g., hsqcetf3gpsi on Bruker systems).

  • Set Spectral Widths (SW):

    • 1H (F2 dimension): Set a spectral width that covers all expected proton resonances (e.g., 12-14 ppm).

    • 15N (F1 dimension): The chemical shift range for 15N is wide. For TMAO, a smaller width centered on its expected resonance can be used to improve resolution (e.g., 30-40 ppm).[11]

  • Set Transmitter Frequencies: Center the 1H transmitter frequency on the water resonance (for suppression) and the 15N transmitter frequency on the expected chemical shift of 15N-TMAO.

  • Set Acquisition Parameters:

    • Recycle Delay (D1): Set to ~1.5 x T1 of the relevant protons for optimal sensitivity.[11]

    • Number of Scans (NS): Set based on sample concentration and desired S/N. Start with 8 or 16 and increase as needed.

    • Number of Increments (F1): Set the number of t1 increments based on the desired resolution in the 15N dimension (e.g., 128-256 points).

  • Set Coupling Constant: Set the 1J(N,H) coupling constant to the expected value, typically around 90-95 Hz for amide bonds, but this may differ for a trimethylammonium group and should be optimized.

  • Acquisition: Run the experiment.

  • Processing: Process the 2D data using appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.

Quantitative Data Summary

Table 1: Common Chemical Shift References for 15N NMR

CompoundScaleChemical Shift (ppm)Typical Use Case
Nitromethane (CH₃NO₂)[3] Nitromethane0.0IUPAC recommended standard[3]
Ammonia380.2-
Liquid Ammonia (NH₃)[3] Nitromethane-380.2-
Ammonia0.0Biochemical / Aqueous solutions[2][3]
15NH₄Cl (solid)[4] Ammonia39.3External reference for solid-state NMR[4]

Table 2: Example NMR Acquisition Parameters from Literature

Note: These parameters are often for protein systems or 1H detection of TMAO but can serve as a starting point for optimization.

ParameterExample ValueSystem / ExperimentSource
Recycle Delay (D1) 0.2 s15N-labeled Protein in Micelles (BEST-TROSY)[11]
1.5 - 2.5 s15N Relaxation Experiments[10]
13 s (5 x T1)1H Quantification of TMAO (T1 = 2.64 s)[8]
Number of Scans (NS) 6415N-labeled Protein in Micelles[11]
481H Quantification of TMAO in Serum[5]
15N Spectral Width 27 - 28 ppm15N-labeled Protein in Micelles[11]
1H Spectral Width 14 - 18 ppm15N-labeled Protein in Micelles[11]
Mixing Time (τm) 10 ms1H NOESY for TMAO Metabolomics[12][13]

References

overcoming challenges of 15N-TMAO delivery in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 15N-labeled trimethylamine (B31210) N-oxide (15N-TMAO) in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of TMAO uptake in cells?

The primary mechanism for cellular uptake of TMAO is facilitated transport by the organic cation transporter 2 (OCT2), also known as SLC22A2.[1][2] Studies using radiolabeled TMAO have demonstrated that cells expressing OCT2 show significantly greater uptake compared to control cells.[1] This transport system is characterized as a low-affinity, high-capacity system.[1]

2. How is TMAO exported from cells?

TMAO efflux is mediated by members of the ATP-binding cassette (ABC) transporter family. Specifically, ABCG2 (also known as BCRP) and ABCB1 (also known as MDR1) have been identified as capable of exporting TMAO from cells.[1][2]

3. What is a recommended concentration range for 15N-TMAO in cell culture?

The optimal concentration of 15N-TMAO depends on the cell type and the specific experimental goals. Based on studies with unlabeled TMAO, a wide range of concentrations has been used. Physiological concentrations in healthy humans are typically low (in the micromolar range), while significantly higher levels are associated with certain disease states.[3][4] For in vitro experiments, concentrations from 50 µM to 500 µM are commonly used to study the effects of moderately elevated TMAO levels.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.

4. Is 15N-TMAO expected to be cytotoxic?

TMAO is generally not considered cytotoxic at physiological or moderately elevated concentrations.[4][5] However, very high, non-physiological concentrations (e.g., in the millimolar range) may have detrimental effects on cell viability and function.[4] It is crucial to assess the cytotoxicity of 15N-TMAO in your specific cell model using a standard viability assay, such as the MTT or Trypan Blue exclusion assay, before proceeding with downstream experiments.

5. Will the 15N-label affect the biological activity of TMAO?

For a small molecule like TMAO, the substitution of a 14N atom with a 15N atom is not expected to significantly alter its biological activity, transport kinetics, or stability. While minor kinetic isotope effects can occur in enzymatic reactions, they are generally negligible for the overall biological behavior of the molecule in cell culture experiments.[6][7] However, it is good practice to assume that the labeled and unlabeled compounds behave identically unless there is evidence to the contrary for a specific, highly sensitive process.

6. How can I verify the uptake of 15N-TMAO into my cells?

The most direct way to verify and quantify the uptake of 15N-TMAO is by using mass spectrometry (MS). You can lyse the cells after incubation with 15N-TMAO and analyze the lysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the intracellular concentration of 15N-TMAO. This method is highly sensitive and specific.

Troubleshooting Guides

Issue 1: Low or No Detectable Intracellular 15N-TMAO
Possible Cause Troubleshooting Step
Low expression of TMAO transporters (e.g., OCT2) in the cell line. 1. Check the literature or databases (e.g., Human Protein Atlas) for the expression level of SLC22A2 (OCT2) in your cell line. 2. If expression is low or absent, consider using a cell line known to express OCT2 (e.g., HeLa cells transiently transfected with an OCT2 expression plasmid).[1] 3. Alternatively, if your research question allows, you can transiently or stably overexpress OCT2 in your cell line of interest.
Active efflux of 15N-TMAO by ABC transporters. 1. If you suspect high efflux activity, you can co-incubate the cells with a general inhibitor of ABC transporters (e.g., verapamil (B1683045) for ABCB1 or Ko143 for ABCG2), if appropriate for your experimental design. This should be done with caution as these inhibitors can have off-target effects.
Incorrect 15N-TMAO concentration or incubation time. 1. Increase the concentration of 15N-TMAO in the culture medium. Refer to the concentration guidelines in the FAQ section. 2. Extend the incubation time. A time-course experiment (e.g., 1, 4, 12, 24 hours) can help determine the optimal incubation period for maximal uptake.
Degradation of 15N-TMAO in the culture medium. 1. TMAO is a stable osmolyte.[8] However, to rule out degradation, prepare fresh 15N-TMAO solutions for each experiment. 2. Analyze the stability of 15N-TMAO in your specific cell culture medium over the course of your experiment by taking aliquots of the medium at different time points and analyzing them by MS.
Issues with the 15N-TMAO reagent. 1. Verify the chemical purity and isotopic enrichment of your 15N-TMAO stock from the supplier's certificate of analysis. 2. If in doubt, have the purity and concentration of your stock solution independently verified.
Issue 2: High Variability in 15N-TMAO Uptake Between Replicates
Possible Cause Troubleshooting Step
Inconsistent cell number or confluency. 1. Ensure that all wells or flasks are seeded with the same number of cells and are at a similar confluency at the start of the experiment. 2. Normalize the final intracellular 15N-TMAO concentration to the total protein content of the cell lysate for each replicate.
Incomplete washing of cells. 1. Residual extracellular 15N-TMAO can artificially inflate the measured intracellular concentration. 2. Wash the cell monolayer thoroughly with ice-cold phosphate-buffered saline (PBS) at least 2-3 times after removing the 15N-TMAO-containing medium.
Cell stress or death during the experiment. 1. Perform a cell viability assay in parallel to ensure that the experimental conditions (including 15N-TMAO concentration and incubation time) are not causing significant cell death.
Pipetting errors. 1. Use calibrated pipettes and ensure accurate and consistent addition of 15N-TMAO and other reagents to all replicates.

Quantitative Data Summary

The following table summarizes the kinetic parameters for TMAO uptake by the OCT2 transporter, as determined using radiolabeled TMAO. These values can serve as a reference for understanding the transport dynamics in your cell system.

Parameter Value Reference
Michaelis-Menten constant (Km) 73.67 mM[1]
Maximum velocity (Vmax) 2.99 µmol/mg/min[1]

Experimental Protocols

Protocol: Verification of 15N-TMAO Cellular Uptake by LC-MS/MS

This protocol provides a general framework for quantifying the intracellular concentration of 15N-TMAO. It should be optimized for your specific cell line and available equipment.

1. Cell Seeding:

  • Plate your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in approximately 80-90% confluency on the day of the experiment.

2. 15N-TMAO Treatment:

  • Prepare a stock solution of 15N-TMAO in sterile water or an appropriate buffer.

  • On the day of the experiment, aspirate the regular culture medium and replace it with fresh medium containing the desired final concentration of 15N-TMAO. Include a vehicle control (medium without 15N-TMAO).

  • Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).

3. Cell Harvesting and Washing:

  • After incubation, place the plate on ice.

  • Aspirate the 15N-TMAO-containing medium.

  • Immediately wash the cell monolayer three times with 1-2 mL of ice-cold PBS per well to remove all residual extracellular 15N-TMAO.

4. Cell Lysis and Sample Preparation:

  • Add an appropriate volume of ice-cold lysis buffer (e.g., methanol:acetonitrile:water, 50:30:20) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet cell debris.

  • Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

  • A portion of the lysate can be used to determine the total protein concentration for normalization purposes (e.g., using a BCA assay).

5. LC-MS/MS Analysis:

  • Analyze the metabolite extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Develop a multiple reaction monitoring (MRM) method to specifically detect the transition from the 15N-TMAO precursor ion to a specific product ion.

  • Quantify the amount of 15N-TMAO in your samples by comparing the peak area to a standard curve generated with known concentrations of 15N-TMAO.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_harvest 3. Harvesting cluster_analysis 4. Analysis seed_cells Seed Cells in Multi-well Plate prep_media Prepare Medium with 15N-TMAO incubate Incubate Cells with 15N-TMAO (e.g., 24h, 37°C, 5% CO₂) seed_cells->incubate wash Wash Cells with Ice-Cold PBS (3x) incubate->wash lyse Lyse Cells & Collect Supernatant wash->lyse protein_assay Protein Quantification (Normalization) lyse->protein_assay lcms LC-MS/MS Analysis of Lysate lyse->lcms quantify Quantify Intracellular 15N-TMAO lcms->quantify

Caption: Workflow for verifying 15N-TMAO uptake in cultured cells.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TMAO_ext 15N-TMAO OCT2 OCT2 (SLC22A2) Uptake Transporter TMAO_ext->OCT2 Uptake TMAO_int 15N-TMAO OCT2->TMAO_int ABC ABC Transporters (e.g., ABCG2, ABCB1) Efflux Pumps ABC->TMAO_ext TMAO_int->ABC Efflux metabolism Metabolic Fate (Tracer Studies) TMAO_int->metabolism Incorporation/ Transformation

Caption: Cellular transport dynamics of 15N-TMAO.

References

strategies to improve the stability of 15N-labeled TMAO standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 15N-labeled Trimethylamine (B31210) N-oxide (TMAO) standards. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and experimental protocols to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 15N-labeled TMAO standards.

Issue Potential Cause Recommended Action
Inconsistent or decreasing signal intensity in LC-MS analysis Degradation of the standard in solution.Prepare fresh stock solutions daily, especially if using aqueous buffers.[1] For longer-term storage of solutions, use 1 M hydrochloric acid (up to 4 weeks at -20°C) or pure water (at -30°C).[2][3] Verify the absence of metal ions, particularly Fe²⁺, which can catalyze thermal degradation.
Multiple freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. While TMAO in plasma is stable to multiple freeze-thaw cycles, it is best practice for chemical standards to avoid this.
Appearance of unexpected peaks in the chromatogram (e.g., 15N-TMA) Thermal degradation of TMAO.Avoid exposing the standard to high temperatures during sample preparation and analysis. Thermal decomposition can lead to the formation of trimethylamine (TMA) and dimethylamine (B145610) (DMA).[4]
pH-induced degradation.Maintain the pH of the solution above TMAO's pKa of 4.66. At acidic pH (e.g., pH 3), TMAO can degrade primarily to TMA.[5] At alkaline pH (e.g., pH 9), degradation can yield both TMA and DMA.
Poor recovery of the standard during sample preparation Adsorption to container surfaces.Use low-adsorption polypropylene (B1209903) or glass vials for storage and preparation.
Inappropriate solvent for extraction or reconstitution.Ensure the solvent is compatible with both the 15N-TMAO standard and the analytical method. TMAO is soluble in ethanol (B145695), DMSO, and dimethylformamide.[1]
Variability between different lots of the standard Differences in purity or isotopic enrichment.Always verify the certificate of analysis for each new lot. Perform a quick quality control check by comparing the signal intensity of a new lot to a previously validated one.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the solid 15N-labeled TMAO standard? A1: The solid, crystalline form of 15N-labeled TMAO is stable for at least four years when stored at -20°C.[1] Keep the container tightly sealed to prevent moisture absorption.

  • Q2: What is the recommended solvent for preparing stock solutions? A2: The choice of solvent depends on the intended storage duration. For daily use, you can prepare solutions in aqueous buffers like PBS (pH 7.2), but it is recommended to use them within one day.[1] For storage up to four weeks, 1 M hydrochloric acid at -20°C is a suitable option.[2] Stock solutions in pure water can also be stored at -30°C.[3] For organic solvents, ethanol, DMSO, and dimethylformamide (DMF) can be used, with solubility being highest in ethanol (approx. 25 mg/mL).[1]

  • Q3: Can I store my 15N-labeled TMAO standard in an aqueous solution? A3: It is not recommended to store aqueous solutions of TMAO for more than one day, as they are prone to degradation.[1] If you must use an aqueous buffer, prepare it fresh daily.

  • Q4: How many times can I freeze and thaw my stock solution? A4: To ensure the highest stability, it is best to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Stability and Degradation

  • Q5: What are the main degradation pathways for TMAO? A5: TMAO can degrade through thermal decomposition and at pH values below its pKa.[5] In the presence of certain metals like ferrous iron (Fe²⁺), thermal degradation to dimethylamine (DMA) and formaldehyde (B43269) can be accelerated. At acidic pH, it can convert to trimethylamine (TMA).

  • Q6: Is 15N-labeled TMAO sensitive to light? A6: While specific studies on the photodegradation of 15N-TMAO are limited, it is a general best practice to store all chemical standards in amber vials or in the dark to prevent potential photodegradation.

Experimental Use

  • Q7: What should I consider when using 15N-labeled TMAO as an internal standard in mass spectrometry? A7: Ensure that the 15N label is stable and does not undergo back-exchange. 15N is a stable isotope and is not prone to exchange, making it a good choice for an internal standard.[6] It is also crucial to verify that the mass difference between the labeled standard and the unlabeled analyte is sufficient to avoid spectral overlap.

Experimental Protocols

Protocol for Preparing and Storing 15N-Labeled TMAO Stock Solutions

Materials:

  • 15N-labeled TMAO (solid)

  • Solvent of choice (e.g., HPLC-grade water, 1 M HCl, ethanol)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Low-adsorption polypropylene or amber glass vials

Procedure:

  • Allow the solid 15N-labeled TMAO to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of solid 15N-TMAO using a calibrated analytical balance.

  • Quantitatively transfer the solid to a volumetric flask.

  • Add a portion of the chosen solvent to dissolve the solid completely.

  • Bring the solution to the final volume with the solvent and mix thoroughly.

  • For immediate use, the solution can be used directly.

  • For storage, aliquot the stock solution into single-use vials.

  • Store the vials at the recommended temperature based on the solvent used (see table below).

Recommended Storage Conditions for 15N-TMAO Solutions

SolventStorage TemperatureMaximum Recommended Storage Duration
Aqueous Buffer (e.g., PBS, pH 7.2)4°C1 day[1]
Pure Water (MQ)-30°CNot specified, but longer than aqueous buffers[3]
1 M Hydrochloric Acid-20°C4 weeks[2]
Ethanol-20°CNot specified, expected to be stable
Protocol for Stability Testing of 15N-Labeled TMAO Solutions

This protocol can be adapted to evaluate the stability of your prepared standards under your specific experimental conditions.

1. Freeze-Thaw Stability

  • Prepare a quality control (QC) sample of 15N-TMAO in your desired solvent at a known concentration.

  • Analyze an aliquot of the fresh QC sample (T=0) using a validated analytical method (e.g., LC-MS).

  • Freeze the remaining QC sample at your intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

  • Thaw the sample completely at room temperature.

  • Analyze an aliquot of the thawed sample.

  • Repeat the freeze-thaw cycle for a minimum of three cycles, analyzing an aliquot after each thaw.

  • Compare the results to the T=0 sample. A deviation of more than 15% may indicate instability.

2. Short-Term (Benchtop) Stability

  • Prepare a QC sample of 15N-TMAO.

  • Analyze an aliquot of the fresh QC sample (T=0).

  • Leave the QC sample at room temperature for a period that mimics your typical sample preparation time (e.g., 4, 8, or 24 hours).

  • Analyze an aliquot at each time point.

  • Compare the results to the T=0 sample to assess degradation.

3. Long-Term Stability

  • Prepare multiple aliquots of a QC sample of 15N-TMAO.

  • Analyze an aliquot of the fresh QC sample (T=0).

  • Store the remaining aliquots at your intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze an aliquot at predefined time points (e.g., 1 week, 1 month, 3 months, etc.).

  • Compare the results to the T=0 sample to determine the long-term stability.

Visualizations

degradation_pathway TMAO 15N-TMAO TMA 15N-TMA TMAO->TMA  Acidic pH (< 4.66)  Thermal Stress DMA 15N-DMA + Formaldehyde TMAO->DMA  Alkaline pH (~9)  Thermal Stress  + Fe(II)

Caption: Potential degradation pathways of 15N-labeled TMAO.

stability_testing_workflow cluster_prep Standard Preparation cluster_testing Stability Assessment cluster_analysis Data Analysis prep Prepare 15N-TMAO Stock Solution aliq Aliquot into Single-Use Vials prep->aliq t0 Analyze T=0 (Baseline) aliq->t0 ft Freeze-Thaw Cycles t0->ft st Short-Term (Benchtop) t0->st lt Long-Term (Storage Temp) t0->lt analyze Analyze Samples at Defined Time Points ft->analyze st->analyze lt->analyze compare Compare to T=0 (Assess Degradation) analyze->compare

Caption: Workflow for 15N-labeled TMAO stability testing.

References

Validation & Comparative

Validating 15N-TMAO as a Tracer: A Comparative Guide to d9-TMAO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine (B31210) N-oxide (TMAO) has emerged as a significant metabolite in cardiovascular and metabolic disease research. To understand its in vivo kinetics and metabolic fate, stable isotope-labeled tracers are indispensable tools. Deuterated trimethylamine N-oxide (d9-TMAO) has been the tracer of choice in numerous human and animal studies. This guide provides a comprehensive overview of the existing experimental data on d9-TMAO and presents a comparative validation framework for the potential use of 15N-labeled TMAO (15N-TMAO) as an alternative tracer. To date, published studies explicitly validating or utilizing 15N-TMAO as a metabolic tracer in direct comparison to d9-TMAO are not available. Therefore, this guide summarizes the robust data for d9-TMAO and provides a theoretical comparison for 15N-TMAO based on the general principles of stable isotope tracing.

Data Presentation: d9-TMAO Pharmacokinetics in Humans

A key study by Taesuwan et al. (2017) provides valuable pharmacokinetic data on the oral administration of d9-TMAO in healthy young men.[1][2] The findings are summarized in the table below.

ParameterValueReference
Dose 50 mg orally[1][2]
Time to Detection in Plasma As early as 15 minutes[1][2]
Time to Peak Plasma Concentration 1 hour[1][2]
Estimated Turnover Time 5.3 hours[1][2]
24-hour Urinary Excretion ~96% of the administered dose[1][2]
Fecal Excretion Not detected[1][2]
Metabolites Detected d9-TMAO, d9-trimethylamine (in skeletal muscle)[1][2]

Theoretical Comparison: 15N-TMAO vs. d9-TMAO

While experimental data for 15N-TMAO is lacking, a theoretical comparison can be made based on the properties of the isotopes.

Featured9-TMAO (Deuterium Labeled)15N-TMAO (Nitrogen-15 Labeled)
Isotope Effect Potential for kinetic isotope effects due to the significant mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H), which can alter reaction rates.Minimal isotope effect is expected as the relative mass difference between ¹⁴N and ¹⁵N is smaller.
Metabolic Fate Tracing Traces the trimethylamine (TMA) moiety. Can be used to study the conversion of TMAO back to TMA.Traces the nitrogen atom. Can be used to follow the nitrogen's path through various metabolic transformations.
Analytical Detection (Mass Spectrometry) Easily distinguishable from endogenous TMAO due to a +9 Da mass shift.A +1 Da mass shift, which requires high-resolution mass spectrometry to resolve from the natural M+1 isotopologue of unlabeled TMAO.
Background Noise Low natural abundance of deuterium results in low background noise.Higher natural abundance of ¹³C can sometimes interfere with the M+1 peak of the ¹⁵N-labeled compound, requiring careful data analysis.
Cost and Synthesis Generally, deuterated compounds can be more expensive to synthesize.Synthesis costs can vary but may be more favorable for simpler molecules.

Experimental Protocols

Protocol for in vivo d9-TMAO Tracer Study (Based on Taesuwan et al., 2017)
  • Subject Recruitment: Healthy human volunteers are recruited after obtaining informed consent.

  • Tracer Administration: Following an overnight fast, subjects are administered a single oral dose of 50 mg of d9-TMAO dissolved in water.

  • Sample Collection:

    • Blood: Venous blood samples are collected into EDTA-containing tubes at baseline (pre-dose) and at various time points post-dose (e.g., 15, 30, 60, 120, 180, 240, 300, and 360 minutes). Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine: Complete urine collections are performed for 24 hours post-dose. The total volume is recorded, and aliquots are stored at -80°C.

    • Feces: Fecal samples are collected for 24 hours post-dose and stored at -80°C.

  • Sample Preparation:

    • Plasma: Proteins are precipitated by adding a solvent like acetonitrile (B52724) containing an internal standard (e.g., d9-choline). The mixture is vortexed and centrifuged. The supernatant is collected for analysis.

    • Urine and Feces: Samples are homogenized and extracted with a suitable solvent.

  • Analytical Method:

    • LC-MS/MS Analysis: The concentrations of d9-TMAO and other relevant metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Instrumentation: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used.

    • MRM Transitions: Specific parent-to-product ion transitions are monitored for d9-TMAO and endogenous TMAO. For example, for d9-TMAO, the transition could be m/z 85.2 → 66.2.

Mandatory Visualizations

TMAO Metabolic Pathway

TMAO_Metabolism cluster_gut Gut Lumen cluster_liver Liver cluster_circulation Systemic Circulation cluster_excretion Excretion Dietary_Precursors Dietary Precursors (Choline, Carnitine) TMA Trimethylamine (TMA) Dietary_Precursors->TMA Gut Microbiota TMA_liver TMA TMA->TMA_liver Absorption TMAO_liver TMAO TMA_liver->TMAO_liver FMO3 Enzyme TMAO_circ TMAO TMAO_liver->TMAO_circ Release Urine Urine TMAO_circ->Urine Renal Clearance

Caption: The metabolic pathway of TMAO formation and excretion.

Experimental Workflow for a TMAO Tracer Study

Tracer_Workflow start Subject Recruitment & Baseline Sampling administer Oral Administration of Labeled TMAO (d9- or 15N-) start->administer sampling Serial Blood, Urine, & Fecal Collection administer->sampling prep Sample Preparation (Protein Precipitation, Extraction) sampling->prep analysis LC-MS/MS Analysis (Quantification of Labeled & Unlabeled TMAO) prep->analysis data Data Analysis (Pharmacokinetic Modeling) analysis->data end Results & Interpretation data->end

Caption: A generalized workflow for an in vivo TMAO tracer study.

Conclusion

d9-TMAO is a well-validated tracer for studying the pharmacokinetics and metabolic fate of TMAO in humans. The available data demonstrates its rapid absorption, distribution, and efficient renal clearance. While no direct experimental data exists for 15N-TMAO, a theoretical analysis suggests it could be a viable alternative with the potential advantage of minimizing isotope effects. However, its validation would require dedicated studies to establish its pharmacokinetic profile and to develop and validate sensitive analytical methods for its detection, particularly to distinguish it from the naturally occurring M+1 isotopologue of endogenous TMAO. Future research directly comparing the two tracers would be invaluable for the scientific community.

References

Comparative Analysis of 15N vs. 13C-Labeled Trimethylamine N-Oxide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15N- and 13C-labeled trimethylamine (B31210) N-oxide (TMAO), two stable isotope-labeled internal standards crucial for accurate quantification in metabolic research, particularly in studies linking TMAO to cardiovascular and other diseases. This analysis is supported by experimental data and established protocols to aid in the selection of the most appropriate labeled compound for specific research needs.

Introduction to Isotopically Labeled TMAO

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention for its association with an increased risk of adverse cardiovascular events. Accurate measurement of TMAO in biological matrices like plasma and urine is paramount for clinical and research applications. Stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TMAO quantification, relying on isotopically labeled internal standards to correct for matrix effects and variations in sample processing. While deuterium-labeled TMAO (d9-TMAO) is commonly used, 15N and 13C-labeled TMAO offer potential advantages due to their chemical properties.

Performance Comparison: 15N-TMAO vs. 13C-TMAO

Theoretical Advantages and Disadvantages:

Feature15N-Labeled TMAO13C-Labeled TMAORationale & Supporting Evidence
Natural Abundance Lower natural abundance of 15N (0.37%) results in a lower background signal, potentially leading to higher sensitivity and a clearer baseline in mass spectrometry analysis.Higher natural abundance of 13C (1.1%) may contribute to a slightly more complex background spectrum compared to 15N.The low natural abundance of 15N is a known advantage in mass spectrometry, minimizing background interference and enhancing the signal-to-noise ratio.
Mass Shift Provides a smaller mass shift per atom compared to 13C. To achieve a significant mass difference from the native analyte and avoid isotopic crosstalk, labeling with multiple 15N atoms may be necessary, which is not possible for TMAO's single nitrogen atom.Offers a larger mass shift per atom. Labeling the three methyl carbons with 13C (13C3-TMAO) provides a +3 Da shift, which is generally sufficient to move it out of the isotopic envelope of the unlabeled analyte.A mass difference of at least 3-4 Da from the analyte is ideal to minimize mass spectrometric cross-talk.
Chemical Stability & Synthesis The 15N isotope is stable and does not typically exchange with other atoms during metabolic processes. The synthesis of 15N-labeled compounds can be complex depending on the position of the label.The 13C isotope is also highly stable. The synthesis of 13C-labeled compounds can be synthetically challenging and expensive.Both 15N and 13C are stable, non-radioactive isotopes that are non-toxic to biological systems, making them suitable for in vivo metabolic tracing studies.[1]
Metabolic Fate Less likely to be metabolically altered in a way that would change its mass, as the nitrogen atom is central to the TMAO structure.While the carbon atoms in the methyl groups are generally stable, there is a theoretical possibility of enzymatic reactions involving these groups, although this is unlikely for TMAO's core structure under typical biological conditions.Studies on the metabolic fate of d9-TMAO show it is largely excreted unchanged, suggesting the core TMAO structure is metabolically stable.[2][3]

Quantitative Data from Representative LC-MS/MS Methods:

The following table summarizes typical performance characteristics from published LC-MS/MS methods utilizing isotopically labeled TMAO (predominantly d9-TMAO, as specific data for 15N and 13C-TMAO is less common but performance is expected to be similar or better).

ParameterTypical Performance ValueReference
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL[4][5]
Upper Limit of Quantification (ULOQ) >200 µM - 5,000 ng/mL[4][5]
Intra-day Precision (%CV) < 6.4% - 7.15%[4][5]
Inter-day Precision (%CV) < 9.9%[4]
Accuracy 96.36% - 111.43%[5]
Recovery 98.9% - 105.8%

Experimental Protocols

Protocol for Quantification of TMAO in Human Plasma using LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[4][5]

1. Materials and Reagents:

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the working internal standard solution (e.g., 500 ng/mL of 13C3-TMAO in water).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile in water.

  • Transfer the final mixture to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity LC system or equivalent.

  • Column: Gemini-NX C18 column (100 × 3 mm, 3 μm) or equivalent.

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6490 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions (example for 13C3-TMAO):

    • Unlabeled TMAO: 76.2 → 58.2

    • 13C3-TMAO (IS): 79.2 → 61.2 (hypothetical, to be optimized)

4. Data Analysis:

  • Quantify TMAO concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Signaling Pathways and Experimental Workflows

TMAO-Induced Pro-inflammatory Signaling in Atherosclerosis

TMAO contributes to the pathogenesis of atherosclerosis by promoting vascular inflammation. It activates several key signaling pathways in endothelial cells and macrophages, leading to the expression of pro-inflammatory cytokines and adhesion molecules.[2][6]

TMAO_Signaling cluster_Cell Endothelial Cell / Macrophage TMAO TMAO MAPK MAPK (p38, ERK, JNK) TMAO->MAPK NFkB NF-κB TMAO->NFkB NLRP3 NLRP3 Inflammasome TMAO->NLRP3 MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Adhesion Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion NLRP3->Cytokines Atherosclerosis Atherosclerosis Progression Cytokines->Atherosclerosis Adhesion->Atherosclerosis

Caption: TMAO activates MAPK, NF-κB, and NLRP3 inflammasome pathways, promoting atherosclerosis.

Experimental Workflow for TMAO Quantification in Plasma

The following diagram illustrates a typical workflow for the quantification of TMAO in plasma samples from a clinical study.

TMAO_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Patient Patient Cohort Blood Blood Sample Collection Patient->Blood Plasma Plasma Isolation (Centrifugation) Blood->Plasma Spike Spike with 15N/13C-TMAO IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Processing (Peak Integration) MS->Data Concentration TMAO Concentration Calculation Data->Concentration Curve Calibration Curve Curve->Concentration

Caption: Workflow for TMAO quantification from plasma collection to LC-MS/MS analysis.

Conclusion

Both 15N- and 13C-labeled TMAO are superior to deuterium-labeled counterparts for use as internal standards in LC-MS/MS-based quantification due to their reduced potential for chromatographic shifts. The choice between 15N and 13C may depend on several factors:

  • For highest sensitivity: 15N-TMAO may offer an advantage due to the lower natural abundance of 15N, resulting in a cleaner background.

  • For a significant mass shift: 13C3-TMAO provides a +3 Da shift, which is robust for avoiding isotopic overlap.

Ultimately, the selection should be guided by the specific requirements of the assay, commercial availability, and cost. The provided experimental protocol and workflow diagrams offer a foundation for researchers to develop and implement reliable methods for TMAO quantification, contributing to a better understanding of its role in human health and disease.

References

A Cross-Validation Guide: Comparing LC-MS/MS and NMR for ¹⁵N-TMAO Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of clinical research and drug development, the accurate quantification of metabolites is paramount. Trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-derived metabolite, has garnered significant attention as a biomarker for cardiovascular disease.[1][2][3] Stable isotope-labeled variants like ¹⁵N-TMAO are invaluable tools in metabolic studies to trace its formation and clearance. For researchers designing such studies, selecting the appropriate analytical platform is a critical decision.

This guide provides an objective comparison of two powerful techniques for the quantification of ¹⁵N-TMAO: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of their quantitative performance, detailed experimental protocols, and a discussion of their respective strengths and weaknesses in this application.

Quantitative Performance: A Head-to-Head Comparison

The choice between LC-MS/MS and NMR often involves a trade-off between sensitivity and other analytical figures of merit. LC-MS/MS is renowned for its exceptional sensitivity, while NMR is prized for its high reproducibility and simpler sample preparation.[4] A direct comparison of TMAO measurements between NMR and MS-based assays has shown excellent correlation, with an R² value of 0.98, demonstrating the viability of both techniques for reliable quantification.[1][5][6]

Below is a summary of typical performance characteristics for each method, compiled from validated assays for TMAO.

Performance MetricLC-MS/MSNMR Spectroscopy
Lower Limit of Quantification (LLOQ) 0.05 µM - 0.25 µM[7][8]3.3 µM[1][5]
Linearity Range ~0.05 µM to >200 µM[7]3.3 µM to 3000 µM[1][5]
Intra-day Precision (%CV) < 6.4% - 10.9%[7][8]4.3% - 14.5%[1][5]
Inter-day Precision (%CV) < 9.9% - 9.6%[7][8]4.3% - 14.5% (within-lab)[1][5]
Accuracy (% Recovery/Bias) 97.3% - 101.6%[7]Not explicitly reported, but high correlation (R²=0.98) with MS implies good accuracy.[1]
Sample Preparation Protein Precipitation, Extraction[2][7]Minimal (pH buffering)[1][5]
Reproducibility Average to High[4]Very High[4]

Visualizing the Methodologies

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows and the logic behind cross-validation.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add ¹⁵N-TMAO-d₉ Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC/Reversed-Phase LC Separation Supernatant->LC ESI Electrospray Ionization (ESI+) LC->ESI MSMS Tandem MS Detection (MRM Mode) ESI->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Serum Sample Buffer Add pH Buffer & D₂O Sample->Buffer NMR_Tube Transfer to NMR Tube Buffer->NMR_Tube Acquire ¹H NMR Acquisition (with water suppression) NMR_Tube->Acquire Process Spectral Processing (Phasing, Baseline Correction) Acquire->Process Deconvolve Peak Deconvolution & Integration Process->Deconvolve Quant Quantification vs. Reference Deconvolve->Quant CrossValidation_Logic cluster_lcms LC-MS/MS Method cluster_nmr NMR Method Sample Study Samples (containing ¹⁵N-TMAO) Split Aliquot Samples Sample->Split LCMS_Quant Quantification via LC-MS/MS Split->LCMS_Quant aliquot 1 NMR_Quant Quantification via NMR Split->NMR_Quant aliquot 2 Result_A Result Set A (High Sensitivity) LCMS_Quant->Result_A Compare Statistical Comparison (e.g., Correlation, Bland-Altman) Result_A->Compare Result_B Result Set B (High Reproducibility) NMR_Quant->Result_B Result_B->Compare Validation Methods Mutually Validated Compare->Validation

References

A Comparative Analysis of 15N-TMAO and 15N-Choline Metabolic Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic kinetics of 15N-labeled trimethylamine (B31210) N-oxide (15N-TMAO) and 15N-labeled choline (B1196258). Understanding the distinct metabolic fates of circulating TMAO versus its precursor, choline, is crucial for research into the roles of these compounds in cardiovascular disease, metabolic disorders, and neurological conditions. This document summarizes key experimental data, outlines methodologies, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

The metabolism of choline to trimethylamine N-oxide (TMAO) is a multi-step process involving both the gut microbiota and host enzymes. Choline is first metabolized by gut bacteria to produce trimethylamine (TMA), which is then absorbed into the bloodstream and oxidized in the liver to TMAO.[1][2][3] Direct administration of TMAO results in its rapid absorption and excretion, largely unchanged. In contrast, the conversion of choline to TMAO is dependent on the composition and activity of the gut microbiota, leading to more variable and delayed TMAO production. This guide presents a comparative analysis based on studies using isotopically labeled choline and TMAO to trace their metabolic journeys.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of deuterated (d9)-choline and d9-TMAO from oral tracer studies in mice. These deuterated isotopes serve as a strong proxy for the metabolic kinetics of 15N-labeled counterparts, as the primary difference is the isotopic label, not the molecule's biological activity.

Table 1: Plasma Kinetics of d9-Choline and its Metabolites after Oral Administration of d9-Choline

Time Pointd9-Choline (µM)d9-TMA (µM)d9-TMAO (µM)
0h 000
0.5h ~18~0.1~0.2
1h ~25~0.2~0.5
2h ~20~0.3~1.0
4h ~10~0.4~2.5
6h ~5~0.3~3.0
8h ~2~0.2~2.8
24h <1<0.1~1.0

Data adapted from studies investigating the metabolic fate of orally administered d9-choline.[4]

Table 2: Plasma Kinetics of d9-TMAO after Oral Administration of d9-TMAO

Time Pointd9-TMAO (µM)
0h 0
0.25h >50
0.5h ~120
1h ~100
2h ~60
4h ~30
6h ~20
8h ~15
24h ~5

Data adapted from studies investigating the metabolic fate of orally administered d9-TMAO.

Metabolic Pathways and Experimental Workflow

The metabolic journey of choline to TMAO and the direct absorption of TMAO are distinct processes. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.

cluster_gut Gut Lumen cluster_liver Liver Dietary Choline Dietary Choline TMA TMA Dietary Choline->TMA cutC/D enzyme TMA_circ TMA (circulation) TMA->TMA_circ Absorption Gut Microbiota Gut Microbiota FMO3 FMO3 TMAO TMAO Systemic Circulation Systemic Circulation TMAO->Systemic Circulation TMA_circ->TMAO Oxidation

Caption: Metabolic pathway of dietary choline to TMAO.

Oral Administration\n(15N-TMAO or 15N-Choline) Oral Administration (15N-TMAO or 15N-Choline) Serial Blood Sampling Serial Blood Sampling Oral Administration\n(15N-TMAO or 15N-Choline)->Serial Blood Sampling Plasma Isolation Plasma Isolation Serial Blood Sampling->Plasma Isolation Metabolite Extraction Metabolite Extraction Plasma Isolation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Quantification of\n15N-labeled metabolites Quantification of 15N-labeled metabolites LC-MS/MS Analysis->Quantification of\n15N-labeled metabolites Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification of\n15N-labeled metabolites->Pharmacokinetic Modeling

References

Navigating In Vivo FMO3 Enzyme Activity: A Comparative Guide to Phenotyping Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing the in vivo activity of the flavin-containing monooxygenase 3 (FMO3) enzyme is critical for understanding drug metabolism, xenobiotic disposition, and the pathophysiology of metabolic disorders such as trimethylaminuria. This guide provides a comprehensive comparison of available in vivo probes for FMO3 phenotyping, with a focus on the validation of ¹⁵N-trimethylamine N-oxide (¹⁵N-TMAO) and its alternatives, supported by experimental data and detailed protocols.

FMO3 is a key enzyme in the metabolism of a wide range of nitrogen- and sulfur-containing compounds. Its activity can vary significantly between individuals due to genetic polymorphisms and other factors, influencing drug efficacy and toxicity. Therefore, reliable in vivo probes are essential for personalized medicine and drug development.

The Rise of Stable Isotope Probes: ¹⁵N-TMAO and Deuterated Analogs

Stable isotope-labeled compounds offer a powerful tool for tracing metabolic pathways in vivo without the risks associated with radioactive isotopes. The use of ¹⁵N-TMAO or deuterated (d9)-TMAO as a direct probe of FMO3 activity is a promising approach. By administering a known amount of the labeled compound and measuring its pharmacokinetic profile, researchers can gain insights into FMO3 function.

A key advantage of using a labeled form of the FMO3 product, TMAO, is that it allows for the assessment of the metabolic fate and clearance of this important metabolite, which has been linked to cardiovascular disease.

Experimental Protocol: In Vivo Assessment using Deuterated TMAO (d9-TMAO) in Humans

This protocol is based on studies investigating the metabolic fate of orally consumed d9-TMAO.

  • Subject Preparation: Healthy volunteers are typically required to fast overnight.

  • Probe Administration: A single oral dose of 50 mg of d9-TMAO is administered.

  • Sample Collection:

    • Blood samples are collected at baseline (pre-dose) and at various time points post-dose (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes) to determine the plasma concentration of d9-TMAO.

    • Urine is collected over a 24-hour period to measure the excretion of d9-TMAO and its metabolites.

  • Sample Analysis: Plasma and urine samples are analyzed using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC/MS/MS) to quantify the concentrations of d9-TMAO and its potential metabolites.

  • Data Analysis: Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and urinary excretion rate are calculated to assess the in vivo handling of TMAO.

Performance Data

Studies have shown that orally administered d9-TMAO is rapidly absorbed, with detectable levels in plasma as early as 15 minutes post-dose. A significant portion of the administered dose is excreted unchanged in the urine within 24 hours, indicating that it is a stable metabolite. The rate of clearance can be indicative of renal function, a crucial factor in overall TMAO levels. Genetic variants of FMO3 have also been shown to influence the handling of d9-TMAO.

Alternative In Vivo Probes for FMO3 Phenotyping

Several other compounds have been investigated as potential in vivo probes for FMO3 activity. These alternatives typically involve the administration of a precursor or a drug known to be metabolized by FMO3, followed by the measurement of the parent compound and its FMO3-derived metabolite.

Deuterated Choline (B1196258) Challenge Test

This test assesses the entire pathway from dietary precursor to the final FMO3-mediated product.

Experimental Protocol:

  • Subject Preparation: Subjects adhere to a controlled diet for a specified period before the test and fast overnight.

  • Probe Administration: An oral dose of deuterated choline (e.g., d9-choline) is administered.

  • Sample Collection: Urine and/or blood samples are collected at baseline and at timed intervals over 24 hours.

  • Sample Analysis: Samples are analyzed by LC/MS/MS to measure the ratio of deuterated trimethylamine (B31210) (d9-TMA) to deuterated trimethylamine N-oxide (d9-TMAO).

  • Data Analysis: The ratio of d9-TMA/d9-TMAO provides an index of FMO3 metabolic capacity. A higher ratio suggests lower FMO3 activity.

Ranitidine (B14927) N-Oxidation Test

Ranitidine, a histamine (B1213489) H2-receptor antagonist, is partially metabolized by FMO3 to ranitidine N-oxide.

Experimental Protocol:

  • Subject Preparation: No specific dietary restrictions are typically required.

  • Probe Administration: A standard oral dose of ranitidine is administered.

  • Sample Collection: A complete 8-hour urine collection is performed.

  • Sample Analysis: The concentrations of ranitidine and ranitidine N-oxide in the urine are measured, usually by high-performance liquid chromatography (HPLC).

  • Data Analysis: The molar ratio of ranitidine to ranitidine N-oxide is calculated. A higher ratio is indicative of lower FMO3 activity.

Benzydamine (B159093) N-Oxidation

Benzydamine, a non-steroidal anti-inflammatory drug, is primarily metabolized by FMO3 to benzydamine N-oxide.

Experimental Protocol (Proposed In Vivo):

While extensively studied in vitro, a standardized in vivo protocol is less established. However, based on its pharmacokinetic profile, a potential protocol would involve:

  • Probe Administration: A single oral dose of benzydamine.

  • Sample Collection: Timed plasma and/or urine samples.

  • Sample Analysis: Measurement of benzydamine and benzydamine N-oxide concentrations by HPLC or LC/MS/MS.

  • Data Analysis: Calculation of the metabolic ratio of benzydamine N-oxide to benzydamine in plasma or urine.

Comparative Analysis of FMO3 Phenotyping Probes

ProbePrincipleAdvantagesDisadvantages
¹⁵N-TMAO / d9-TMAO Direct measurement of the metabolic fate of the FMO3 product.Directly assesses TMAO clearance, high specificity, and sensitivity with LC/MS/MS.Does not measure the conversion of TMA to TMAO directly. Availability of the labeled compound may be limited.
Deuterated Choline Measures the entire pathway from precursor to FMO3-mediated product.Provides a comprehensive assessment of the metabolic pathway.Results can be influenced by gut microbiome activity (TMA production) in addition to FMO3 activity.
Ranitidine Measures the N-oxidation of a drug substrate.Non-invasive (urine collection), and the drug is readily available.Metabolism is not exclusively by FMO3; other enzymes may contribute. The analytical method may be less sensitive than LC/MS/MS.
Benzydamine Measures the N-oxidation of a drug substrate.In vitro studies suggest high specificity for FMO3.A standardized in vivo protocol is not well-established. Potential for inter-individual variability in absorption and distribution.

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the metabolic pathways and experimental workflows.

FMO3_Metabolic_Pathway cluster_gut Gut Lumen cluster_host Host Dietary Choline Dietary Choline Gut Microbiota Gut Microbiota Dietary Choline->Gut Microbiota Metabolism TMA TMA Gut Microbiota->TMA Liver Liver TMA->Liver Absorption TMAO TMAO Liver->TMAO FMO3 Oxidation Urine Urine TMAO->Urine Excretion Labeled_Probe_Workflow Administer Labeled Probe\n(e.g., 15N-TMAO, d9-Choline) Administer Labeled Probe (e.g., 15N-TMAO, d9-Choline) Collect Biological Samples\n(Blood, Urine) Collect Biological Samples (Blood, Urine) Administer Labeled Probe\n(e.g., 15N-TMAO, d9-Choline)->Collect Biological Samples\n(Blood, Urine) Analyze Samples by LC/MS/MS Analyze Samples by LC/MS/MS Collect Biological Samples\n(Blood, Urine)->Analyze Samples by LC/MS/MS Quantify Labeled Analytes Quantify Labeled Analytes Analyze Samples by LC/MS/MS->Quantify Labeled Analytes Calculate Metabolic Ratio / Pharmacokinetic Parameters Calculate Metabolic Ratio / Pharmacokinetic Parameters Quantify Labeled Analytes->Calculate Metabolic Ratio / Pharmacokinetic Parameters

A Comparative Analysis of 15N-TMAO Metabolism Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of trimethylamine (B31210) N-oxide (TMAO) is crucial for elucidating its role in cardiovascular and metabolic diseases. This guide provides a comparative overview of 15N-labeled TMAO (15N-TMAO) metabolism in common animal models, supported by experimental data and detailed protocols to aid in study design and interpretation.

The metabolism of dietary precursors like choline (B1196258) and L-carnitine by the gut microbiota leads to the formation of trimethylamine (TMA), which is subsequently oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to TMAO.[1][2][3][4] Elevated TMAO levels have been linked to an increased risk of cardiovascular diseases.[3][5] To trace the metabolic journey of TMAO, stable isotope-labeled molecules such as 15N-TMAO are invaluable tools. This guide focuses on the comparative metabolism of 15N-TMAO in different animal models, providing insights into interspecies variations.

Quantitative Comparison of TMAO Metabolism

While direct comparative studies utilizing 15N-TMAO across multiple species are limited, existing data on TMA and TMAO levels, along with FMO enzyme expression, reveal significant interspecies differences. The following table summarizes key metabolic parameters in mice, rats, and guinea pigs.

ParameterMouseRatGuinea PigReference
Plasma TMAO Concentration Similar to rat and guinea pigSimilar to mouse and guinea pigSimilar to mouse and rat[6]
Plasma TMA Concentration Significantly higher than rat and guinea pigLower than mouseLower than mouse[6]
Liver TMAO Concentration Lowest among the three species13-fold higher than mouse-[7]
Liver TMA Concentration 3.5-fold higher than rat, 2.5-fold higher than guinea pigLower than mouseLower than mouse[7]
Dominant Hepatic FMO Isoform FMO5FMO3Low FMO expression[6][8]
Renal TMAO/TMA Ratio Lower than guinea pig in cortexLower than guinea pig in cortexHighest among the three species in the cortex[7]
TMA Half-life (intravenous) -2.03-2.48 hours-[9]
Oral Bioavailability of TMA -~81%-[9]

This table is a synthesis of data from multiple sources and may not represent head-to-head comparisons under identical experimental conditions.

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results in metabolic studies. Below are representative protocols for 15N-TMAO administration and analysis.

15N-TMAO Administration

This protocol is a generalized procedure and should be adapted based on the specific animal model and research question.

Materials:

  • 15N-TMAO (stable isotope-labeled)

  • Sterile saline or water for injection

  • Gavage needles (for oral administration)

  • Syringes and needles (for intravenous or intraperitoneal injection)

  • Animal balance

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.

  • Dose Preparation: Prepare a stock solution of 15N-TMAO in sterile saline or water. The final concentration should be calculated to deliver the desired dose based on the average body weight of the animals. A typical oral dose might range from 10-50 mg/kg.

  • Administration:

    • Oral Gavage: Administer the prepared 15N-TMAO solution directly into the stomach using a gavage needle.

    • Intravenous/Intraperitoneal Injection: For pharmacokinetic studies determining clearance rates, administer the 15N-TMAO solution via tail vein or intraperitoneal injection.

  • Sample Collection: Collect blood, urine, and feces at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes) post-administration. For terminal studies, tissues such as the liver, kidney, and muscle can be collected.

  • Sample Processing: Process blood to obtain plasma or serum. Store all samples at -80°C until analysis.

Quantification of 15N-TMA and 15N-TMAO by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of 15N-labeled and unlabeled TMA and TMAO.

Materials:

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Internal standards (e.g., d9-TMAO, d9-TMA)

  • 15N-TMAO and 15N-TMA standards for calibration curve

  • Biological samples (plasma, urine, tissue homogenates)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or tissue homogenate, add 150 µL of ACN containing the internal standards (e.g., d9-TMAO and d9-TMA).[10]

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-30 minutes at 4°C.[10]

    • Transfer the supernatant to a new tube for analysis.

  • Chromatographic Separation:

    • Use a HILIC or C18 column for separation.

    • Employ a gradient elution with mobile phases such as water and acetonitrile, both containing a small percentage of formic acid and ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 15N-TMAO, 15N-TMA, unlabeled TMAO, unlabeled TMA, and the internal standards.

    • Example Transitions (to be optimized for the specific instrument):

      • 15N-TMAO: m/z 77 → 59

      • 15N-TMA: m/z 61 → 45

      • TMAO: m/z 76 → 58

      • TMA: m/z 60 → 44

      • d9-TMAO: m/z 85 → 66

      • d9-TMA: m/z 69 → 49

  • Quantification:

    • Generate a calibration curve using known concentrations of 15N-TMAO and 15N-TMA standards.

    • Calculate the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizing Metabolic Pathways and Workflows

To better illustrate the processes involved in 15N-TMAO metabolism studies, the following diagrams were generated using Graphviz.

TMAO_Metabolism cluster_gut Gut Lumen cluster_circulation Circulation cluster_liver Liver cluster_excretion Excretion Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism 15N-TMA 15N-TMA Gut Microbiota->15N-TMA Conversion Absorbed 15N-TMA Absorbed 15N-TMA 15N-TMA->Absorbed 15N-TMA Absorption FMO3 FMO3 Absorbed 15N-TMA->FMO3 Transport 15N-TMAO_circ Circulating 15N-TMAO Kidney Kidney 15N-TMAO_circ->Kidney 15N-TMAO_liver 15N-TMAO FMO3->15N-TMAO_liver Oxidation 15N-TMAO_liver->15N-TMAO_circ Urine Urine Kidney->Urine Filtration

Caption: Metabolic pathway of 15N-TMAO formation and excretion.

Experimental_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization 15N-TMAO Administration 15N-TMAO Administration Animal Acclimatization->15N-TMAO Administration Sample Collection Biological Sample Collection (Blood, Urine, Tissues) 15N-TMAO Administration->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Results Results Data Analysis->Results

Caption: Experimental workflow for a 15N-TMAO metabolism study.

References

Confirming the Microbial Origin of Trimethylamine (TMA) Using 15N-Labeled Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the microbial origin of trimethylamine (B31210) (TMA), a key gut microbiota-derived metabolite implicated in various health conditions. We focus on the use of 15N-labeled precursors, offering detailed experimental protocols, comparative data, and a look at alternative approaches.

Introduction

Trimethylamine (TMA) is a volatile tertiary amine produced by the gut microbiota from dietary precursors such as choline (B1196258) and L-carnitine (B1674952).[1][2][3][4] Once absorbed, TMA is oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to the development of cardiovascular diseases.[3][4] Establishing the microbial origin of TMA is crucial for understanding its role in health and disease and for developing therapeutic strategies to modulate its production. The use of stable isotope-labeled precursors, such as 15N-choline, provides a definitive method for tracing the metabolic pathway from dietary nutrient to microbially-produced TMA.

Principle of 15N-Labeled Precursor Studies

The core principle of this method is the introduction of a stable, non-radioactive isotope (¹⁵N) into a TMA precursor molecule (e.g., choline). When gut microbes metabolize this labeled precursor, the ¹⁵N atom is incorporated into the resulting TMA molecule. The detection of ¹⁵N-TMA in a biological system (e.g., in vitro fermentation culture, animal model, or human study) following the administration of a ¹⁵N-labeled precursor serves as direct evidence of microbial conversion. This approach allows for the unambiguous differentiation between TMA produced by the host and that generated by the gut microbiota.

Experimental Methodology: In Vitro Fecal Fermentation

This section details a typical protocol for confirming the microbial production of TMA from ¹⁵N-choline using an in vitro batch fermentation model with human fecal samples.

Materials
  • ¹⁵N-labeled choline chloride

  • Phosphate-buffered saline (PBS), anaerobic

  • Fresh human fecal sample

  • Anaerobic chamber or gas pack system

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Internal standard (e.g., d9-TMA)

  • Solvents for LC-MS/MS analysis (e.g., acetonitrile, formic acid)

Protocol
  • Fecal Slurry Preparation:

    • Within 2 hours of collection, transfer a fresh fecal sample into an anaerobic chamber.

    • Homogenize the fecal sample in anaerobic PBS to create a 10% (w/v) fecal slurry.

    • Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter. The supernatant will be used as the microbial inoculum.

  • Incubation:

    • In the anaerobic chamber, dispense the fecal inoculum into sterile tubes.

    • Add ¹⁵N-labeled choline chloride to a final concentration of 100 µM.

    • Include a control group with no added ¹⁵N-choline.

    • Incubate the tubes at 37°C for a time course (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Preparation for LC-MS/MS:

    • At each time point, remove an aliquot of the fermentation culture.

    • Stop the microbial activity by adding a quenching solution (e.g., ice-cold methanol) and centrifuging at high speed (e.g., 14,000 x g for 10 minutes) to pellet the bacterial cells.

    • Collect the supernatant.

    • Add an internal standard (e.g., d9-TMA) to the supernatant to control for variations in sample processing and instrument response.

    • Further process the sample as required for your specific LC-MS/MS method (e.g., protein precipitation, derivatization).

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a validated LC-MS/MS method capable of separating and detecting both unlabeled TMA and ¹⁵N-TMA.

    • Use multiple reaction monitoring (MRM) to specifically detect the parent and daughter ions for both analytes.

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data from an in vitro fecal fermentation experiment designed to track the conversion of ¹⁵N-choline to ¹⁵N-TMA over 24 hours.

Time Point (hours)¹⁵N-Choline Concentration (µM)¹⁵N-TMA Concentration (µM)
0100.00.0
475.224.8
848.951.1
1222.177.9
241.598.5

Table 1: Hypothetical time-course of ¹⁵N-choline conversion to ¹⁵N-TMA in an in vitro human fecal fermentation model. The data clearly demonstrates the time-dependent consumption of the labeled precursor and the corresponding appearance of the labeled microbial metabolite.

Comparison with Alternative Methods

While stable isotope labeling is a powerful tool, other methods can also be employed to investigate the microbial origin of TMA.

MethodPrincipleAdvantagesDisadvantages
15N-Labeled Precursors Tracing the incorporation of a stable isotope from a precursor into TMA.High specificity and sensitivity; provides direct evidence of microbial conversion.Requires specialized labeled compounds and sophisticated analytical equipment (LC-MS/MS).
Germ-Free vs. Conventional Animal Models Comparing TMA levels in animals with and without a gut microbiota.Provides in vivo evidence of the role of the microbiota.Animal physiology may not fully recapitulate human metabolism; technically demanding and expensive.
Antibiotic Treatment Studies Measuring TMA levels before and after antibiotic administration to suppress the gut microbiota.Can be conducted in human subjects.Antibiotics can have off-target effects; incomplete suppression of the microbiota is possible.
In Vitro Fermentation with Microbial Inhibitors Using specific inhibitors of microbial TMA production in in vitro models.Allows for mechanistic studies of TMA formation.Inhibitors may have off-target effects; in vitro conditions may not reflect the in vivo environment.
Genetic Analysis of Microbiota Correlating the presence of TMA-producing genes (e.g., cutC) in the gut microbiome with TMA levels.Provides information on the genetic potential for TMA production.Does not directly measure TMA production; gene presence does not always equate to gene expression and activity.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the microbial TMA synthesis pathway and the experimental workflow for a ¹⁵N-labeled precursor study.

TMA_Synthesis_Pathway cluster_diet Dietary Precursors cluster_microbiota Gut Microbiota Metabolism cluster_host Host Metabolism Choline Choline CutC cutC/D gene cluster (Choline TMA-lyase) Choline->CutC Anaerobic Carnitine L-Carnitine CntAB cntA/B genes (Carnitine monooxygenase) Carnitine->CntAB Aerobic Bbu bbu gene cluster Carnitine->Bbu Anaerobic TMA Trimethylamine (TMA) CutC->TMA CntAB->TMA Bbu->TMA Liver Liver (FMO3) TMA->Liver Absorption TMAO Trimethylamine-N-oxide (TMAO) Liver->TMAO

Microbial Trimethylamine (TMA) Synthesis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_incubation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample 1. Collect Fresh Fecal Sample Fecal_Slurry 2. Prepare Fecal Slurry (Inoculum) Fecal_Sample->Fecal_Slurry Incubation 4. Anaerobic Incubation of Inoculum with 15N-Precursor Fecal_Slurry->Incubation Labeled_Precursor 3. Prepare 15N-Labeled Precursor (e.g., 15N-Choline) Labeled_Precursor->Incubation Time_Points 5. Collect Samples at Different Time Points Incubation->Time_Points Sample_Prep 6. Sample Preparation (Quenching, Centrifugation, Internal Standard) Time_Points->Sample_Prep LCMS 7. LC-MS/MS Analysis Sample_Prep->LCMS Quantification 8. Quantify 15N-TMA and 15N-Precursor LCMS->Quantification

Experimental Workflow for 15N-Labeled Precursor Study.

Conclusion

The use of 15N-labeled precursors is a robust and highly specific method for confirming the microbial origin of TMA. It provides unequivocal evidence of the conversion of dietary compounds into TMA by the gut microbiota. While alternative methods exist and can provide valuable insights, stable isotope tracing remains the gold standard for elucidating the metabolic contributions of the gut microbiome to TMA production. This guide provides a framework for researchers to design and interpret experiments aimed at understanding the intricate interplay between diet, the gut microbiota, and host metabolism in the context of TMA and TMAO biology.

References

Validating the Use of ¹⁵N-TMAO in Human Nutritional Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine (B31210) N-oxide (TMAO) has emerged as a significant biomarker linked to cardiovascular disease and other metabolic disorders. Understanding its metabolic fate in humans is crucial for developing targeted nutritional and therapeutic interventions. Stable isotope labeling, particularly with heavy isotopes like Nitrogen-15 (¹⁵N), offers a powerful tool to trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of dietary TMAO. This guide provides an objective comparison of ¹⁵N-labeled TMAO (¹⁵N-TMAO) with other isotopic tracers, supported by experimental data and detailed protocols, to validate its use in human nutritional studies. While much of the foundational human research has been conducted with deuterium-labeled TMAO (d9-TMAO), the principles and methodologies are directly transferable and equally valid for ¹⁵N-TMAO.

Comparison of Isotopic Tracers for TMAO Studies

The use of stable isotopes to label TMAO allows researchers to distinguish administered TMAO from the endogenous pool. The choice of isotope can influence the cost of synthesis, the ease of detection, and the potential for isotopic effects.

Feature¹⁵N-TMAOd9-TMAO (Deuterium-labeled)¹³C-TMAO (Carbon-13-labeled)
Natural Abundance of Isotope ~0.37%~0.015%~1.1%
Mass Shift from Unlabeled TMAO +1+9+3 (for three ¹³C atoms)
Potential for Isotopic Effects MinimalPossible, due to the larger relative mass difference between ¹H and ²H.Minimal
Ease of Synthesis Moderately complexRelatively straightforwardComplex and can be costly
Analytical Detection Method LC-MS/MSLC-MS/MS, NMRLC-MS/MS, NMR
Reported Use in Human Studies Less common in published literatureWidely used and validated[1][2]Less common in published literature

Key takeaway: While d9-TMAO is more prevalent in the current literature, ¹⁵N-TMAO presents a valid and potentially advantageous alternative due to a lower risk of kinetic isotope effects. The analytical methods are directly comparable.

Experimental Data from Human Studies Using Isotope-Labeled TMAO

The following table summarizes key quantitative findings from a human nutritional study that utilized d9-TMAO. These results provide a benchmark for what can be expected in a study using ¹⁵N-TMAO.

ParameterFindingReference Study
Tracer Dose 50 mg of d9-TMAOTaesuwan et al. (2017)[1][2]
Time to Peak Plasma Concentration ~1 hourTaesuwan et al. (2017)[1][2]
Plasma Detection Time As early as 15 minutes post-ingestionTaesuwan et al. (2017)[1][2]
Estimated Plasma Turnover Time 5.3 hoursTaesuwan et al. (2017)[1][2]
Urinary Excretion (at 24 hours) ~96% of the administered doseTaesuwan et al. (2017)[1][2]
Fecal Excretion No detectable labeled TMAOTaesuwan et al. (2017)[1][2]
Tissue Distribution Labeled TMAO and TMA detected in skeletal muscleTaesuwan et al. (2017)[1][2]

These findings demonstrate that orally consumed TMAO is almost completely absorbed and rapidly cleared from the circulation, primarily via urinary excretion.[1][2]

Experimental Protocols

Protocol for a Human ¹⁵N-TMAO Administration Study

This protocol is adapted from established studies using d9-TMAO and is directly applicable for ¹⁵N-TMAO.

a. Participant Recruitment:

  • Recruit healthy adult volunteers.

  • Screen for any underlying health conditions, particularly renal impairment, which could affect TMAO clearance.

  • Obtain informed consent.

b. Study Design:

  • A crossover study design is recommended to minimize inter-individual variability.

  • Participants should follow a controlled diet low in natural TMAO sources (e.g., fish and seafood) for a washout period before each study arm.

c. Tracer Administration:

  • Administer a single oral dose of ¹⁵N-TMAO (e.g., 50 mg) dissolved in a palatable liquid.

d. Sample Collection:

  • Collect baseline (pre-dose) blood and urine samples.

  • Collect serial blood samples at regular intervals (e.g., 15, 30, 60, 120, 240, 360 minutes) post-administration to capture the pharmacokinetic profile.

  • Collect all urine produced for 24 hours post-administration.

  • Optional: Collect fecal samples to confirm the lack of fecal excretion.

  • Optional: For more detailed distribution studies, tissue biopsies (e.g., skeletal muscle) can be collected at a specific time point.

e. Sample Processing:

  • Plasma should be separated from whole blood by centrifugation and stored at -80°C until analysis.

  • Urine and fecal samples should also be stored at -80°C.

Analytical Protocol for ¹⁵N-TMAO Quantification by LC-MS/MS

a. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add an internal standard (e.g., d9-TMAO or ¹³C₃-¹⁵N-TMAO) to correct for extraction variability.

  • Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.

  • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

b. LC-MS/MS Analysis:

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for good retention and separation of the polar TMAO molecule.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition of the ¹⁵N-TMAO parent ion to a specific daughter ion, as well as the transition for the unlabeled TMAO and the internal standard.

Visualizations

TMAO Metabolic Pathway

TMAO_Metabolism Diet Dietary Precursors (Choline, Carnitine) GutMicrobiota Gut Microbiota Diet->GutMicrobiota TMA Trimethylamine (TMA) GutMicrobiota->TMA Liver Liver (FMO3 enzyme) TMA->Liver Absorption TMAO Trimethylamine N-oxide (TMAO) (Circulation) Liver->TMAO Oxidation Kidney Kidney TMAO->Kidney Tissues Tissue Uptake (e.g., Skeletal Muscle) TMAO->Tissues Urine Urinary Excretion Kidney->Urine Experimental_Workflow Start Participant Screening & Consent Baseline Baseline Sample Collection (Blood, Urine) Start->Baseline Dosing Oral Administration of ¹⁵N-TMAO Baseline->Dosing SerialSampling Serial Blood & Urine Collection (0-24 hours) Dosing->SerialSampling Processing Sample Processing & Storage (-80°C) SerialSampling->Processing Analysis LC-MS/MS Analysis (Quantification of ¹⁵N-TMAO & TMAO) Processing->Analysis Data Pharmacokinetic & Metabolic Data Analysis Analysis->Data End Results & Interpretation Data->End

References

Unraveling Nitrogen's Journey: A Comparative Guide to 15N-TMAO and Other Nitrogen Metabolism Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of nitrogen metabolism is paramount. Stable isotope tracers, particularly those labeled with Nitrogen-15 (¹⁵N), have become indispensable tools for non-invasively tracking the fate of nitrogen-containing compounds in biological systems.[1][2] Among these, ¹⁵N-labeled Trimethylamine (B31210) N-oxide (¹⁵N-TMAO) is emerging as a crucial tracer for investigating the complex interplay between diet, gut microbiota, and host metabolism. This guide provides an objective comparison of ¹⁵N-TMAO with other conventional nitrogen metabolism tracers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

The Rise of ¹⁵N-TMAO: A Window into Gut-Host Co-Metabolism

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention for its association with various health outcomes, particularly cardiovascular diseases.[3] Its precursor, trimethylamine (TMA), is generated by gut bacteria from dietary nutrients like choline (B1196258) and carnitine. TMA is then absorbed and oxidized in the liver to TMAO.[4] The use of ¹⁵N-TMAO allows researchers to trace the dynamics of this gut-host metabolic axis with high precision.

Conventional Nitrogen Tracers: The Gold Standard for Core Metabolism

Traditionally, ¹⁵N-labeled amino acids, such as ¹⁵N-glycine and ¹⁵N-leucine, have been the tracers of choice for studying fundamental aspects of nitrogen metabolism.[5] These tracers are instrumental in quantifying whole-body protein turnover, including rates of protein synthesis and breakdown.[1] They provide invaluable insights into how nitrogen is incorporated into and released from the body's protein pool, making them essential for studies in nutrition, aging, and various metabolic diseases.

Comparative Analysis of Nitrogen Tracers

The choice of a nitrogen tracer depends heavily on the specific metabolic pathway under investigation. While ¹⁵N-TMAO excels at probing the gut-brain-liver axis, ¹⁵N-amino acids are better suited for studying systemic protein metabolism. The following table summarizes the key characteristics and applications of these tracers.

Feature15N-Trimethylamine N-oxide (15N-TMAO)15N-Labeled Amino Acids (e.g., 15N-Glycine, 15N-Leucine)15N-Ammonium Salts (e.g., 15NH4Cl)
Primary Application Tracing gut microbiota-host co-metabolism; studying the fate of dietary choline and carnitine.Quantifying whole-body and tissue-specific protein synthesis and breakdown; measuring nitrogen flux.Investigating inorganic nitrogen assimilation and detoxification pathways.
Metabolic Pathway Traced TMAO biosynthesis and clearance; microbial TMA production.Protein turnover; amino acid interconversion; urea (B33335) cycle.Ammonia (B1221849) incorporation into amino acids (e.g., glutamate, glutamine).
Key Insights Provided Role of gut microbiota in health and disease; impact of diet on TMAO levels.Dynamics of protein metabolism in response to nutritional and pathological stimuli.Tissue-specific nitrogen assimilation and its dysregulation in disease.
Typical Administration Oral gavage to study dietary precursor metabolism.Intravenous infusion for steady-state analysis or oral administration.Intraperitoneal injection or intravenous infusion.
Primary Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.[5]GC-MS or Isotope Ratio Mass Spectrometry (IRMS).
Advantages Specific for gut-host metabolic axis; reflects dietary intake of precursors.Direct measure of protein dynamics; well-established methodologies.Traces the entry point of inorganic nitrogen into organic molecules.
Limitations Indirectly traces nitrogen from dietary precursors; metabolism is highly dependent on gut microbiome composition.Does not directly reflect gut microbial activity; may undergo extensive metabolic interconversion.Can be rapidly incorporated into numerous pathways, making specific flux analysis complex.

Experimental Protocols and Methodologies

Accurate and reproducible data are the bedrock of metabolic research. Below are detailed protocols for key experiments involving ¹⁵N-TMAO and other nitrogen tracers.

Protocol 1: Tracing Gut Microbial Metabolism with ¹⁵N-Choline to ¹⁵N-TMAO

This experiment aims to track the conversion of dietary choline to TMAO by the gut microbiota and the host.

  • Tracer Administration: Administer ¹⁵N-labeled choline chloride to mice via oral gavage.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 2, 4, 6, and 24 hours) post-gavage. Fecal and cecal contents can also be collected at the end of the experiment to analyze the gut microbial community and their metabolites.

  • Sample Preparation:

    • Plasma: Precipitate proteins using a solvent like acetonitrile. The supernatant containing the metabolites is then dried and reconstituted for analysis.

    • Fecal/Cecal Contents: Homogenize in a suitable buffer and extract metabolites using a methanol-water-chloroform solvent system.

  • LC-MS/MS Analysis:

    • Use a liquid chromatography system coupled to a tandem mass spectrometer to separate and detect ¹⁵N-choline, ¹⁵N-TMA, and ¹⁵N-TMAO.

    • Quantify the analytes using stable isotope-labeled internal standards (e.g., d9-TMAO).[3]

    • Monitor the specific mass transitions for the ¹⁵N-labeled and unlabeled compounds to determine the rate of conversion and incorporation.

Protocol 2: Measuring Whole-Body Protein Turnover with ¹⁵N-Glycine

This protocol allows for the non-invasive determination of protein synthesis and breakdown rates.[1]

  • Tracer Administration: A single oral dose of ¹⁵N-glycine (e.g., 2 mg/kg body weight) is administered to the subject.[1]

  • Sample Collection: Collect urine samples over a defined period (e.g., 12 or 24 hours).[1]

  • Sample Preparation:

    • Isolate urea and ammonia from the urine samples. Urea can be enzymatically hydrolyzed to ammonia using urease.

  • Isotope Ratio Mass Spectrometry (IRMS) Analysis:

    • Measure the ¹⁵N enrichment in urinary urea and ammonia.

    • Calculate nitrogen flux, protein synthesis, and protein breakdown using established compartmental models.

Visualizing Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

TMAO_Pathway cluster_gut Gut Lumen cluster_host Host Circulation & Liver Dietary_Choline Dietary ¹⁵N-Choline Gut_Microbiota Gut Microbiota Dietary_Choline->Gut_Microbiota Metabolism TMA ¹⁵N-TMA Gut_Microbiota->TMA Bloodstream Systemic Circulation TMA->Bloodstream Absorption Liver_FMO3 Liver FMO3 TMAO ¹⁵N-TMAO Liver_FMO3->TMAO Oxidation TMAO->Bloodstream Bloodstream->Liver_FMO3 Excretion Urine Bloodstream->Excretion Renal Clearance Experimental_Workflow Tracer_Admin ¹⁵N Tracer Administration (e.g., Oral Gavage, Infusion) Time_Course Time-Course Sampling (Blood, Urine, Tissues) Tracer_Admin->Time_Course Metabolite_Extraction Metabolite Extraction & Sample Preparation Time_Course->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) Metabolite_Extraction->MS_Analysis Data_Processing Data Processing & Isotope Enrichment Calculation MS_Analysis->Data_Processing Metabolic_Modeling Metabolic Flux Analysis & Pathway Modeling Data_Processing->Metabolic_Modeling

References

Safety Operating Guide

Proper Disposal of Trimethylamine Oxide-15N: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Trimethylamine oxide-15N, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this isotopically labeled compound.

Immediate Safety and Handling Precautions

Trimethylamine N-oxide is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn when handling the compound. This includes, but is not limited to:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A laboratory coat

Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.[1]

Disposal Procedures for this compound

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope. As such, compounds labeled with ¹⁵N do not require special disposal procedures beyond standard chemical waste protocols. The primary consideration for disposal is the chemical hazardousness of the compound itself, rather than its isotopic label.

The following table summarizes the key disposal information for this compound:

ParameterGuideline
Waste Classification Non-radioactive chemical waste
Primary Hazards Skin and eye irritation[1]
Disposal Method Incineration or other methods by a licensed waste disposal company[2]
Prohibited Disposal Do not empty into drains or dispose of with regular trash[3][4]
Step-by-Step Disposal Protocol:
  • Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).

    • Do not mix this waste with other waste streams, such as solvents or sharps, unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a suitable, leak-proof, and sealable container for solid waste. The container should be compatible with the chemical.

    • For any solutions containing this compound, use a designated, sealed container for liquid chemical waste.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of the waste

      • The date the waste was first added to the container

      • The primary hazard (e.g., "Irritant")

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment unit (such as a tray) to prevent the spread of any potential leaks.

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, arrange for its collection by your institution's licensed hazardous waste disposal service.

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe gen_waste Generate Waste (e.g., contaminated labware, excess chemical) ppe->gen_waste segregate Segregate Waste into a Designated, Labeled Container gen_waste->segregate seal Securely Seal the Waste Container segregate->seal store Store in a Designated Satellite Accumulation Area (SAA) seal->store request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) store->request_pickup disposal Licensed Disposal Company Handles Final Disposal request_pickup->disposal end End: Proper Disposal Complete disposal->end

Disposal Workflow Diagram

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling Trimethylamine oxide-15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents like Trimethylamine oxide-15N is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Trimethylamine N-oxide and its isotopically labeled counterparts are classified as hazardous. The primary risks include irritation to the skin, eyes, and respiratory system, and it is harmful if ingested or inhaled.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific PPE Purpose Standard
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and dust.OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (Nitrile, neoprene, or PVC).[5]Prevents direct skin contact.
Lab coat or chemical-resistant coveralls.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Half-face or full-face respirator with appropriate cartridges for organic vapors and dusts.Required when working in poorly ventilated areas or when dust generation is likely.[5]
Foot Protection Closed-toe, chemical-resistant shoes or boots.Protects feet from spills.

Note: The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Dissolve/React Dissolve/React Weigh/Measure->Dissolve/React Decontaminate Decontaminate Dissolve/React->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for safe handling of this compound.

Key Handling and Storage Practices:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]

  • Dust Control: Minimize dust generation and accumulation during handling.[4]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[1][6] The compound is hygroscopic.[4][6]

  • Incompatibilities: Avoid contact with strong acids and acid anhydrides.[4]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 2: First Aid Measures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spill Response Protocol

cluster_spill Spill Response Evacuate Area Evacuate Area Wear PPE Wear PPE Evacuate Area->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Absorb/Sweep Absorb/Sweep Contain Spill->Absorb/Sweep Collect Waste Collect Waste Absorb/Sweep->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area

Caption: Step-by-step spill response procedure.

In case of a spill, avoid generating dust.[7] Use a dust suppressant if necessary. Absorb with inert material and place in a suitable container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Classification: This material should be disposed of as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] Do not empty into drains.[4]

  • Decontamination: Decontaminate empty containers before disposal.[7]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring the integrity of their experimental work. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.